tert-Butyl spiro[2.5]octan-6-ylcarbamate
Description
BenchChem offers high-quality tert-Butyl spiro[2.5]octan-6-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl spiro[2.5]octan-6-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
tert-butyl N-spiro[2.5]octan-6-ylcarbamate |
InChI |
InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)14-10-4-6-13(7-5-10)8-9-13/h10H,4-9H2,1-3H3,(H,14,15) |
InChI Key |
VULFXNPHEOFQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CC2 |
Origin of Product |
United States |
Foundational & Exploratory
tert-Butyl spiro[2.5]octan-6-ylcarbamate CAS number 1256256-52-6
Executive Summary
tert-Butyl spiro[2.5]octan-6-ylcarbamate (CAS 1256256-52-6) is a high-value aliphatic spirocyclic building block used in modern medicinal chemistry. It serves as a conformationally restricted bioisostere of 4-substituted cyclohexylamines and piperidines.
The incorporation of the spiro[2.5]octane scaffold offers three distinct advantages in drug design:
-
Metabolic Stability: The spiro-cyclopropyl moiety blocks metabolic "soft spots" (typically gem-dimethyl or methylene sites) without significantly increasing lipophilicity (LogP).
-
Vector Alignment: It enforces a specific chair conformation on the cyclohexane ring, directing substituents at the 6-position (para to the spiro center) into defined vectors for optimal ligand-protein binding.
-
Fsp³ Enhancement: It increases the fraction of sp³-hybridized carbons, a metric directly correlated with improved clinical success rates and solubility.
This guide details the structural analysis, validated synthetic pathways, and handling protocols for this critical intermediate.[1]
Chemical Identity & Structural Analysis[2][3]
Physicochemical Profile[4]
| Property | Data |
| Chemical Name | tert-Butyl spiro[2.5]octan-6-ylcarbamate |
| CAS Number | 1256256-52-6 |
| Molecular Formula | C₁₃H₂₃NO₂ |
| Molecular Weight | 225.33 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1CCC2(CC1)CC2 |
| Appearance | White to off-white solid |
| Predicted LogP | ~2.8 - 3.1 |
| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |
Structural Logic: The "Spiro Effect"
The spiro[2.5]octane system consists of a cyclopropane ring fused to a cyclohexane ring at a single carbon. Unlike a gem-dimethyl group, the cyclopropane ring introduces significant bond angle strain and steric bulk that "locks" the cyclohexane ring primarily into a chair conformation.
-
Symmetry: The molecule possesses a plane of symmetry passing through the carbamate nitrogen, C6, C3 (spiro), and the midpoint of the C1-C2 bond. Consequently, it is achiral and does not exist as enantiomers, simplifying analytical development.
-
Electronic Effects: The cyclopropane ring has significant
-character (Walsh orbitals), which can electronically influence substituents at the 6-position through through-bond interactions, potentially modulating the pKa of the amine after deprotection.
Synthetic Methodology
The synthesis of tert-Butyl spiro[2.5]octan-6-ylcarbamate typically proceeds via the intermediate spiro[2.5]octan-6-one . The following workflow describes a robust, scalable route favored in process chemistry.
Retrosynthetic Analysis
Figure 1: Retrosynthetic disconnection showing the linear assembly from the spiro-ketone.
Step-by-Step Protocol
Step 1: Synthesis of Spiro[2.5]octan-6-one (The Core Scaffold)
Note: This intermediate is commercially available, but in-house synthesis is often required for scale.
-
Wittig Methylenation: React 1,4-dioxaspiro[4.5]decan-8-one with methyltriphenylphosphonium bromide (
) and KOtBu in THF to generate the exocyclic methylene intermediate. -
Simmons-Smith Cyclopropanation: Treat the methylene intermediate with Diethylzinc (
) and Diiodomethane ( ) in DCM.-
Critical Control: This reaction is exothermic. Maintain temperature <0°C during addition to prevent runaway zinc carbenoid decomposition.
-
-
Ketal Deprotection: Hydrolyze the ketal using aqueous HCl/Acetone to reveal spiro[2.5]octan-6-one .
Step 2: Reductive Amination (Formation of the C-N Bond)
This step converts the ketone to the primary amine.
-
Reagents: Ammonium Acetate (
), Sodium Cyanoborohydride ( ), Methanol. -
Protocol:
-
Dissolve spiro[2.5]octan-6-one (1.0 equiv) and ammonium acetate (10.0 equiv) in Methanol.
-
Stir for 1 hour to form the imine in situ.
-
Add
(1.5 equiv) portion-wise. -
Stir at ambient temperature for 12–16 hours.
-
Quench: Acidify with 1N HCl to pH < 2 (destroys excess hydride and liberates cyanide—perform in fume hood ), then basify with NaOH to pH > 10.
-
Extraction: Extract with DCM to isolate spiro[2.5]octan-6-amine .
-
Step 3: Boc Protection (Final Assembly)
-
Reagents: Di-tert-butyl dicarbonate (
), Triethylamine ( ), DCM. -
Protocol:
-
Dissolve the crude amine from Step 2 in DCM.
-
Add
(2.0 equiv). -
Cool to 0°C and add
(1.1 equiv) dropwise. -
Warm to room temperature and stir for 4 hours.
-
Workup: Wash with 0.5N citric acid (removes unreacted amine), then brine. Dry over
. -
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
-
Medicinal Chemistry Applications
Bioisosteric Replacement
The spiro[2.5]octane carbamate is frequently used to replace:
-
4,4-Dimethylcyclohexyl carbamates: To reduce lipophilicity while maintaining steric bulk.
-
Piperidine carbamates: To remove a basic center (the piperidine nitrogen) that may cause hERG liability or poor permeability.
Structure-Activity Relationship (SAR) Impact
The rigid spiro-fusion restricts the conformational flexibility of the cyclohexane ring. In the context of a drug binding pocket:
-
Entropy: Binding is entropically favored compared to a flexible cyclohexane analog because the spiro-compound is already "pre-organized" in the bioactive conformation.
-
Metabolism: The cyclopropane ring prevents hydroxylation at the position alpha to the quaternary center, a common metabolic route for gem-dimethyl groups (CYP450 oxidation).
Figure 2: Mechanistic advantages of the spiro[2.5]octane scaffold in drug design.
Handling, Stability, and Safety
Stability
-
Thermal: Stable at room temperature. The cyclopropane ring is robust and does not undergo ring-opening under standard medicinal chemistry conditions (acidic/basic workups, amide couplings).
-
Chemical: The Boc group is acid-labile (remove with TFA/DCM or HCl/Dioxane). The spiro-linkage is stable to these deprotection conditions.
Safety Protocols
-
Simmons-Smith Reagents: If synthesizing the ketone precursor, handle
and with extreme caution. is pyrophoric. -
Cyanoborohydride: If using the reductive amination route, generate waste streams separately to treat cyanide residues (bleach quench) before disposal.
References
-
Spiro[2.5]octan-6-amine hydrochloride (Precursor Identity)
- Source: PubChem Compound Summary.
-
Link:
-
Synthesis of Spiro[2.
- Source: ChemicalBook & Commercial Suppliers (CAS 15811-21-9).
-
Link:
-
General Reductive Amin
-
Title: Amine synthesis by reductive amination.[2]
- Source: Organic Chemistry Portal.
-
Link:
-
-
Spirocyclic Scaffolds in Medicinal Chemistry
-
Title: Spirocyclic Scaffolds in Medicinal Chemistry.[1]
- Source: Zheng, Y. & Tice, C.M., Expert Opinion on Drug Discovery.
- Context: Discusses the "Spiro Effect" and Fsp3 advantages.
-
Link:
-
-
Curtius Rearrangement (Altern
-
Title: The Curtius Rearrangement: Mechanistic Insight and Recent Applications.[3]
- Source:Organic & Biomolecular Chemistry.
-
Link:
-
Sources
physicochemical properties of tert-Butyl spiro[2.5]octan-6-ylcarbamate
Physicochemical Profiling and Synthetic Utility of tert-Butyl spiro[2.5]octan-6-ylcarbamate in Modern Drug Discovery
Executive Summary: The Strategic Value of Spirocyclic Scaffolds
In contemporary medicinal chemistry, the paradigm has shifted away from flat, heavily aromatic molecules toward geometrically complex, three-dimensional architectures. This transition—often referred to as "escaping flatland"—prioritizes a higher fraction of sp3-hybridized carbons (
tert-Butyl spiro[2.5]octan-6-ylcarbamate (CAS: 1256256-52-6) represents a highly valuable, conformationally restricted intermediate [1]. By embedding an amine functional group within a rigid spiro[2.5]octane framework and protecting it with a robust tert-butyloxycarbonyl (Boc) group, this building block serves as a premier bioisostere for standard cycloalkanes and aromatic rings. As a Senior Application Scientist, I have observed that integrating this specific spirocyclic motif into active pharmaceutical ingredients (APIs)—particularly in the development of next-generation antibiotics—dramatically enhances metabolic stability while restricting the conformational entropy of the pharmacophore.
Physicochemical & Structural Profiling
Understanding the fundamental is critical for predicting its behavior during synthetic handling and its ultimate impact on the final drug molecule. The inclusion of the spiro-fused cyclopropane ring introduces unique ring strain and alters the electron density of the adjacent cyclohexane system, while the Boc group dictates the molecule's immediate lipophilicity.
Table 1: Key Physicochemical and Structural Properties
| Property | Value | Mechanistic Implication / Rationale |
| CAS Number | 1256256-52-6 | Primary chemical identifier for procurement and regulatory tracking [2]. |
| Molecular Formula | C₁₃H₂₃NO₂ | High hydrocarbon ratio indicates a highly lipophilic intermediate. |
| Molecular Weight | 225.33 g/mol | Low molecular weight makes it an ideal fragment for modular drug assembly without violating Lipinski’s Rule of 5. |
| SMILES | O=C(OC(C)(C)C)NC1CCC2(CC1)CC2 | Defines the precise connectivity: a Boc-protected amine at the 6-position of a spiro[2.5]octane core[2]. |
| Topological Polar Surface Area | ~38.3 Ų | Driven entirely by the carbamate moiety; indicates excellent theoretical membrane permeability. |
| Hydrogen Bond Donors (HBD) | 1 | The secondary amine (NH) within the carbamate acts as a single donor. |
| Hydrogen Bond Acceptors (HBA) | 2 | The carbonyl and ether oxygens of the Boc group. |
| Fraction sp3 ( | 0.92 (12 of 13 carbons) | Exceptionally high 3D character, reducing off-target promiscuity and |
Synthetic Methodology: The Simmons-Smith Cyclopropanation
The synthesis of the spiro[2.5]octane core is typically achieved via a Furukawa-modified Simmons-Smith cyclopropanation of an exocyclic double bond. The protocol below details the conversion of tert-butyl 4-methylenecyclohexylcarbamate into the target spirocycle.
Self-Validating Protocol: Every step in this workflow is designed with built-in causality to ensure the survival of highly reactive intermediates.
Reagents Required:
-
tert-Butyl 4-methylenecyclohexylcarbamate (Starting Material)
-
Diethyl zinc (
, 1.0 M in hexanes) -
Diiodomethane (
) -
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
System Preparation & Inertion: Flame-dry a multi-neck round-bottom flask under vacuum and backfill with ultra-pure Nitrogen or Argon.
-
Causality: Diethyl zinc is highly pyrophoric and violently reactive with ambient moisture. Even trace water will prematurely hydrolyze
into inactive zinc oxide ( ) and ethane gas, completely preventing the formation of the necessary carbenoid intermediate.
-
-
Substrate Solvation & Thermal Control: Dissolve the starting material in anhydrous DCM. Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78°C.
-
Causality: The subsequent formation of the zinc carbenoid is highly exothermic. Initiating the reaction at cryogenic temperatures prevents the thermal decomposition of the reagent and suppresses unwanted side reactions (such as polymerization).
-
-
Carbenoid Generation: Slowly inject the
solution via syringe, followed by the dropwise addition of .-
Causality: This sequential addition generates the active Furukawa reagent (
) in situ. Dropwise addition ensures the local concentration of the carbenoid remains low, preventing it from homocoupling into ethylene gas.
-
-
Cycloaddition Propagation: Maintain the reaction at -78°C for 30 minutes, then remove the cooling bath and allow the system to gradually warm to room temperature, stirring for an additional 30 minutes [1].
-
Causality: While carbenoid formation is rapid at -78°C, the actual concerted cycloaddition of the carbenoid across the sterically hindered exocyclic alkene requires a higher activation energy, which is provided by warming to ambient temperature.
-
-
Quenching & Isolation: Recool the vessel to 0°C and carefully quench the reaction by adding saturated aqueous ammonium chloride (
) dropwise. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure to yield tert-Butyl spiro[2.5]octan-6-ylcarbamate.
Downstream Application: Overcoming Antimicrobial Resistance
The primary utility of tert-Butyl spiro[2.5]octan-6-ylcarbamate lies in its role as a precursor for advanced active pharmaceutical ingredients. A prominent example is its use in the synthesis of 9-aminomethyl substituted tetracycline compounds [1].
First- and second-generation tetracyclines are increasingly defeated by bacterial efflux pumps and ribosomal protection proteins. By deprotecting the Boc group of our spirocyclic intermediate (using Trifluoroacetic acid in DCM) and coupling the resulting spiro[2.5]octan-6-amine to the 9-position of a tetracycline core via reductive amination, researchers have developed next-generation antibiotics. The bulky, rigid spirocyclic appendage physically blocks the drug from being recognized and extruded by bacterial efflux pumps, restoring its antimicrobial efficacy.
Synthetic workflow and application of tert-Butyl spiro[2.5]octan-6-ylcarbamate in drug discovery.
Conclusion
tert-Butyl spiro[2.5]octan-6-ylcarbamate is far more than a simple protected amine; it is a highly engineered structural motif designed to impart conformational rigidity and high
References
- Title: EP2738156A1 - 9-aminomethyl substituted tetracycline compound Source: Google Patents URL
-
Title: tert-butyl N-{spiro[2.5]octan-6-yl}carbamate Source: Molport URL:[Link]
Whitepaper: Structural and Conformational Dynamics of tert-Butyl spiro[2.5]octan-6-ylcarbamate in Rational Drug Design
Strategic Context: The Shift to 3D Pharmacophores
In contemporary medicinal chemistry, the over-reliance on planar, aromatic rings has been identified as a significant driver of clinical attrition due to poor physicochemical properties and off-target toxicity. To circumvent these "flatland" limitations, drug development professionals are increasingly integrating spirocyclic scaffolds [[1]]().
tert-Butyl spiro[2.5]octan-6-ylcarbamate (CAS: 1256256-52-6) represents a highly versatile, three-dimensional building block 2. By functioning as a protected precursor to spiro[2.5]octan-6-amine, this molecule provides a critical functional handle (the amine) while leveraging the unique spatial exit vectors and metabolic stability inherent to the spiro[2.5]octane core 3.
Molecular Architecture and Conformational Rigidity
The structural topology of tert-Butyl spiro[2.5]octan-6-ylcarbamate consists of a cyclopropane ring fused to a cyclohexane ring via a single quaternary spiro carbon. Understanding its conformational landscape is critical for predicting its behavior as a bioisostere.
-
The Spiro-Fusion Mechanics: The cyclohexane ring predominantly adopts a chair conformation. At the spiro carbon, the exocyclic bonds are constrained to a ~60° angle to form the cyclopropane ring. This severe bond compression locally flattens the cyclohexane chair at the spiro pole but leaves the opposite pole relatively unperturbed.
-
Equatorial Locking at C6: The tert-butyloxycarbonyl (Boc) protected amine is located at the 6-position, which is para to the spiro carbon. Due to the massive steric bulk of the Boc group, the molecule exhibits a profound thermodynamic preference for the equatorial conformer. If the Boc group were to occupy the axial position, it would suffer severe 1,3-diaxial steric clashes with the axial protons of the cyclohexane ring.
Conformational equilibrium of tert-Butyl spiro[2.5]octan-6-ylcarbamate.
Physicochemical Rationale in Drug Discovery
The integration of the spiro[2.5]octane scaffold fundamentally alters the physicochemical profile of a drug candidate compared to traditional planar rings. By rigidifying the ligand conformation, spiro systems significantly reduce the conformational entropy penalty incurred upon binding to a protein target 4.
Table 1: Comparative Physicochemical Properties
| Metric / Property | Planar Aromatic Bioisostere | Spiro[2.5]octane Scaffold | Pharmacological Impact |
| Fraction sp³ ( | Low (~0.1 - 0.2) | High (>0.8) | Enhances aqueous solubility; reduces clinical attrition. |
| 3D Dimensionality | 2D (Flat) | 3D (Spherical/Rigid) | Improves target specificity via precise vector mapping. |
| Metabolic Stability | Susceptible to rapid oxidation | Highly resistant | Prolongs half-life; lowers in vivo clearance rates. |
| Conformational Entropy | High (if freely rotating) | Low (Pre-organized) | Reduces entropic penalty upon target binding. |
The dense, rigid substructure of the spiro[2.5]octane core creates spatially well-defined exit vectors, allowing medicinal chemists to probe underexplored regions in chemical space that are inaccessible to flat biaryl molecules 5.
Self-Validating Experimental Workflows
To ensure scientific integrity, the protocols utilized to characterize and manipulate this compound must be rooted in causality and self-validation.
Conformational Elucidation via NMR
Objective: Confirm the equatorial positioning of the Boc-NH group.
Causality: The Karplus equation dictates that
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15 mg of tert-Butyl spiro[2.5]octan-6-ylcarbamate in 0.6 mL of CDCl₃.
-
1D
NMR Acquisition: Acquire a standard proton spectrum. Isolate the multiplet corresponding to the C6 methine proton (typically ~3.2 - 3.5 ppm). -
Karplus Analysis (Self-Validation): Extract the
coupling constants. If the Boc-NH is equatorial, the C6 proton must be axial. An axial proton will exhibit two large trans-diaxial coupling constants (~10–12 Hz) with the adjacent axial protons at C5 and C7. If only small couplings (~2–5 Hz) are observed, the assignment is incorrect. -
2D NOESY Mapping: Acquire a 2D NOESY spectrum. Observe spatial cross-peaks between the Boc tert-butyl methyl protons and the equatorial protons of the cyclohexane ring, further validating the equatorial vector.
Self-validating NMR workflow for elucidating 3D conformation of spirocycles.
Chemoselective Deprotection Protocol
Objective: Cleave the Boc group to yield the free spiro[2.5]octan-6-amine without degrading the strained cyclopropane ring. Causality: Trifluoroacetic acid (TFA) acts as a strong Brønsted acid that selectively protonates the carbamate oxygen. This triggers the expulsion of a highly stable tert-butyl cation and the release of CO₂ gas. The highly strained cyclopropane ring remains entirely intact because cyclopropane cleavage typically requires highly electrophilic halogens, transition metals, or extreme thermal conditions—none of which are present here.
Step-by-Step Protocol:
-
Initialization: Dissolve 1.0 eq of tert-Butyl spiro[2.5]octan-6-ylcarbamate in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an inert N₂ atmosphere.
-
Acid Addition: Cool the reaction to 0 °C. Dropwise, add 10.0 eq of Trifluoroacetic acid (TFA).
-
Propagation & Monitoring (Self-Validation): Warm to room temperature and stir. The reaction self-validates its progress via the visible evolution of CO₂ gas. Stir until gas evolution ceases completely (typically 2-4 hours).
-
Quenching & Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the resulting TFA-salt with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the free spiro[2.5]octan-6-amine.
-
Analytical Validation: Confirm the loss of the intense 9-proton singlet at ~1.4 ppm in the
NMR spectrum.
References
-
1256256-52-6 | TERT-BUTYL SPIRO[2.5]OCTAN-6-YLCARBAMATE | AA Blocks , aablocks.com, 2
-
BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry , bldpharm.com,1
-
The use of spirocyclic scaffolds in drug discovery , core.ac.uk, 4
-
Spirocyclic Building Blocks for Scaffold Assembly , merckmillipore.com, 5
-
WO2022140587A1 - Compositions and methods for genetically modifying ciita in a cell , google.com (Patents),3
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. aablocks.com [aablocks.com]
- 3. WO2022140587A1 - Compositions and methods for genetically modifying ciita in a cell - Google Patents [patents.google.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. merckmillipore.com [merckmillipore.com]
Technical Guide: Spectroscopic Characterization of tert-Butyl spiro[2.5]octan-6-ylcarbamate
Executive Summary
Compound Name: tert-Butyl spiro[2.5]octan-6-ylcarbamate CAS Registry Number: 1256256-52-6 Molecular Formula: C₁₃H₂₃NO₂ Molecular Weight: 225.33 g/mol [1]
This technical guide provides a comprehensive spectroscopic analysis of tert-butyl spiro[2.5]octan-6-ylcarbamate, a critical intermediate in the synthesis of conformationally restricted peptidomimetics and cathepsin inhibitors. The spiro[2.5]octane core—a cyclohexane ring fused to a cyclopropane ring—imparts unique steric properties that distinguish it from standard cyclohexyl analogues.
The following data is synthesized from high-field NMR studies of spiro[2.5]octane derivatives and standard carbamate protection chemistry, designed to serve as a reference standard for structural validation.
Structural Context & Synthesis Pathway
To interpret the spectra accurately, one must understand the molecular symmetry and the synthetic origin of the sample. The spiro[2.5]octane core possesses a plane of symmetry passing through C3 (spiro center) and C6 (functionalized carbon), assuming an achiral conformation or rapid ring flipping. However, the introduction of the carbamate at C6 creates cis/trans isomerism relative to the cyclopropane ring, though the trans isomer is thermodynamically favored in many synthetic routes.
Synthesis Workflow (DOT Visualization)
The compound is typically accessed via the Curtius rearrangement of the corresponding carboxylic acid or reductive amination of spiro[2.5]octan-6-one.
Figure 1: Standard synthetic route from the commercial ketone precursor to the Boc-protected amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by three distinct regions: the high-field cyclopropane protons, the mid-field cyclohexane envelope, and the deshielded methine proton adjacent to the nitrogen.
¹H NMR Data (400 MHz, CDCl₃)
The cyclopropane ring current exerts a shielding effect, pushing the spiro-adjacent protons upfield.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 4.45 - 4.60 | br s | 1H | NH (Carbamate) | Exchangeable with D₂O; broadens due to quadrupole relaxation of ¹⁴N. |
| 3.45 - 3.58 | m | 1H | H-6 (Methine) | The α-proton to the carbamate nitrogen. Multiplicity depends on axial/equatorial orientation. |
| 1.85 - 1.95 | m | 2H | H-5/H-7 (eq) | Equatorial protons on the cyclohexane ring. |
| 1.60 - 1.75 | m | 2H | H-5/H-7 (ax) | Axial protons; typically shielded relative to equatorial counterparts. |
| 1.44 | s | 9H | Boc (t-Butyl) | Characteristic intense singlet. Diagnostic for successful protection. |
| 1.15 - 1.30 | m | 2H | H-4/H-8 | Methylene protons adjacent to the spiro center. |
| 0.85 - 1.00 | m | 2H | H-4/H-8 | Remaining methylene protons. |
| 0.15 - 0.35 | m | 4H | Cyclopropane | Highly diagnostic high-field signal. Often appears as two multiplets (AA'BB' system) if resolution is high. |
Key Diagnostic: The presence of signals upfield of 0.5 ppm confirms the integrity of the spiro[2.5]octane core. If these are missing, the cyclopropane ring may have opened (e.g., under strong acidic conditions).
¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Type | Assignment |
| 155.2 | Cq | C=O (Carbamate carbonyl) |
| 79.1 | Cq | C (CH₃)₃ (t-Butyl quaternary carbon) |
| 48.5 | CH | C-6 (Methine attached to N) |
| 34.2 | CH₂ | C-5/C-7 |
| 30.5 | Cq | C-3 (Spiro quaternary carbon) |
| 28.4 | CH₃ | C(C H₃)₃ (Boc methyls) |
| 24.1 | CH₂ | C-4/C-8 |
| 10.5 | CH₂ | Cyclopropane CH₂ |
2D NMR Correlation Logic (DOT Visualization)
To confirm regiochemistry, the following correlations (COSY and HSQC) are essential.
Figure 2: NMR Correlation Strategy. HMBC connectivity from the cyclopropyl protons to the spiro quaternary carbon is the definitive proof of the spirocyclic structure.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carbamate functionality and the aliphatic framework.
-
3350 cm⁻¹ (m, br): N-H stretching vibration.
-
2975, 2930 cm⁻¹ (s): C-H stretching (asymmetric/symmetric). The cyclopropane C-H stretch often appears slightly higher (~3000-3050 cm⁻¹) but may be obscured by the strong alkyl signals.
-
1690 - 1710 cm⁻¹ (vs): C=O stretching (Amide I band). This is the strongest peak in the spectrum.
-
1510 - 1530 cm⁻¹ (s): N-H bending (Amide II band).
-
1365, 1390 cm⁻¹ (m): Gem-dimethyl "doublet" characteristic of the tert-butyl group.
-
1160 - 1250 cm⁻¹ (s): C-O-C stretching of the ester linkage.
Mass Spectrometry (MS)
Analysis is typically performed using Electrospray Ionization (ESI) in positive mode.
-
Molecular Ion:
-
[M+H]⁺: Calculated: 226.18; Observed: 226.2
-
[M+Na]⁺: Calculated: 248.16; Observed: 248.2 (Common adduct)
-
-
Fragmentation Pattern:
-
m/z 170.1: [M+H - Isobutene]⁺. Loss of 56 Da is the primary fragmentation pathway for Boc groups.
-
m/z 126.1: [M+H - Boc]⁺. Loss of the entire Boc group (100 Da) to yield the protonated amine core (spiro[2.5]octan-6-amine).
-
Experimental Protocol: Validation
To ensure the data above is reproducible, the following characterization workflow is recommended.
-
Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL of CDCl₃. Ensure the solvent is neutralized (filtered through basic alumina) to prevent acid-catalyzed Boc deprotection or cyclopropane ring opening during acquisition.
-
Acquisition:
-
Run standard ¹H (16 scans) and ¹³C (512+ scans).
-
Crucial Step: If the cyclopropyl region (0.1-0.4 ppm) shows integration < 3.8H or new olefinic signals appear at 5.0-6.0 ppm, the spiro ring has likely isomerized or opened.
-
-
TLC Visualization:
-
Stain: Ninhydrin (active only after heating/deprotection on plate) or Iodine.
-
Rf: ~0.4-0.5 in Hexanes:EtOAc (4:1).
-
References
-
Spiro[2.
-
Hirsch, J. A. (1967).[2] Topics in Stereochemistry. Interscience. (Foundational work on spiro[2.5]octan-6-ol derivatives).
-
-
Synthesis of Spiro[2.
-
Commercial Reference for CAS 1256256-52-6
-
AA Blocks Product Record: tert-Butyl spiro[2.5]octan-6-ylcarbamate.[1]
-
-
Boc-Protection Characterization Standards
- Organic Chemistry Data: Proton NMR Shifts of Common Protecting Groups.
Sources
Commercial Availability, Synthesis, and Applications of tert-Butyl spirooctan-6-ylcarbamate: A Comprehensive Technical Guide
Commercial Availability, Synthesis, and Applications of tert-Butyl spiro[1]octan-6-ylcarbamate: A Comprehensive Technical Guide
In modern medicinal chemistry, the incorporation of sp³-rich structural motifs, such as spirocycles, has become a cornerstone strategy to improve the pharmacokinetic profiles of drug candidates. The spiro[1]octane ring system offers a rigid, three-dimensional scaffold that enhances metabolic stability, increases lipophilicity, and improves target specificity compared to flat, aromatic counterparts.
This whitepaper provides an in-depth technical evaluation of tert-butyl spiro[1]octan-6-ylcarbamate (CAS: 1256256-52-6), a critical intermediate utilized in the synthesis of advanced therapeutics, including next-generation tetracycline antibiotics[2] and Stimulator of Interferon Genes (STING) antagonists[3].
Chemical Identity and Commercial Availability
Before initiating any synthetic campaign, verifying the physical properties and securing a reliable supply chain for building blocks is essential. tert-Butyl spiro[1]octan-6-ylcarbamate is a Boc-protected spirocyclic amine, making it highly versatile for downstream functionalization once the protecting group is cleaved.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Name | tert-Butyl spiro[1]octan-6-ylcarbamate |
| CAS Number | 1256256-52-6 |
| Molecular Formula | C₁₃H₂₃NO₂ |
| Molecular Weight | 225.33 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1CCC2(CC2)CC1 |
Due to its specialized nature, this compound is primarily sourced through advanced chemical catalog suppliers rather than bulk commodity distributors.
Table 2: Commercial Suppliers and Availability
| Supplier | Catalog Number | Purity | Standard Pack Sizes | Lead Time |
| Molport | Molport-049-217-819 | 95% | 100 mg, 250 mg, 1 g | ~1-2 weeks[4] |
| AA Blocks | AA029YMD | >95% | Custom Quantities | Varies[5] |
| Chemicalbridge | CB019216 | 95% | 250 mg | 2-3 weeks[6] |
| abcr Gute Chemie | AB644416 | >95% | Custom Quantities | Varies[7] |
Mechanistic Synthesis and Self-Validating Protocol
For researchers who require isotopic labeling or scale-up beyond commercial catalog limits, tert-butyl spiro[1]octan-6-ylcarbamate can be synthesized de novo. The most robust route involves a two-step sequence: a Wittig olefination followed by a Simmons-Smith cyclopropanation[2].
Experimental Protocol: Step-by-Step Methodology
Phase 1: Wittig Olefination
-
Preparation of the Ylide: Suspend triphenylmethylphosphonium bromide (1.5 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to -20°C under a strict nitrogen atmosphere.
-
Deprotonation: Slowly add potassium tert-butoxide (1.5 equiv).
-
Causality: Potassium tert-butoxide is a strong, sterically hindered base that deprotonates the phosphonium salt without acting as a nucleophile. The cryogenic temperature mitigates the exothermic nature of the deprotonation and prevents the thermal degradation of the highly reactive methylenetriphenylphosphorane ylide[2].
-
-
Substrate Addition: Warm the mixture to 0°C for 30 minutes, then add tert-butyl 4-oxo-cyclohexylcarbamate (1.0 equiv) dissolved in THF dropwise.
-
Reaction and Workup: Stir at room temperature for 3 hours. Quench with water, remove THF via rotary evaporation, extract with anhydrous diethyl ether, and purify via silica gel chromatography to yield the intermediate tert-butyl 4-methylenecyclohexylcarbamate[2].
Phase 2: Simmons-Smith Cyclopropanation
-
Carbenoid Formation: In a flame-dried flask under nitrogen, add diethylzinc (1.0 M in hexane, ~1.5 equiv) to anhydrous dichloromethane (DCM) at -78°C.
-
Reagent Addition: Slowly add diiodomethane (CH₂I₂, ~1.5 equiv).
-
Causality & Correction: The slow addition at -78°C controls the highly exothermic formation of the Furukawa zinc carbenoid (ICH₂ZnEt). Strict anhydrous conditions are mandatory, as organozinc reagents violently decompose upon contact with moisture. Note: While some translated patent literature (e.g., EP2738156A1) erroneously lists "dimethyl iodide"[2], mechanistic principles and established standard protocols strictly require diiodomethane to form the active electrophilic carbenoid species[8].
-
-
Cycloaddition: Add the intermediate from Phase 1. Stir for 30 minutes at -78°C, then warm to room temperature for an additional 30 minutes to drive the concerted, stereospecific cycloaddition to completion[2].
-
Workup: Quench carefully with an ice-cold aqueous solution, extract, and purify to isolate the final spirocyclic target[2].
Caption: Synthetic workflow for tert-Butyl spiro[1]octan-6-ylcarbamate.
Applications in Advanced Drug Development
Once deprotected (typically via TFA or HCl in dioxane), the resulting spiro[1]octan-6-amine is utilized as a privileged building block in several high-value therapeutic areas.
Overcoming Antimicrobial Resistance
Tetracycline antibiotics face severe clinical limitations due to bacterial efflux pumps and ribosomal protection mechanisms. To combat this, researchers have developed 9-aminomethyl substituted tetracyclines. By attaching the bulky, lipophilic spiro[1]octan-6-yl moiety to the 9-position of the tetracycline core, the resulting compounds exhibit enhanced binding affinity to the bacterial ribosome while simultaneously evading recognition by common efflux pumps, restoring efficacy against resistant Gram-positive and Gram-negative pathogens[2].
STING Pathway Antagonists
The cGAS-STING signaling pathway is a primary driver of the innate immune response to cytosolic DNA. While STING agonists are explored for immuno-oncology, STING antagonists are critical for treating autoimmune and autoinflammatory diseases (e.g., lupus, Aicardi-Goutières syndrome) where the pathway is chronically overactive. Spirocyclic derivatives synthesized from tert-butyl spiro[1]octan-6-ylcarbamate act as potent STING antagonists, binding to the transmembrane domain and preventing the crucial ER-to-Golgi translocation step required for downstream interferon production[3].
Caption: Cytosolic DNA sensing via cGAS-STING and targeted inhibition by spirocyclic antagonists.
References
-
Molport. "tert-butyl N-{spiro[1]octan-6-yl}carbamate." Molport Marketplace. URL:[Link]
-
AA Blocks. "1256256-52-6 | TERT-BUTYL SPIRO[1]OCTAN-6-YLCARBAMATE." AA Blocks Catalog. URL:[Link]
- European Patent Office. "9-aminomethyl substituted tetracycline compound." EP2738156A1.
- World Intellectual Property Organization. "Compounds and compositions for treating conditions associated with sting activity." WO2020010092A1.
-
Journal of the American Chemical Society. "Revisiting the Mechanism of P450 Enzymes with the Radical Clocks Norcarane and Spiro[1]octane." ACS Publications. URL:[Link]
Sources
- 1. askfilo.com [askfilo.com]
- 2. EP2738156A1 - 9-aminomethyl substituted tetracycline compound - Google Patents [patents.google.com]
- 3. WO2020010092A1 - Compounds and compositions for treating conditions associated with sting activity - Google Patents [patents.google.com]
- 4. tert-butyl N-{spiro[2.5]octan-6-yl}carbamate | 1256256-52-6 | Buy Now [molport.com]
- 5. aablocks.com [aablocks.com]
- 6. All-Chemicalbridge [chemicalbridge.co.uk]
- 7. AB644416 | CAS 1256256-52-6 – abcr Gute Chemie [abcr.com]
- 8. pubs.acs.org [pubs.acs.org]
The Spirocyclic Paradigm in Modern Drug Design: Escaping Flatland to Optimize Pharmacodynamics and ADMET
Executive Summary
For decades, high-throughput screening (HTS) libraries and medicinal chemistry pipelines were heavily biased toward planar, sp2-hybridized (hetero)aromatic frameworks. While these "flat" molecules are readily synthesized via robust cross-coupling chemistries, they frequently suffer from poor physicochemical properties, including low aqueous solubility, high metabolic clearance, and off-target promiscuity. The seminal "Escape from Flatland" hypothesis catalyzed a paradigm shift, demonstrating that increasing the fraction of sp3-hybridized carbons (Fsp3) correlates directly with clinical success[1].
Spirocycles—ring systems connected through a single quaternary carbon atom—represent the ultimate realization of this philosophy. By forcing a highly rigid, three-dimensional orthogonal projection of functional groups, spirocycles allow drug developers to optimize target binding thermodynamics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles simultaneously[2].
The Geometric and Physicochemical Paradigm Shift
The fundamental advantage of spirocyclic scaffolds lies in their inherent 3D architecture. Unlike flexible aliphatic chains (e.g., linear alkyls) that incur a massive entropic penalty upon binding to a target protein, spirocycles pre-organize functional groups in 3D space[3]. The quaternary spiro carbon acts as a rigid hinge, projecting the attached rings orthogonally.
When a drug molecule binds to a deep hydrophobic pocket or a complex protein-protein interaction (PPI) interface, a planar aromatic ring often lacks the necessary vector projection to engage specific amino acid residues. Spirocycles overcome this by directing hydrogen bond donors/acceptors and lipophilic vectors into precisely defined spatial coordinates, thereby increasing target specificity and reducing the likelihood of promiscuous binding to off-target proteins[4].
Thermodynamic Logic of Spirocyclic Bioisosterism
Caption: Thermodynamic and pharmacological logic of spirocyclic bioisosterism in drug design.
Impact on Pharmacokinetics (PK) and ADMET
As an Application Scientist, I frequently advise teams to utilize spirocycles as bioisosteres for problematic flat rings (such as piperazine, morpholine, or simple phenyl rings) to rescue failing ADMET profiles.
-
Solubility Enhancement: Planar aromatic molecules tend to stack efficiently in the solid state (π-π stacking), resulting in high melting points and poor thermodynamic aqueous solubility. The orthogonal geometry of spirocycles disrupts this crystal packing, significantly lowering the lattice energy and enhancing aqueous solubility—a critical factor for oral bioavailability[3].
-
Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich aromatic rings or abstract protons from labile benzylic/allylic positions. Replacing these moieties with sterically shielded, sp3-rich spirocycles can block these metabolic liabilities, prolonging the drug's half-life[5].
Quantitative Data: Scaffold Hopping in PARP-1 Inhibitors
A prime example of this strategy is the optimization of Olaparib, an FDA-approved PARP inhibitor. Researchers replaced the central piperazine ring with a diazaspiro[3.3]heptane core. While this resulted in a slight reduction in raw potency, the 3D nature of the spirocycle dramatically altered the selectivity profile, reducing off-target DNA damage[4],[3].
Table 1: Physicochemical and Pharmacodynamic Comparison
| Property | Olaparib (Piperazine Core) | Spirocyclic Analogue (Diazaspiro[3.3]heptane) | Mechanistic Impact on Drug Profile |
| Fsp3 Metric | Lower | Higher | Increased 3D complexity and crystal packing disruption. |
| PARP-1 Potency (IC50) | 5 nM | 10 nM | 2-fold reduction (an acceptable trade-off for safety). |
| Target Selectivity | Pan-PARP active | Highly selective for PARP-1 | Reduced off-target binding to other PARP family members. |
| Cytotoxicity Profile | High DNA damage | Significantly Reduced | Widens the therapeutic window for non-oncology indications. |
Synthetic Methodologies: Overcoming the Quaternary Barrier
Historically, the primary bottleneck in utilizing spirocycles was the synthetic difficulty of constructing the sterically hindered quaternary carbon center[2]. However, modern photoredox catalysis has unlocked robust pathways for dearomative spirocyclization.
Below is a self-validating, step-by-step protocol for the synthesis of a spirocyclic core via visible-light photoredox catalysis. I have detailed the causality behind each step to ensure procedural trustworthiness.
Protocol: Photoredox-Catalyzed Dearomative Spirocyclization
Objective: Construct a nitrogen-containing spirocycle from a planar phenolic precursor.
-
Step 1: Reagent Preparation and Degassing
-
Action: Dissolve the phenolic substrate (1.0 equiv) and the photocatalyst
-Ir(ppy)3 (1 mol%) in anhydrous, degassed acetonitrile. Perform three freeze-pump-thaw cycles. -
Causality: Molecular oxygen is a triplet diradical that rapidly quenches the excited triplet state of the Iridium photocatalyst. Complete degassing is mandatory to ensure the single-electron transfer (SET) pathway outcompetes energy transfer to oxygen.
-
-
Step 2: Base Addition
-
Action: Add an inorganic base (e.g., K2CO3, 2.0 equiv) under an argon atmosphere.
-
Causality: The base deprotonates the phenol, lowering its oxidation potential and facilitating the initial SET from the electron-rich phenoxide to the excited photocatalyst, generating a reactive phenoxyl radical.
-
-
Step 3: Visible Light Irradiation
-
Action: Irradiate the reaction vessel with 450 nm blue LEDs at ambient temperature for 12 hours.
-
Causality: The 450 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir(III) catalyst. Ambient temperature prevents thermal degradation of the radical intermediates.
-
-
Step 4: Self-Validation & Reaction Monitoring
-
Action: At 6 hours, sample 10 µL of the mixture, dilute in LC-MS grade methanol, and analyze via UPLC-MS.
-
Validation Logic: The system is self-validating. You must observe the disappearance of the starting material mass
and the appearance of the dearomatized spirocycle mass. If a mass corresponding to appears, oxygen quenching has occurred, indicating a failure in Step 1.
-
-
Step 5: Workup and Isolation
-
Action: Quench with water and extract with ethyl acetate. Purify via flash column chromatography (silica gel).
-
Causality: The highly polar Ir-catalyst remains in the aqueous/polar phase, allowing the lipophilic spirocycle to be efficiently partitioned into the organic layer.
-
Case Studies in Modern Therapeutics
The integration of spirocycles into clinical candidates is no longer a niche strategy; it is a proven path to FDA approval. Over 50% of clinically used medicines containing a spirocycle have been approved in the 21st century[6].
-
Revumenib (Approved November 2024): A first-in-class, oral menin-MLL interaction inhibitor for acute leukemias. The central spirocyclic amine is critical for binding; it positions the molecule perfectly within the Tyr319/Tyr323 π-π clamp of the menin protein, driving affinity through a cation-π interaction while optimizing the vector of the azetidine ring to engage Tyr276[7].
-
Irbesartan (Approved 1997): An antihypertensive drug acting as an angiotensin II receptor blocker. The spirocyclopentane ring provides the exact steric bulk and rigidity required to lock the molecule into the active conformation for the AT1 receptor[8],[6].
-
Eplerenone (Approved 2002): A spirocyclic antagonist of mineralocorticoid receptors used for heart failure. The spiro-lactone ring restricts the steroid core, granting it superior selectivity over androgen and estrogen receptors compared to its predecessor, spironolactone, thereby eliminating severe off-target sexual side effects[8].
Conclusion
The transition from planar, sp2-dominated libraries to sp3-rich spirocyclic architectures marks a critical evolution in medicinal chemistry. By acting as rigid, 3D vector-projecting hubs, spirocycles allow drug discovery professionals to decouple potency from poor physicochemical properties. As synthetic methodologies like photoredox catalysis and electrochemical dearomatization continue to mature, the spirocycle will undoubtedly remain a cornerstone of next-generation therapeutic design.
References
-
Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI (Molecules) / NIH PMC URL:[Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis (Expert Opinion on Drug Discovery) URL:[Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]
-
The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL:[Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry Source: ResearchGate (Published by Wiley) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. drughunter.com [drughunter.com]
- 8. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Boc-Protected Amines in Organic Synthesis
Executive Summary
The tert-butyloxycarbonyl (Boc) group represents a cornerstone in the strategic planning of organic synthesis, particularly in peptide chemistry and the construction of complex small-molecule drugs.[1] Its utility stems from a unique physicochemical profile: it renders amines inert to nucleophilic attack and basic conditions while remaining highly labile to anhydrous acids. This whitepaper provides a comprehensive technical analysis of Boc chemistry, moving beyond basic textbook definitions to explore the mechanistic nuances, scavenger-dependent deprotection strategies, and self-validating experimental protocols required for high-fidelity synthesis.
The Strategic Value of the Boc Group[1][2][3]
In multi-step synthesis, the protection of the amine functionality is often the rate-determining step for yield and purity. The Boc group offers three distinct strategic advantages:
-
Electronic Deactivation: By converting the amine to a carbamate, the nitrogen lone pair is delocalized into the carbonyl system. This suppresses the nucleophilicity of the nitrogen, preventing self-condensation or interference during electrophilic manipulations elsewhere in the molecule.
-
Lipophilicity Enhancement: The tert-butyl moiety significantly increases the solubility of polar amino substrates in organic solvents (DCM, THF, EtOAc), facilitating homogenous phase reactions and purification.
-
Orthogonality: The Boc group is the "acid-labile" pillar of the standard orthogonal protection triad.[2] It survives conditions that cleave Fmoc (base) and Cbz (hydrogenolysis) groups, allowing for precise, sequential deprotection.
Table 1: Comparative Orthogonality of Common Amine Protecting Groups
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Lability | Acid (anhydrous) | Base (organic) | Hydrogenolysis / Strong Acid |
| Cleavage Reagent | TFA, HCl/Dioxane, TMSI | Piperidine, DBU | H₂/Pd-C, HBr/AcOH |
| Stability | Bases, Nucleophiles, H₂ | Acids, Oxidizers | Acids (mild), Bases |
| Primary Byproducts | Isobutene (gas), CO₂ | Dibenzofulvene | Toluene, CO₂ |
| Key Application | Solid Phase Peptide Synthesis (Merrifield), MedChem | Solid Phase Peptide Synthesis (Standard) | Solution Phase Synthesis |
Mechanistic Underpinnings of Protection
The installation of the Boc group is kinetically driven but thermodynamically stable. The standard reagent, Di-tert-butyl dicarbonate (Boc₂O), acts as a mild electrophile.
The Role of Catalysis
While primary amines react with Boc₂O spontaneously, sterically hindered or electron-deficient amines require catalysis. 4-Dimethylaminopyridine (DMAP) is the gold standard here. DMAP attacks Boc₂O to form a highly electrophilic N-acylpyridinium salt, which transfers the Boc group to the amine 10^4 times faster than the uncatalyzed reaction.
Critical Safety Note: Boc₂O is toxic if inhaled (LC50 comparable to phosgene in rats).[3] All manipulations must occur in a fume hood.
Visualization: DMAP-Catalyzed Protection Pathway
Figure 1: The catalytic cycle of DMAP-mediated Boc protection. Note the regeneration of the catalyst following the collapse of the tetrahedral intermediate.
Optimization of Deprotection Protocols
Deprotection is not merely "adding acid."[1][2][4][5][6] It is a controlled fragmentation reaction where the management of the tert-butyl cation is the defining factor for yield and purity.
The Acidolysis Mechanism
Upon treatment with Trifluoroacetic Acid (TFA), the carbamate oxygen is protonated.[7][8] This triggers an E1-like elimination, releasing the tert-butyl cation and a carbamic acid. The carbamic acid spontaneously decarboxylates to yield the free amine.[1][6]
The Scavenger Imperative
The generated tert-butyl cation is a potent electrophile. In the absence of "scavengers," it will re-attach to the most nucleophilic site available. In simple molecules, this might be the solvent. In peptides, it will alkylate the indole ring of Tryptophan, the phenol of Tyrosine, or the sulfur of Methionine/Cysteine.
The Scavenger Cocktail: For sensitive substrates, a "cocktail" is required to quench the cation.
-
Silanes (TIPS/TES): Reduce the cation to isobutane (inert gas).
-
Water: Hydrolyzes the cation to tert-butanol.
-
Thioanisole: Traps the cation via S-alkylation (reversible).
Visualization: Cation Management in Deprotection
Figure 2: The mechanistic divergence in Boc deprotection. The fate of the tert-butyl cation determines the purity profile of the final product.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing the entire batch.
Protocol A: Standard Protection (Boc₂O/NaOH)
Best for: Amino acids and water-soluble amines.
-
Setup: Dissolve the amine (10 mmol) in 10 mL of 1N NaOH and 10 mL of THF (or Dioxane). Cool to 0°C.
-
Addition: Add Boc₂O (11 mmol, 1.1 eq) dropwise.
-
Checkpoint: Evolution of CO₂ bubbles may occur if excess acid was present. Ensure pH remains >9.
-
-
Reaction: Warm to room temperature (RT) and stir for 4–12 hours.
-
Checkpoint: Monitor via TLC (stain with Ninhydrin).[8] The disappearance of the baseline free amine spot indicates completion.
-
-
Workup:
-
Wash the aqueous solution with Et₂O (removes excess Boc₂O).
-
Acidify the aqueous layer to pH 2-3 with 1N HCl (precipitates the N-Boc amino acid).
-
Extract with EtOAc, dry over MgSO₄, and concentrate.
-
Protocol B: Scavenger-Assisted Deprotection (TFA/TIPS)
Best for: Peptides or electron-rich aromatics.
-
Preparation: Prepare a cleavage cocktail of TFA : TIPS : H₂O (95 : 2.5 : 2.5 v/v) .
-
Why? TIPS (Triisopropylsilane) is a hydride donor that irreversibly quenches the tert-butyl cation.
-
-
Reaction: Dissolve the N-Boc substrate in the cocktail (10 mL per gram of substrate). Stir at RT for 1–2 hours.
-
Checkpoint: Observe gas evolution (CO₂).[9] If the solution turns dark red/black immediately, it may indicate Trp oxidation (avoid by degassing solvents).
-
-
Workup:
-
Concentrate the TFA under a stream of nitrogen (do not use high heat).
-
Precipitate the product by adding cold Diethyl Ether.
-
Centrifuge to collect the amine-TFA salt.
-
References
-
Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research.
-
Carpino, L. A. (1957). "Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides." (Foundational work on carbamate protection).[10] Journal of the American Chemical Society.
-
BenchChem Technical Division. (2025). "A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies." BenchChem Technical Library.
-
ThermoFisher Scientific. (2025). "Introduction to Cleavage Techniques: TFA Cleavage Recommendations." ThermoFisher Peptide Synthesis Handbook.
-
Ragnarsson, U., & Grehn, L. (2013). "Dual protection of amino functions involving Boc."[1][3][10][11][12] RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Di-tert-butyl dicarbonate(24424-99-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 12. Di-tert-butyl dicarbonate (DIBOC) - Lacamas Laboratories [lacamaslabs.com]
potential biological activities of spiro[2.5]octane derivatives
The potential biological activities of spiro[2.5]octane derivatives represent a niche but high-impact area in medicinal chemistry, particularly in the optimization of lipophilic pharmacophores.
This technical guide synthesizes current research on the spiro[2.5]octane scaffold, focusing on its role as a bioisostere, its specific antiviral and anticancer applications, and the synthetic methodologies required to access these chemical spaces.
Technical Guide for Drug Development & Optimization
Executive Summary
The spiro[2.5]octane system—a cyclohexane ring fused to a cyclopropane ring at a single carbon—offers a unique structural motif for drug design. Unlike flexible alkyl chains or bulky adamantane cages, the spiro[2.5]octane core provides a rigid, defined vector for substituent orientation while modulating lipophilicity (LogP) and metabolic stability.
Key pharmacological breakthroughs include:
-
Antiviral Potency: Replacement of adamantane with difluoro-spiro[2.5]octane significantly improved potency against Ebola virus (EBOV) by targeting the Niemann-Pick C1 (NPC1) receptor.
-
Anticancer Activity: Natural products like Pestalotriols A and B containing this core exhibit cytotoxicity, while synthetic derivatives induce G0/G1 cell cycle arrest in prostate cancer lines.
-
Bioisosterism: The scaffold serves as a metabolically stable replacement for gem-dimethyl groups and bulky lipophilic cages, reducing intrinsic clearance (
).
Chemical Scaffold Analysis & Bioisosterism
Structural Properties
The spiro[2.5]octane core (
-
Lipophilicity Modulation: The cyclopropane ring increases lipophilicity relative to a gem-dimethyl group but often lowers it compared to an adamantane cage, improving solubility profiles.
-
Metabolic Blocking: The quaternary spiro-carbon effectively blocks metabolic "soft spots" (sites prone to CYP450 oxidation), preventing rapid hydroxylation common in gem-dimethyl or tert-butyl groups.
Case Study: Adamantane Replacement in Ebola Inhibitors
A pivotal study by Siegel et al. demonstrated the power of this scaffold in optimizing inhibitors of the Ebola virus glycoprotein (GP).[1]
-
Challenge: Early inhibitors containing an adamantane group suffered from poor solubility and high metabolic turnover.
-
Solution: Replacing the adamantane cage with a 3,3-difluoro-spiro[2.5]octane moiety.
-
Result: The
for EBOV entry inhibition improved from 64 nM to 19 nM , with enhanced metabolic stability.
Diagram 1: Structural Evolution & Bioisosterism
Caption: Transition from adamantane to spiro[2.5]octane improves potency and physicochemical properties in antiviral drug design.
Therapeutic Areas & Biological Activities[2][3][4][5]
Antiviral Activity (Influenza & Ebola)
While adamantane derivatives (Amantadine) are classic M2 channel blockers for Influenza A, resistance is widespread. The spiro[2.5]octane amine derivatives have been explored as next-generation M2 inhibitors.
-
Mechanism: The bulky spiro-hydrophobic group fits into the M2 transmembrane pore, blocking proton transport essential for viral uncoating.
-
Ebola (Filovirus): As noted, the scaffold targets the interaction between the viral Glycoprotein (GP) and the host NPC1 receptor within the endosome, preventing viral fusion.
Anticancer & Cytotoxicity[4]
-
Natural Sources: Pestalotriols A and B , isolated from the endophytic fungus Pestalotiopsis fici, contain a spiro[2.5]octane skeleton.[2][3][4]
-
Synthetic Derivatives: Spiro[2.5]octane-5,7-dione derivatives and related spiro-indolinones have shown activity against DU-145 (Prostate) and HeLa (Cervical) cancer lines.
-
Mode of Action: Flow cytometry studies indicate these compounds often induce cell cycle arrest at the G0/G1 phase , leading to apoptosis.
Antimicrobial Activity[5][6][7]
-
6-Azaspiro[2.5]octane: This nitrogen-containing derivative serves as a core for antibacterial agents. The amine handle allows for the attachment of sulfonamides or quinolones, creating hybrid molecules with broadened spectra against Gram-positive bacteria.
Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR findings for spiro[2.5]octane derivatives across different indications.
| Compound Class | Target/Cell Line | Activity ( | Key Structural Feature |
| Difluoro-spiro[2.5]octane | Ebola Virus (GP-NPC1) | 19 nM ( | 3,3-difluoro substitution reduces metabolic liability. |
| Pestalotriol A | HeLa Cells | Weak Cytotoxicity | Natural spiro[2.5]oct-4-ene core.[3] |
| Spiro-indolinone deriv. | DU-145 (Prostate) | 3.1 µM ( | Rigid spiro-fusion orients the pharmacophore. |
| 6-Azaspiro[2.5]octane | S. aureus | Variable MIC | Basic amine allows lysosomal accumulation. |
Experimental Protocols
Synthesis of Spiro[2.5]octane-5-carboxylic Acid
This protocol describes the construction of the spiro[2.5]octane core via the Simmons-Smith cyclopropanation, a robust method for generating the strained ring system.
Reagents:
Step-by-Step Methodology:
-
Enol Ether Formation: Reflux 1,3-cyclohexanedione (1.0 eq) in methanol with catalytic
for 4 hours. Neutralize and extract to yield 3-methoxycyclohex-2-en-1-one . -
Cyclopropanation (Simmons-Smith):
-
Safety Note: Diethylzinc is pyrophoric. Handle under inert atmosphere (
or Ar). -
Dissolve the enol ether in anhydrous ether/DCM.
-
Add
(2.0 eq) slowly at 0°C, followed by (2.0 eq). -
Stir at room temperature for 12–24 hours.
-
Quench cautiously with saturated
.
-
-
Hydrolysis/Work-up: The resulting intermediate is hydrolyzed (if necessary) or oxidized/reduced to yield the functionalized spiro[2.5]octane core.
Diagram 2: Synthetic Workflow
Caption: Simmons-Smith cyclopropanation route to access the spiro[2.5]octane core.
Bioassay: Pseudovirus Entry Assay (Ebola)
To validate antiviral activity without BSL-4 containment, a pseudovirus assay is standard.
-
Pseudovirus Generation: Co-transfect HEK293T cells with plasmids encoding the EBOV Glycoprotein (GP) and a retroviral backbone expressing Luciferase.
-
Infection: Harvest supernatant containing pseudoparticles 48h post-transfection.
-
Treatment: Plate Vero cells (10,000/well) and treat with serial dilutions of the spiro[2.5]octane derivative.
-
Inoculation: Add pseudovirus to treated cells. Spinoculate (centrifuge) if required to enhance infection.
-
Readout: After 48h, lyse cells and add Luciferase substrate. Measure luminescence (RLU).
-
Analysis: Normalize RLU to vehicle control to calculate % Infection. Fit data to a dose-response curve to determine
.
References
-
Siegel, D., et al. (2012). "Discovery of Small Molecule Inhibitors of Ebola Virus Glycoprotein-NPC1 Interaction." Bioorganic & Medicinal Chemistry Letters.
-
Liu, L., et al. (2015).[2][4] "Pestalotriols A and B, new spiro[2.5]octane derivatives from the endophytic fungus Pestalotiopsis fici."[2][3][4] RSC Advances, 5, 78708–78711.[3]
-
Wessjohann, L. A., et al. (2003).[7] "Cyclopropane derivatives in drug discovery." Chemical Reviews.
-
BenchChem. (2025).[8] "A Comparative Guide to the In Vitro Evaluation of Spiro[2.5]octane Derivatives as Anticancer Agents."
Sources
- 1. Small molecule drug discovery for Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Natural Products Research in China From 2015 to 2016 [frontiersin.org]
- 3. Structurally Uncommon Secondary Metabolites Derived from Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pestalotriols A and B, new spiro[2.5]octane derivatives from the endophytic fungus Pestalotiopsis fici - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Implementation of tert-Butyl spirooctan-6-ylcarbamate in Modern Drug Discovery: A Technical Whitepaper
The Strategic Implementation of tert-Butyl spiro[1]octan-6-ylcarbamate in Modern Drug Discovery: A Technical Whitepaper
Executive Summary
In the contemporary landscape of medicinal chemistry, the paradigm of "escaping from flatland" has driven a massive shift away from planar, sp2-hybridized aromatic rings toward highly three-dimensional, sp3-rich scaffolds. Among these, the spiro[1]octane core has emerged as a privileged bioisostere. This whitepaper provides an in-depth technical analysis of tert-butyl spiro[1]octan-6-ylcarbamate (CAS: 1256256-52-6)[2][3], detailing its structural rationale, physicochemical advantages, synthetic methodologies, and applications in advanced therapeutic modalities such as Targeted Protein Degradation (PROTACs) and GLP-1 receptor agonists.
Structural Rationale & Bioisosterism
The causality behind selecting a spiro[1]octane ring over traditional cycloalkanes or phenyl rings lies in its unique conformational rigidity. The fusion of a cyclopropane ring to a cyclohexane system at a single spiro carbon introduces severe steric constraints[4]. This rigidity effectively locks the cyclohexane ring into a specific chair conformation, directing the substituent at the 6-position (the carbamate-protected amine) along a precise, predictable 3-dimensional vector.
Furthermore, the incorporation of this scaffold maximizes the fraction of sp3-hybridized carbons (
Caption: Logical framework for spirocyclic bioisosteric replacement in drug design.
Physicochemical Profiling
To understand the systemic impact of integrating tert-butyl spiro[1]octan-6-ylcarbamate into a drug candidate, we must compare its core properties against traditional ring systems. The spirocyclic architecture provides a "shielding" effect against oxidative metabolism while maintaining a favorable lipophilic profile.
Table 1: Comparative Physicochemical Properties of Ring Scaffolds
| Parameter | Phenyl Ring | Cyclohexane | Spiro[1]octane |
| Hybridization ( | 0.00 | 1.00 | 1.00 |
| 3D Geometry | Planar (2D) | Flexible Chair (3D) | Rigidified Chair (3D) |
| Lipophilicity (cLogP impact) | High (~2.1) | High (~2.5) | Moderate (~1.8) |
| Metabolic Liability | Aromatic hydroxylation/epoxidation | Multi-positional C-H oxidation | Restricted to specific axial C-H bonds[6] |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of tert-butyl spiro[1]octan-6-ylcarbamate requires precise functional group orchestration. The following step-by-step protocol outlines the mechanistic causality behind each reagent choice and establishes a self-validating system for quality control.
Phase 1: Construction of the Spirocyclic Core
-
Wittig Methylenation: 1,4-Dioxaspiro[4.5]decan-8-one is treated with methylenetriphenylphosphorane. Causality: The ketal protecting group prevents unwanted reactions at the 6-position, while the Wittig reaction installs the exocyclic alkene necessary for cyclopropanation.
-
Simmons-Smith Cyclopropanation: The resulting alkene is reacted with diiodomethane (
) and diethylzinc ( ). Causality: This stereospecifically transfers a carbene to the alkene, forming the rigid spiro[1]octane framework[4]. -
Ketal Hydrolysis: Acidic deprotection (e.g., HCl in THF) unmasks the ketone, yielding spiro[1]octan-6-one.
Phase 2: Amine Installation and Protection
-
Reductive Amination: Spiro[1]octan-6-one is treated with ammonium acetate (
) and sodium cyanoborohydride ( ) in methanol to yield spiro[1]octan-6-amine[7]. Causality: acts as the nitrogen source to form a transient imine. is explicitly chosen because it is stable in protic solvents and selectively reduces the imine over the ketone at mildly acidic pH. -
Carbamate Formation: The primary amine is protected using di-tert-butyl dicarbonate (
) and triethylamine ( ). Causality: The Boc group provides a sterically demanding, base-stable moiety that prevents unwanted side reactions during downstream cross-coupling[8].
Self-Validation & Quality Control
-
In-Process Control (NMR): Successful cyclopropanation is validated via
NMR by the disappearance of exocyclic alkene protons (~4.6 ppm) and the emergence of highly shielded cyclopropane protons (~0.3–0.8 ppm). -
Final Product Validation (MS): The identity of tert-butyl spiro[1]octan-6-ylcarbamate (MW: 225.33) is confirmed via ESI-MS. The intact mass is often accompanied by a highly diagnostic in-source fragmentation peak at m/z 126.1 (
)[2][3][8].
Caption: Step-by-step synthetic workflow for tert-butyl spiro[1]octan-6-ylcarbamate.
Applications in Advanced Therapeutics
The tert-butyl spiro[1]octan-6-ylcarbamate building block is heavily utilized in modern drug discovery campaigns requiring precise spatial geometries.
Targeted Protein Degradation (PROTACs)
In the development of E3 ligase ligands (e.g., Cereblon binders), spirocyclic linkers are used to modify physicochemical properties. The Boc-protected amine serves as a precursor for generating N-hydroxyphthalimide (NHP) esters. These esters undergo robust, functional-group-tolerant nickel-catalyzed
Next-in-Class GLP-1 Receptor Agonists
Small-molecule GLP-1 receptor agonists (such as danuglipron and lotiglipron analogs) rely heavily on precise spatial arrangements to mimic peptide binding. Patent literature indicates that spirocyclic cycloalkyls, specifically spiro[1]octane derivatives, are employed as bioisosteres to replace flat aromatic or oxetane rings. This substitution optimizes the ADME (Absorption, Distribution, Metabolism, and Excretion) profile while maintaining the necessary receptor binding kinetics[9].
Late-Stage Functionalization & C-H Activation
Understanding the metabolic fate of the spiro[1]octane core is critical for lead optimization. Recent advancements in chemoselective oxygenation demonstrate that the spiro[1]octane framework can undergo highly specific late-stage functionalization.
Using sterically encumbered manganese catalysts like
References
-
Theoretical and Computational Examination of Spiro[1]octane-5-carboxylic acid: A Technical Guide | Source : Benchchem | URL :4
-
1256256-52-6 | TERT-BUTYL SPIRO[1]OCTAN-6-YLCARBAMATE | Source : AA Blocks | URL : 2
-
tert-butyl N-{spiro[1]octan-6-yl}carbamate | Source : Molport | URL : 3
-
A Facile Protocol for C(sp2)–C(sp3) Bond Formation Reactions Toward Functionalized E3 Ligase Ligands | Source : PMC (nih.gov) | URL : 8
-
WO2022042691A1 - Heterocyclic glp-1 agonists | Source : Google Patents | URL : 9
-
"Next-in-class" GLP-1R Danuglipron- and Lotiglipron-like Agonists: A Patent Review (2020-2024) | Source : ResearchGate | URL :Link
-
Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration | Source : ACS Publications | URL : 10
-
N-(oxan-2-ylmethyl)spiro[1]octan-6-amine | Source : Smolecule | URL : 7
-
Chemoselective Oxygenation at C(sp3)-H over C C Bonds Guided by Polarity Enhancement | Source : ResearchGate | URL : 6
-
Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents | Source : ACS Publications | URL : 5
Sources
- 1. 1086399-13-4 | Spiro[2.5]octane-6-carboxylic acid - AiFChem [aifchem.com]
- 2. aablocks.com [aablocks.com]
- 3. tert-butyl N-{spiro[2.5]octan-6-yl}carbamate | 1256256-52-6 | Buy Now [molport.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine [smolecule.com]
- 8. A Facile Protocol for C(sp2)–C(sp3) Bond Formation Reactions Toward Functionalized E3 Ligase Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2022042691A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
deprotection of tert-Butyl spiro[2.5]octan-6-ylcarbamate to yield the free amine
This Application Note is designed for researchers requiring high-purity Spiro[2.5]octan-6-amine from its Boc-protected precursor. The protocol addresses the specific challenges of handling spirocyclic aliphatic amines, including volatility and the stability of the strained spiro[2.5]octane ring system.[1]
Abstract & Strategic Overview
The spiro[2.5]octane scaffold is a valuable bioisostere in medicinal chemistry, often used to restrict conformational flexibility and modulate lipophilicity compared to standard cyclohexyl or piperidinyl systems.[1] The removal of the tert-butoxycarbonyl (Boc) group from tert-butyl spiro[2.5]octan-6-ylcarbamate is a critical step in synthesizing this building block.
While Boc deprotection is a standard transformation, this specific substrate presents two unique challenges:
-
Spiro-Cyclopropane Stability: The strained spiro[2.5] ring system is generally robust, but exposure to strong Lewis acids or superacids at elevated temperatures can induce ring-opening or rearrangement.
-
Free Amine Volatility: The free base (Spiro[2.5]octan-6-amine, MW ~125.2 g/mol ) is a low-molecular-weight aliphatic amine. It poses a risk of loss during concentration and is prone to forming carbamates upon exposure to atmospheric CO₂.
Recommended Strategy: We recommend Acidolytic Cleavage using HCl in 1,4-Dioxane (Method A).[1] This route precipitates the amine as a stable, non-hygroscopic hydrochloride salt directly from the reaction mixture, avoiding the volatility issues associated with the free base.[1] The free amine should be liberated in situ or immediately prior to the next synthetic step.
Chemical Context & Mechanism[2][3][4][5]
Reaction Scheme
The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of tert-butyl cation (scavenged as isobutylene/isobutanol) and decarboxylation to yield the amine salt.[1]
Figure 1: Reaction pathway from Boc-protected precursor to free amine.[1]
Stability Considerations
The spiro[2.5]octane system contains a cyclopropane ring spiro-fused to a cyclohexane.
-
Acid Sensitivity: The cyclopropane ring is distal (C3 position relative to the amine at C6).[1] Electronic participation is minimal. Standard HCl/Dioxane or TFA/DCM conditions at 0°C to Room Temperature (RT) are safe.[1] Avoid heating >50°C in strong acid to prevent thermodynamic rearrangement.
-
Volatility: The free amine has significant vapor pressure. Do not use high-vacuum for extended periods on the free base.
Experimental Protocols
Method A: HCl Deprotection (Preferred)
Best for: Scale-up, storage, and minimizing side-reactions.[1]
Materials:
-
Substrate: tert-Butyl spiro[2.5]octan-6-ylcarbamate (1.0 equiv)
-
Reagent: 4.0 M HCl in 1,4-Dioxane (5–10 equiv)[1]
-
Solvent: 1,4-Dioxane (anhydrous) or MeOH (if solubility is poor)[1]
-
Wash Solvent: Diethyl ether (Et₂O) or MTBE[1]
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in 1,4-dioxane (concentration ~0.2 M).
-
Note: If the substrate is not fully soluble, add a minimum amount of MeOH or DCM.[1]
-
-
Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in dioxane dropwise over 5 minutes.
-
Stoichiometry: Use at least 5 equivalents of HCl to ensure complete conversion and salt formation.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20–25°C).
-
Monitoring: Monitor by TLC (stain with Ninhydrin) or LC-MS. Reaction is typically complete in 1–3 hours. Look for the disappearance of the starting material peak [M+Na]⁺ = 248 and appearance of the amine mass [M+H]⁺ = 126.[1]
-
-
Workup (Salt Isolation):
-
Scenario 1 (Precipitate forms): If a white solid precipitates, dilute with excess Et₂O (2x reaction volume), filter the solid, and wash with Et₂O.[1] Dry under vacuum/N₂ stream.
-
Scenario 2 (No precipitate): Concentrate the mixture in vacuo to ~20% volume. Add Et₂O to induce precipitation. If it remains an oil, evaporate to dryness to yield the crude HCl salt.[1]
-
-
Yield: Quantitative conversion to Spiro[2.5]octan-6-amine hydrochloride .
Method B: Free Basing Protocol (Critical)
Execute this immediately before using the amine in the next step.[1]
Protocol:
-
Partition: Suspend the Amine HCl salt in Dichloromethane (DCM).
-
Neutralization: Add 1M NaOH or Saturated NaHCO₃ (pH > 10). Stir vigorously for 10 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM (DCM is preferred over Ethyl Acetate for aliphatic amines to ensure high recovery).[1]
-
Drying: Dry combined organics over anhydrous Na₂SO₄ or K₂CO₃.
-
Concentration: Filter and concentrate under reduced pressure (Rotavap) at low temperature (< 30°C) and moderate vacuum (approx. 200 mbar) .
-
Warning: Do not apply high vacuum (< 10 mbar) for extended periods, or the product may sublime/evaporate.[1]
-
Analytical Characterization
| Parameter | Specification (Expected) | Notes |
| Appearance | White solid (HCl salt) / Colorless oil (Free base) | Free base absorbs CO₂ (turns waxy).[1] |
| ¹H NMR (DMSO-d₆) | Characteristic ammonium protons in salt.[1] | |
| ¹H NMR (Cyclopropane) | High-field multiplets unique to spiro[2.5] system.[1] | |
| MS (ESI) | [M+H]⁺ = 126.1 | Parent ion.[1] |
| Solubility | Water, Methanol, DMSO | Salt is insoluble in Ether/Hexanes.[1] |
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common isolation issues.
-
Issue: "Gummy" Salt: If the HCl salt is hygroscopic or oily, dissolve in a minimum amount of MeOH and precipitate by slow addition into rapidly stirring Et₂O.[1]
-
Issue: Carbamic Acid Stability: Sometimes the carbamic acid intermediate is stable. Ensure the workup is sufficiently basic to remove CO₂, or ensure the acid step was long enough to decarboxylate.[1]
Safety & Handling
-
TFA/HCl: Corrosive. Perform all acid additions in a fume hood.
-
Pressure: Deprotection releases isobutylene gas. Do not seal the reaction vessel tightly; use a bubbler or a needle vent if running on a large scale.
-
Storage: Store the HCl salt at RT or 4°C. Store the Free Base under Argon at -20°C to prevent carbamate formation.
References
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience. (Standard reference for Boc deprotection mechanisms and conditions). [1]
-
ChemScene. (n.d.).[1] Spiro[2.5]octan-6-amine hydrochloride Product Page. Retrieved October 26, 2023.[1] (Confirmation of commercial stability of the HCl salt).
-
Han, G., et al. (2011).[1] Structure-Based Design and Synthesis of Spirocyclic Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. (Example of spirocyclic amine handling).
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Boc Deprotection Protocols. (General protocols for amine deprotection).
Sources
use of tert-Butyl spiro[2.5]octan-6-ylcarbamate in solid-phase peptide synthesis
Application Note: Strategic Incorporation of Spiro[1]octan-6-amine into Peptidomimetics via Solid-Phase Peptide Synthesis
Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals
Executive Summary & Scientific Rationale
In modern drug discovery, the transition from planar molecular structures to three-dimensional,
tert-Butyl spiro[1]octan-6-ylcarbamate (CAS 1256256-52-6) is the highly stable, Boc-protected precursor to spiro[1]octan-6-amine. Utilizing the Boc-protected carbamate rather than the free amine is critical for shelf stability; free aliphatic spiro-amines are prone to oxidation, volatility, and the absorption of atmospheric
Strategic Integration into SPPS
Because tert-Butyl spiro[1]octan-6-ylcarbamate lacks a carboxylic acid moiety, it cannot act as a standard chain-elongating amino acid. Instead, it is utilized as a terminal capping agent or a side-chain modifier. The most robust method for incorporating this amine at the C-terminus directly on-resin is the Backbone Amide Linker (BAL) strategy[5].
Decision matrix for incorporating spiro[1]octan-6-amine into peptidomimetics.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure high fidelity at every synthetic step.
Protocol 1: Ex-situ Deprotection of tert-Butyl spiro[1]octan-6-ylcarbamate
Causality: Attempting to deprotect the Boc group in the presence of an active resin can lead to premature cleavage of acid-sensitive linkers (e.g., 2-CTC). Ex-situ deprotection ensures the free amine is generated cleanly and neutralized prior to introduction to the SPPS manifold.
-
Solvation: Dissolve 1.0 mmol (225.3 mg) of tert-Butyl spiro[1]octan-6-ylcarbamate in 5 mL of anhydrous Dichloromethane (DCM).
-
Acidolysis: Cool the flask to 0 °C. Add 5 mL of Trifluoroacetic acid (TFA) dropwise. Note: Cooling prevents exothermic degradation of the strained cyclopropane ring.
-
Reaction: Remove the ice bath and stir at room temperature for 1 hour.
-
Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the UV-inactive, Ninhydrin-negative starting material and the appearance of a dark purple/red spot indicates complete deprotection.
-
Concentration: Evaporate under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to azeotropically remove residual TFA.
-
Neutralization: Immediately prior to use in Protocol 2, dissolve the resulting spiro[1]octan-6-amine TFA salt in 3 mL of DMF and add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA).
Protocol 2: On-Resin C-Terminal Derivatization via BAL Strategy
Causality: The BAL strategy anchors the growing peptide chain through a backbone nitrogen rather than the C-terminal carboxylate[1]. This allows the spiro-amine to be attached to the resin via reductive amination, serving as the C-terminal modification while leaving the amine available for subsequent acylation[6].
-
Resin Preparation: Swell 1.0 g of BAL-aldehyde resin (loading: ~0.5 mmol/g) in DMF for 30 minutes. Drain.
-
Imine Formation: Add the neutralized spiro[1]octan-6-amine solution (from Protocol 1, representing a 2.0 eq excess) to the resin. Add 1% (v/v) glacial acetic acid to catalyze imine formation. Shake for 1 hour.
-
Reductive Amination: Add Sodium cyanoborohydride (
, 5.0 eq) dissolved in 2 mL of Methanol. Shake overnight at room temperature. -
Validation (Chloranil Test): Wash the resin thoroughly (DMF 5x, DCM 5x). Perform a chloranil test on a few resin beads. A positive result (dark blue/green) confirms the successful formation of the secondary spiro-amine.
-
Acylation of the Secondary Amine: Because the spiro[1]octane ring is highly sterically hindered, standard DIC/Oxyma coupling will fail. Use the optimized conditions outlined in Section 4.
Quantitative Data: Overcoming Steric Hindrance
Acylating the secondary amine anchored to the BAL resin is the most challenging step of this workflow. The steric bulk of the spiro[1]octane system severely restricts the trajectory of the incoming activated amino acid. The table below summarizes the optimization of the first Fmoc-amino acid coupling to the spiro-amine-BAL resin.
Table 1: Optimization of Acylation on Spiro[1]octan-6-amine-BAL Resin
| Coupling Reagent (Eq) | Base (Eq) | Temperature | Time | Conversion (%)* |
| DIC (5.0) / Oxyma (5.0) | None | 25 °C | 2 h | < 15% |
| PyBOP (5.0) | DIPEA (10.0) | 25 °C | 4 h | 42% |
| HATU (4.9) | DIPEA (10.0) | 25 °C | 4 h | 78% |
| HATU (4.9) | DIPEA (10.0) | 40 °C | 4 h | > 98% |
*Conversion determined by HPLC analysis of a micro-cleavage sample (TFA/H2O/TIPS 95:2.5:2.5 for 2 h). Conclusion: Thermal agitation combined with the highly reactive uronium salt HATU is strictly required to drive the acylation of the spirocyclic secondary amine to completion.
Mechanistic Impact on Peptide Stability
The primary pharmacological objective of incorporating the spiro[1]octane moiety is to shield the peptide from enzymatic degradation. Standard C-terminal carboxylates or primary amides are rapidly recognized and cleaved by carboxypeptidases in vivo. The bulky, rigid nature of the spirocycle physically blocks the enzyme's active site from accessing the terminal amide bond.
Mechanism of exopeptidase resistance conferred by spiro[1]octane C-terminal capping.
References
1.[4] Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. URL: 2.[5] Solid-phase synthesis of C-terminally modified peptides. Radboud Repository. URL: 3.[1] WO2017138855A1 - Method for preparation of liraglutide using bal linker. Google Patents. URL: 4.[6] Developments in peptide and amide synthesis. Luxembourg Bio Technologies. URL: 5.[2] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[7]hexanes and spiro[3.3]heptanes. RSC Publishing. URL: 6.[3] Conformational effect of the spiro linkage between three- and six-membered rings. ACS Publications. URL:
Sources
- 1. WO2017138855A1 - Method for preparation of liraglutide using bal linker - Google Patents [patents.google.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
application of tert-Butyl spiro[2.5]octan-6-ylcarbamate in library synthesis for drug discovery
Application Note: High-Fsp³ Library Synthesis Utilizing tert-Butyl spiro[2.5]octan-6-ylcarbamate
Executive Summary
This guide details the application of tert-Butyl spiro[2.5]octan-6-ylcarbamate (CAS: 1256256-52-6) as a strategic building block in the synthesis of DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD).[1][2][3]
In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy compounds to three-dimensional (3D) scaffolds.[1][3] The spiro[2.5]octane core offers a rigid, sp³-rich framework that improves solubility and metabolic stability while maintaining defined vector orientation.[1][2][3] This protocol provides validated methodologies for deprotection, parallel functionalization, and quality control to ensure high-fidelity library generation.[2][3]
Technical Specifications & Rationale
Compound Identity
-
IUPAC Name: tert-Butyl N-(spiro[2.5]octan-6-yl)carbamate[1][2][3]
-
Molecular Formula: C₁₃H₂₃NO₂[1]
-
Molecular Weight: 225.33 g/mol [1]
-
Key Functionality: Secondary amine (masked by Boc) on a rigid aliphatic cycle.[1][2]
Structural Advantages (The "Spiro Effect")
Unlike flexible cyclohexyl amines or planar anilines, the spiro[2.5]octane core introduces specific medicinal chemistry advantages:
-
Conformational Locking: The cyclopropane ring, fused spiro-cyclically, restricts the ring flip of the cyclohexane moiety.[1][2][3] This reduces the entropic penalty (
) when the molecule binds to a protein target.[1][3] -
Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position (a common soft spot in simple cyclohexanes).[1][2][3]
-
Vector Geometry: The 6-position amine projects substituents at a distinct angle relative to the hydrophobic bulk of the spiro system, allowing exploration of unique chemical space in binding pockets.[1][2][3]
Table 1: Physicochemical Comparison (Calculated)
| Property | Cyclohexylamine (Analog) | Spiro[2.5]octan-6-amine (Target) | Impact |
| Fsp³ Fraction | 1.0 | 1.0 | High 3D character maintained.[1][2][3] |
| Lipophilicity (ClogP) | ~1.2 | ~1.8 | Slight increase, but within optimal range.[1] |
| Rigidity | Low (Chair-Boat flip) | High (Locked Chair) | Improved binding affinity potential.[1][2][3] |
| Metabolic Soft Spots | High (C3/C4 oxidation) | Reduced (Spiro-blocked) | Extended half-life ( |
Handling & Pre-Validation
Storage and Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Stability: The cyclopropane ring in spiro[2.5]octane is remarkably robust compared to other strained rings (e.g., bicyclo[1.1.0]butanes).[1][2][3] It withstands standard TFA and HCl deprotection conditions without ring-opening or rearrangement.[3]
QC Check (LCMS)
Before library synthesis, verify purity.[1][2]
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[1][2][3]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.[1][2]
-
Gradient: 5% B to 95% B over 2 minutes.
-
Detection: ESI+ (expect [M+H-tBu]+ = 170.1 or [M+Na]+ = 248.1).[1][2][3] Note: Boc groups often fragment in MS source.[1][2]
Experimental Protocols
The following workflows are designed for parallel synthesis (96-well plate format).
Protocol A: Controlled Boc-Deprotection
Objective: Reveal the free amine (spiro[2.5]octan-6-amine) without degrading the scaffold.[1][2][3]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the starting carbamate (1.0 equiv) in minimal DCM (0.5 mL per 100 mg).
-
Acidolysis: Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Work-up (Library Scale):
Protocol B: Parallel Amide Coupling (Library Diversification)
Objective: Couple the spiro-amine core with a diverse set of carboxylic acids (R-COOH).
Reagents:
Step-by-Step:
-
Preparation: Dissolve the amine salt (from Protocol A) in DMF (0.1 M concentration).
-
Activation: In a separate vial/well, mix the Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in DMF. Add DIPEA (1.5 equiv).[1] Shake for 5 mins.
-
Coupling: Transfer the activated acid solution to the amine solution. Add remaining DIPEA (1.5 equiv).[1]
-
Incubation: Shake at RT for 12–16 hours.
-
Quenching: Add 10% aq. NaHCO₃ solution.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: For libraries, use SCX-2 solid-phase extraction cartridges (catch-and-release) to remove acidic byproducts, or proceed to Prep-HPLC.[1][2][3]
Protocol C: SNAr Diversification (Kinase/GPCR Focused)
Objective: React the spiro-amine with heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines).[1][2][3]
Reagents:
-
Heteroaryl Chloride (1.0 equiv)[1]
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or DIPEA (3.0 equiv)[1][3]
-
DMSO or NMP[1]
Step-by-Step:
-
Mix: Combine Spiro-amine salt (1.0 equiv), Heteroaryl Chloride (1.0 equiv), and Base in DMSO.
-
Heat: Heat to 80–100°C for 4–8 hours.
-
Validation: Check LCMS for product mass.
Workflow Visualization
The following diagram illustrates the branching logic for generating a library from the spiro[2.5]octane core.
Figure 1: Divergent synthesis workflow transforming the spiro-carbamate precursor into three distinct functional classes.[1][2][3]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | HCl concentration too low or old reagent.[1][2][3] | Use fresh 4M HCl in Dioxane.[3] Ensure anhydrous conditions. |
| Low Yield in SNAr | Steric hindrance of the spiro ring.[1][2][3] | Increase temperature to 120°C or switch to Buchwald-Hartwig conditions (Pd-catalyzed). |
| Precipitate in Coupling | Urea byproduct from coupling agent.[1][2] | Switch from EDC/HOBt to HATU/DIPEA (fully soluble in DMF).[1] |
| Cyclopropane Ring Opening | Extremely harsh acidic conditions (e.g., H₂SO₄).[1][2] | Stick to HCl/Dioxane or TFA/DCM.[3] Avoid Lewis acids like BBr₃.[3] |
References
-
BenchChem. (2025).[1][6][7] Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Retrieved from [1][3]
-
BLDpharm. (2021).[1][3] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights. Retrieved from [1][3]
-
PubChem. (n.d.).[1][8] Compound Summary: Spiro[2.5]octan-6-amine hydrochloride.[1][2][3][9] National Library of Medicine.[3] Retrieved from [1][3]
-
Zheng, Y., & Tice, C. M. (2016).[1][2][3] The utilization of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-840.[1][3] (Cited via BLDpharm).[1]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][3] (Foundational concept).
Sources
- 1. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. aablocks.com [aablocks.com]
- 5. tert-butyl N-{spiro[2.5]octan-6-yl}carbamate | 1256256-52-6 | Buy Now [molport.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemscene.com [chemscene.com]
Application Notes and Protocols for the Functionalization of the Spiro[2.5]octane Core of tert-Butyl spiro[2.5]octan-6-ylcarbamate
Introduction: The Spiro[2.5]octane Scaffold - A Rising Star in Medicinal Chemistry
The relentless pursuit of novel therapeutic agents with enhanced efficacy and specificity has propelled medicinal chemists to explore beyond the traditional flat, two-dimensional chemical space. In this context, spirocyclic scaffolds have emerged as a compelling structural motif, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] The spiro[2.5]octane core, characterized by the fusion of a cyclopropane and a cyclohexane ring at a single carbon atom, imparts a rigid and well-defined conformational arrangement. This rigidity can enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.
tert-Butyl spiro[2.5]octan-6-ylcarbamate is a versatile building block that combines the desirable 3D nature of the spiro[2.5]octane framework with a strategically placed carbamate protecting group. This guide provides a comprehensive overview of the synthetic strategies to access this key intermediate and subsequently functionalize its spirocyclic core, with a focus on late-stage C-H functionalization. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Synthesis of the Starting Material: tert-Butyl spiro[2.5]octan-6-ylcarbamate
A reliable and scalable synthesis of the starting material is paramount for any successful derivatization campaign. A common and efficient route to tert-butyl spiro[2.5]octan-6-ylcarbamate involves a two-step sequence starting from the corresponding ketone, spiro[2.5]octan-6-one. This ketone can be synthesized via several methods, including the Simmons-Smith cyclopropanation of a cyclohexenone derivative.[2]
The subsequent steps are a reductive amination followed by protection of the resulting amine with a tert-butoxycarbonyl (Boc) group.
Protocol 1: Synthesis of tert-Butyl spiro[2.5]octan-6-ylcarbamate
This protocol details the conversion of spiro[2.5]octan-6-one to the desired N-Boc protected amine in a one-pot procedure.
Reaction Scheme:
Synthesis of tert-Butyl spiro[2.5]octan-6-ylcarbamate.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| Spiro[2.5]octan-6-one | 18612-01-6 | 124.18 | 1.0 g | 8.05 |
| Ammonium Acetate | 631-61-8 | 77.08 | 6.2 g | 80.5 |
| Sodium Cyanoborohydride | 25895-60-7 | 62.84 | 0.76 g | 12.1 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 20 mL | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 2.1 g | 9.66 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.7 mL | 12.1 |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 20 mL | - |
| Saturated aq. NaHCO₃ | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
Procedure:
-
To a solution of spiro[2.5]octan-6-one (1.0 g, 8.05 mmol) in methanol (20 mL) in a round-bottom flask, add ammonium acetate (6.2 g, 80.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath and add sodium cyanoborohydride (0.76 g, 12.1 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude spiro[2.5]octan-6-amine.
-
Dissolve the crude amine in dichloromethane (20 mL) and cool to 0 °C.
-
Add triethylamine (1.7 mL, 12.1 mmol) followed by a solution of di-tert-butyl dicarbonate (2.1 g, 9.66 mmol) in dichloromethane (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield tert-butyl spiro[2.5]octan-6-ylcarbamate as a white solid.
Expected Yield: 70-80%.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 4.40 (br s, 1H), 3.65 (m, 1H), 2.00-1.85 (m, 2H), 1.80-1.65 (m, 2H), 1.55-1.40 (m, 11H, contains singlet for Boc group at 1.44 ppm), 1.30-1.15 (m, 2H), 0.45-0.30 (m, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.2, 79.1, 51.0, 35.8, 30.2, 28.4, 17.5, 10.8.
-
MS (ESI): m/z 226.2 [M+H]⁺.
Functionalization of the Spiro[2.5]octane Core
The presence of the Boc-carbamate group and the unique electronic and steric environment of the spiro[2.5]octane core allows for a range of selective functionalization reactions. C-H functionalization has emerged as a powerful tool for late-stage modification of complex molecules, and the spiro[2.5]octane scaffold is an excellent substrate for such transformations.
C-H Oxidation: Introducing a Handle for Further Derivatization
Drawing inspiration from studies on the manganese-catalyzed C(sp³)–H oxygenation of 6-tert-butylspiro[2.5]octane, a similar strategy can be applied to tert-butyl spiro[2.5]octan-6-ylcarbamate.[3] The directing effect of the carbamate group and the inherent reactivity of the C-H bonds adjacent to the cyclopropane ring can lead to regioselective oxidation.
C-H Oxidation of the Spiro[2.5]octane Core.
Protocol 2: Manganese-Catalyzed C-H Oxidation at C4
This protocol describes the selective oxidation of the C4 position of the spiro[2.5]octane core, providing a ketone functionality that can be further elaborated.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles (µmol) |
| tert-Butyl spiro[2.5]octan-6-ylcarbamate | 1256256-52-6 | 225.33 | 22.5 mg | 100 |
| [Mn(OTf)₂(Me₂Npdp)] | - | - | 1 mol% | 1 |
| Phenylacetic acid | 103-82-2 | 136.15 | 1.5 equiv | 150 |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 1.0 mL | - |
| Hydrogen Peroxide (H₂O₂, 30% aq.) | 7722-84-1 | 34.01 | 3.0 equiv | 300 |
| Saturated aq. Na₂S₂O₃ | - | - | As needed | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
To a solution of tert-butyl spiro[2.5]octan-6-ylcarbamate (22.5 mg, 100 µmol) and phenylacetic acid (20.4 mg, 150 µmol) in acetonitrile (1.0 mL) in a vial, add the manganese catalyst [Mn(OTf)₂(Me₂Npdp)] (1 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add hydrogen peroxide (30% aq., 34 µL, 300 µmol) dropwise via a syringe pump over 30 minutes.
-
Stir the reaction mixture at 0 °C for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (2 mL).
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: 20-40% ethyl acetate in hexanes) to afford the C4-oxo derivative.
Expected Yield: 40-50%.
Characterization Data for tert-Butyl (4-oxospiro[2.5]octan-6-yl)carbamate:
-
¹H NMR (400 MHz, CDCl₃): Characteristic signals for the disappearance of a methylene group and the appearance of signals consistent with an α,β-unsaturated ketone system with respect to the cyclopropane ring.
-
¹³C NMR (101 MHz, CDCl₃): A new carbonyl signal will appear around δ 200-210 ppm.
-
MS (ESI): m/z 240.2 [M+H]⁺.
Mechanistic Insight: The reaction is believed to proceed through a high-valent manganese-oxo species that abstracts a hydrogen atom from the C4 position, which is activated by the adjacent cyclopropane ring. The resulting carbon-centered radical is then oxidized to a carbocation, which is subsequently trapped by water to form a gem-diol that dehydrates to the ketone. The carbamate group may play a role in pre-organizing the substrate for selective attack by the bulky manganese catalyst.
Future Directions: Exploring Further Functionalization
The introduction of a functional group at the C4 position opens up a plethora of possibilities for further derivatization. The ketone can be a substrate for a wide range of transformations, including:
-
Reductive amination to introduce a second amino group.
-
Wittig olefination to append various substituents.
-
Grignard and organolithium additions to introduce new carbon-carbon bonds.
Furthermore, other C-H bonds on the spiro[2.5]octane core could be targeted by employing different catalytic systems and directing group strategies. The development of methods for selective functionalization at C1/C2 of the cyclopropane ring or at C5/C7 of the cyclohexane ring would provide access to a diverse range of novel spirocyclic compounds with potential applications in drug discovery.
Conclusion
tert-Butyl spiro[2.5]octan-6-ylcarbamate is a valuable building block for the synthesis of novel three-dimensional molecules. The protocols outlined in this guide provide a reliable route to this intermediate and a starting point for the selective functionalization of its spiro[2.5]octane core. The ability to perform late-stage C-H oxidation offers a powerful tool for rapidly accessing a variety of derivatives for biological evaluation. Further exploration of the reactivity of this scaffold is expected to yield a rich collection of compounds with unique pharmacological profiles.
References
- BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
- Emcure Pharmaceuticals. (2023, May 20). Synthesis of fenspiride. In Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- List, B., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
-
Molport. (n.d.). tert-butyl N-{spiro[2.5]octan-6-yl}carbamate. Retrieved from [Link]
- BenchChem. (n.d.). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.
-
AA Blocks. (n.d.). TERT-BUTYL SPIRO[2.5]OCTAN-6-YLCARBAMATE. Retrieved from [Link]
- Pittelkow, M. (n.d.).
- Macmillan Group. (n.d.).
- Costas, M., et al. (2022, April 13). Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)
- Royal Society of Chemistry. (n.d.).
- Hilaris Publisher. (2013, April 29). Synthesis of 9-Substituted Derivatives of tert-Butyl 6-(9h-Purin-6-Ylthio)
- Master Organic Chemistry. (2018, June 7).
Sources
protocol for amide bond formation using the derivative of tert-Butyl spiro[2.5]octan-6-ylcarbamate
Application Note: High-Efficiency Amide Bond Formation Using spiro[1]octan-6-amine Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scientific Rationale
The incorporation of spirocyclic scaffolds into drug candidates has become a cornerstone of modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocyclic amines improve metabolic stability, enhance aqueous solubility, and reduce off-target liabilities such as hERG inhibition.
This application note details the protocol for utilizing the derivative of tert-Butyl spiro[1]octan-6-ylcarbamate (CAS: 1256256-52-6)[2][3]—specifically its deprotected free amine or hydrochloride salt, spiro[1]octan-6-amine (CAS: 1256256-54-8)[1][4]—in amide coupling reactions.
Mechanistic Causality: Why HATU and DIPEA?
Spirocyclic amines often present steric hindrance that can render traditional coupling reagents (e.g., DCC or EDC/HOBt) sluggish, leading to incomplete conversions or epimerization of chiral carboxylic acids. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with DIPEA (N,N-Diisopropylethylamine)[5][6].
-
The Neighboring Group Effect: HATU converts the carboxylic acid into an O-At (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen in the azabenzotriazole moiety stabilizes the transition state via hydrogen bonding with the incoming spiro[1]octan-6-amine, significantly lowering the activation barrier[6][7].
-
Non-Nucleophilic Deprotonation: DIPEA is sterically hindered, allowing it to quantitatively deprotonate the carboxylic acid and neutralize the spiro[1]octan-6-amine hydrochloride salt without competing as a nucleophile against the active ester[6].
Caption: Workflow for the synthesis of spirocyclic amides from Boc-protected precursors.
Materials and Reagents
| Reagent / Material | Role | Equivalents | Notes |
| tert-Butyl spiro[1]octan-6-ylcarbamate | Precursor | 1.0 eq | Starting material (CAS: 1256256-52-6) |
| 4M HCl in Dioxane | Deprotecting Agent | 10.0 eq | Cleaves Boc group to yield the amine salt |
| Carboxylic Acid (R-COOH) | Coupling Partner | 1.0 eq | Ensure high purity to prevent side reactions |
| spiro[1]octan-6-amine HCl | Amine Nucleophile | 1.1 eq | Deprotected derivative (CAS: 1256256-54-8) |
| HATU | Coupling Reagent | 1.2 eq | Store at 2-8°C under inert atmosphere |
| DIPEA | Base | 3.0 - 4.0 eq | Excess required to neutralize the amine salt |
| Anhydrous DMF | Solvent | 0.1 M - 0.2 M | Must be anhydrous to prevent ester hydrolysis |
Step-by-Step Experimental Protocol
Part A: Preparation of the Derivative (Boc Deprotection)
Self-validating mechanism: The evolution of CO₂ gas indicates active deprotection. The precipitation of the HCl salt confirms the successful removal of the lipophilic Boc group.
-
Dissolve tert-Butyl spiro[1]octan-6-ylcarbamate (1.0 mmol) in anhydrous dichloromethane (DCM) (5.0 mL).
-
Cool the solution to 0°C using an ice bath.
-
Dropwise add 4M HCl in dioxane (2.5 mL, 10.0 mmol).
-
Remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor via TLC (Ninhydrin stain) until the starting material is consumed.
-
Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to afford spiro[1]octan-6-amine hydrochloride as a white solid. Dry thoroughly under high vacuum.
Part B: HATU-Mediated Amide Coupling
Critical Insight: The order of addition is paramount. Adding HATU to the acid before the amine prevents the formation of unreactive guanidinium byproducts that occur when HATU reacts directly with the free amine[5].
-
Activation: In an oven-dried flask purged with nitrogen, dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL).
-
Deprotonation: Add DIPEA (3.0 mmol) dropwise. Note: If using the amine hydrochloride salt, increase DIPEA to 4.0 mmol to ensure complete neutralization. Stir the mixture at room temperature for 5–10 minutes to form the O-At active ester.
-
Coupling: Add spiro[1]octan-6-amine hydrochloride (1.1 mmol) to the activated ester solution.
-
Reaction: Stir the mixture at room temperature for 4 to 12 hours. Track the conversion via LC-MS or HPLC.
Part C: Workup and Purification
-
Dilute the reaction mixture with Ethyl Acetate (30 mL).
-
Wash the organic layer sequentially with:
-
10% Aqueous Citric Acid (2 × 15 mL) Removes excess DIPEA and unreacted amine.
-
Saturated Aqueous NaHCO₃ (2 × 15 mL) Removes unreacted carboxylic acid and acidic byproducts.
-
5% Aqueous LiCl (2 × 15 mL) Highly effective for removing residual DMF.
-
Brine (15 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Mechanistic Pathway Visualization
Caption: Mechanistic pathway of HATU-mediated amide coupling with spiro[1]octan-6-amine.
Optimization Data & Reagent Comparison
To demonstrate the necessity of the HATU/DIPEA system for spirocyclic amines, the following table summarizes quantitative optimization data comparing various coupling conditions for sterically demanding substrates[6][7].
| Coupling Reagent | Base | Solvent | Typical Yield (%) | Racemization Risk | Mechanistic Notes |
| EDC / HOBt | TEA | DCM | 45 - 55% | Low | Sluggish kinetics with hindered spirocyclic amines. |
| PyBOP | DIPEA | DMF | 65 - 75% | Moderate | Good alternative, but lacks the neighboring group effect of HOAt. |
| COMU | DIPEA | DMF | 80 - 85% | Low | Excellent uronium alternative; allows colorimetric monitoring. |
| HATU | DIPEA | DMF | > 85% | Very Low | Optimal. Pyridine nitrogen stabilizes the transition state. |
Expert Troubleshooting Insights
-
Incomplete Conversion / Stalled Reactions: If the reaction stalls, it is often due to moisture hydrolyzing the O-At active ester back to the carboxylic acid. Ensure DMF is strictly anhydrous. Do not add additional HATU once the amine is in the mixture, as this will lead to N-guanidinylation of the spiro[1]octan-6-amine[5].
-
Epimerization of α-Chiral Acids: If the carboxylic acid contains a sensitive chiral center, pre-activation time must be minimized. Add the amine immediately after the HATU/DIPEA activation step (within 2-3 minutes) to prevent oxazolone (azlactone) formation, which is the primary pathway for racemization[7].
-
Color Changes: HATU reactions in DMF with DIPEA often turn a distinct yellow-to-orange hue. This is a normal visual indicator of the formation of the HOAt anion and the active ester complex.
References
-
AA Blocks. 1256256-52-6 | TERT-BUTYL SPIRO[1]OCTAN-6-YLCARBAMATE. Retrieved from [Link]
-
MolPort. tert-butyl N-{spiro[1]octan-6-yl}carbamate. Retrieved from[Link]
-
ACS Publications (Organic Process Research & Development). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from[Link]
Sources
- 1. SPIRO[2.5]OCTAN-6-AMINE HCL | CymitQuimica [cymitquimica.com]
- 2. aablocks.com [aablocks.com]
- 3. tert-butyl N-{spiro[2.5]octan-6-yl}carbamate | 1256256-52-6 | Buy Now [molport.com]
- 4. Spiro[2.5]octan-6-amine hydrochloride | 1256256-54-8 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy HATU [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Enzymatic Synthesis and Kinetic Resolution Involving tert-Butyl Carbamates
[1]
Part 1: Introduction & Strategic Overview
The tert-butyl carbamate (Boc) group is a cornerstone of organic synthesis, providing robust protection for amines that is orthogonal to base-labile groups (like Fmoc) and catalytic hydrogenolysis (Cbz).[1] While chemical installation of the Boc group using di-tert-butyl dicarbonate ((Boc)₂O) is standard, it lacks stereocontrol.
Enzymatic strategies involving Boc-carbamates shift the paradigm from simple protection to chiral value creation . By leveraging the stereoselectivity of lipases and proteases, researchers can:
-
Resolve Racemic Mixtures: Produce enantiopure N-Boc amino acids or amines from inexpensive racemates.
-
Regioselective Modification: Target specific functional groups in polyfunctional Boc-protected scaffolds without deprotection.
-
Green Peptide Ligation: Synthesize Boc-protected peptides under mild conditions, avoiding racemization common in chemical coupling.
This guide details three field-proven protocols "involving" tert-butyl carbamates: the hydrolytic resolution of N-Boc esters, the enzymatic synthesis of peptides using Boc-amino acids, and the kinetic resolution of amines via carbonate exchange.
Part 2: Mechanism & Theory
The Serine Hydrolase "Ping-Pong" Mechanism
Both Lipase B from Candida antarctica (CAL-B) and proteases like Thermolysin operate via a serine-histidine-aspartate catalytic triad. Understanding this mechanism is crucial for troubleshooting.
-
Acylation: The catalytic serine attacks the carbonyl of the substrate (ester or carbonate), releasing the first product (alcohol) and forming a covalent Acyl-Enzyme Intermediate .
-
Deacylation: A nucleophile (water in hydrolysis; an amine in peptide synthesis) attacks the acyl-enzyme, releasing the final product and regenerating the enzyme.
Key Insight for Boc-Chemistry: The bulky tert-butyl group can sterically hinder the active site. Therefore, successful protocols often involve resolving the ester moiety of an N-Boc amino acid (where the Boc group is distal to the reaction center) or using enzymes with large binding pockets (e.g., CAL-B) for direct carbamate manipulation.
Figure 1: The Ping-Pong Bi-Bi mechanism utilized in lipase/protease catalysis. In peptide synthesis, the nucleophile is an amine; in resolution, it is water.
Part 3: Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution (EKR) of N-Boc Amino Acid Esters
Application: Production of enantiopure (S)-N-Boc amino acids from racemic esters. Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).[2]
Rationale: CAL-B is highly stereoselective for the (S)-enantiomer of amino acid esters. The bulky N-Boc group is tolerated well when the reaction occurs at the C-terminal ester.
Materials
-
Substrate: Racemic N-Boc-Amino Acid Methyl Ester (e.g., rac-N-Boc-Phe-OMe).
-
Enzyme: Novozym 435 (>5,000 PLU/g).
-
Solvent: tert-Butyl Methyl Ether (MTBE) saturated with water (or Toluene/Buffer biphasic system).
-
Buffer: Phosphate buffer (100 mM, pH 7.5).
Step-by-Step Workflow
-
Preparation: Dissolve 10 mmol of rac-N-Boc-Phe-OMe in 50 mL of MTBE.
-
Water Addition: Add 2.0 equivalents of water (360 µL). Note: In a biphasic system, use 50 mL MTBE and 50 mL Buffer.
-
Initiation: Add Novozym 435 (20% w/w relative to substrate).
-
Incubation: Shake at 200 rpm, 30–40°C.
-
Monitoring: Monitor by chiral HPLC (e.g., Chiralcel OD-H column). The (S)-ester is hydrolyzed to the (S)-acid.
-
Termination: Stop when conversion reaches ~45–50% (typically 24–48 hours). Filter off the enzyme.
-
Separation (Workup):
-
Extract the organic phase with saturated NaHCO₃ (3x).
-
Organic Layer: Contains unreacted (R)-N-Boc-Phe-OMe (ee > 98%).
-
Aqueous Layer: Acidify carefully with 1M HCl to pH 2-3 and extract with Ethyl Acetate. Evaporate to obtain (S)-N-Boc-Phe-OH (ee > 97%).
-
Table 1: Troubleshooting the EKR Process
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Enzyme inactivation or water starvation. | Add more water (or switch to biphasic system). Check pH stability. |
| Low Enantioselectivity (E < 20) | Spontaneous hydrolysis or wrong solvent. | Lower temperature to 4°C. Switch from MeOH co-solvent to pure MTBE. |
| Emulsion Formation | Amphiphilic nature of N-Boc-AA salts. | Use centrifugation or add brine during extraction. |
Protocol B: Chemo-Enzymatic Peptide Synthesis (CEPS) using N-Boc Amino Acids
Application: Coupling an N-Boc amino acid (donor) with an amino acid ester (nucleophile) without racemization. Enzyme: Thermolysin (Protease).
Rationale: Proteases can catalyze bond formation (reverse hydrolysis) in organic solvents with low water activity. This avoids the risk of racemization associated with chemical coupling reagents (like HATU/DIPEA) for sensitive residues.
Materials
-
Carboxyl Component: N-Boc-L-Phenylalanine (Boc-Phe-OH).
-
Amine Component: L-Leucine amide (H-Leu-NH₂) or ester.
-
Enzyme: Thermolysin (lyophilized powder).
-
Solvent: Ethyl Acetate or Chloroform (saturated with buffer).
Step-by-Step Workflow
-
Dissolution: Dissolve Boc-Phe-OH (1 mmol) and H-Leu-NH₂ (1.2 mmol) in 10 mL of Ethyl Acetate.
-
pH Adjustment: Ensure the "micro-aqueous" environment is pH ~7.5 (add solid MES/NaOH buffer salts if necessary).
-
Reaction: Add Thermolysin (50 mg). Incubate at 40°C with mild shaking.
-
Precipitation: Often, the dipeptide product (Boc-Phe-Leu-NH₂) is less soluble than substrates and precipitates, driving the equilibrium forward.
-
Purification: Filter the solid. Wash with cold 5% NaHCO₃ (removes acid) and cold 1M HCl (removes amine).
-
Result: Pure Boc-dipeptide, ready for chemical deprotection (TFA) or further enzymatic coupling.
Protocol C: Kinetic Resolution of Amines via Carbonate Exchange
Application: Synthesis of chiral N-Boc amines from racemic amines. Enzyme: Candida antarctica Lipase B (CAL-B).[3][2][4][5]
Rationale: Standard (Boc)₂O is too reactive for enzymatic resolution (high chemical background). Instead, unsymmetrical carbonates are used as "slow" donors that require enzymatic catalysis, allowing the enzyme to select the (R)- or (S)-amine.
Substrate Selection
-
Donor: tert-Butyl phenyl carbonate (prepared from phenol and (Boc)₂O).
-
Acceptor: Racemic amine (e.g., 1-phenylethylamine).[6]
Step-by-Step Workflow
-
Mix: Combine racemic amine (1 mmol) and tert-butyl phenyl carbonate (0.6 mmol) in dry Toluene (5 mL).
-
Catalyst: Add Novozym 435 (100 mg).
-
Reaction: Stir at 60°C.
-
Mechanism: The enzyme selectively acylates one enantiomer (usually R) to form the N-Boc-amine . The other enantiomer remains as the free amine.
-
Workup: Filter enzyme. Partition between Ether and 1M HCl.
-
Organic Phase: Contains the chiral N-Boc-amine (and phenol byproduct).
-
Aqueous Phase: Contains the unreacted amine enantiomer salt.
-
Part 4: Visualization of Workflow
The following diagram illustrates the decision tree for selecting the correct enzymatic Boc-protocol.
Figure 2: Selection guide for enzymatic protocols involving tert-butyl carbamates.
References
-
Enzymatic Kinetic Resolution of Amines: Paetzold, J., & Bäckvall, J. E. (2005).[6][7] Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621.
- Lipase-Catalyzed Carbonate Chemistry: Gotor-Fernández, V., et al. (2006). Preparation of chiral amines by enzymatic kinetic resolution. Current Organic Chemistry, 10(10), 1125-1143.
-
Enzymatic Peptide Synthesis: Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868.
- Boc-Amino Acid Resolution: Chen, S. T., et al. (1991). Kinetic resolution of N-protected amino acid esters in organic solvents catalyzed by lipases.
-
General Boc Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
- 1. mcours.net [mcours.net]
- 2. Six-membered cyclic carbonates from trimethylolpropane: Lipase-mediated synthesis in a flow reactor and in silico evaluation of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis | MDPI [mdpi.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 7. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
use of tert-Butyl spiro[2.5]octan-6-ylcarbamate as a chiral building block
Application Note: Strategic Utilization of tert-Butyl Spiro[2.5]octan-6-ylcarbamate in Fragment-Based Drug Discovery
Part 1: Executive Summary & Structural Intelligence
The "Escape from Flatland" Imperative In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional, sp³-rich architectures is a critical strategy to improve clinical success rates. tert-Butyl spiro[2.5]octan-6-ylcarbamate represents a premier "chiral" building block (often available as defined geometric isomers) designed to replace 1,4-disubstituted phenyl or cyclohexyl rings.
Structural Rationale: Unlike flexible alkyl chains or flat phenyl rings, the spiro[2.5]octane core offers a defined, rigid exit vector. The fusion of the cyclopropane ring at the C3 position of the cyclohexane core locks the conformation, reducing the entropic penalty upon binding to a protein target.
Table 1: Physicochemical Profile & Bioisosteric Advantages
| Feature | Spiro[2.5]octan-6-ylcarbamate | Traditional Phenyl Ring | Impact on Drug Design |
| Hybridization | High sp³ Fraction (Fsp³) | sp² (Flat) | Improved solubility and "natural-like" character. |
| Geometry | Rigid, Puckered (Chair-like) | Planar | Accesses novel 3D chemical space; distinct vectors. |
| Metabolism | Blocked Metabolic Soft Spots | Prone to CYP450 oxidation | The quaternary spiro-carbon prevents hydroxylation. |
| Lipophilicity | Lower LogD (typically) | High LogP | Improved Lipophilic Ligand Efficiency (LLE). |
Part 2: Stereochemical Considerations (The "Chiral" Nuance)
Critical Expert Insight: While tert-butyl spiro[2.5]octan-6-ylcarbamate possesses a plane of symmetry (passing through C6 and the spiro-center) rendering the connectivity formally achiral (meso), it exhibits geometric isomerism . The carbamate group at C6 can be oriented cis or trans relative to the cyclopropane ring (often described as axial/equatorial depending on the ring flip, though the spiro-fusion biases this).
Commercially labeled "chiral" batches often refer to:
-
Separated Diastereomers: The cis and trans isomers have distinct physical properties and biological activities.
-
Desymmetrization: Once coupled to a non-symmetric partner, the resulting molecule becomes chiral.
Diagram 1: Structural Logic & Vector Analysis
Caption: Comparison of binding vectors. The spiro scaffold offers shape complementarity often unavailable to flat aromatic systems.
Part 3: Experimental Protocols
Protocol A: Controlled Deprotection (Boc Removal)
Objective: Removal of the tert-butoxycarbonyl group without compromising the acid-sensitive cyclopropane ring. Risk: Strong Lewis acids or prolonged exposure to high-molarity mineral acids can trigger ring-opening of the cyclopropane (homo-Michael type reactions).
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (Anhydrous)
-
N,N-Diisopropylethylamine (DIPEA)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of tert-butyl spiro[2.5]octan-6-ylcarbamate in DCM (concentration 0.1 M) in a round-bottom flask.
-
Temperature Control: Cool the solution to 0°C using an ice bath. Crucial: Do not perform at room temperature initially to prevent side reactions.
-
Acid Addition: Add TFA dropwise (Final ratio DCM:TFA 4:1).
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (stain with Ninhydrin) or LCMS.
-
Quenching (Critical): Concentrate the mixture in vacuo at <30°C. Do not heat.
-
Free Basing: Redissolve the residue in DCM. Wash with saturated aqueous NaHCO₃ (mild base) rather than NaOH to avoid potential degradation. Dry over Na₂SO₄.
QC Check:
-
¹H NMR: Verify the disappearance of the Boc singlet (~1.4 ppm) and the integrity of the cyclopropane protons (~0.3–0.6 ppm). Loss of high-field protons indicates ring opening.
Protocol B: General Amide Coupling
Objective: Coupling the resulting spiro-amine to a carboxylic acid partner (R-COOH).
Reagents:
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir for 5 minutes to activate the ester.
-
Addition: Add the spiro[2.5]octan-6-amine (from Protocol A) (1.0 eq) dissolved in minimal DMF. Add remaining DIPEA (1.5 eq).
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, followed by NaHCO₃ and Brine.
Protocol C: Chiral/Diastereomeric Resolution via SFC
Objective: Separation of cis/trans isomers or enantiomers (if the partner R is chiral). Technique: Supercritical Fluid Chromatography (SFC) is preferred over HPLC for spirocycles due to better resolution of geometric isomers.
Workflow Diagram:
Caption: SFC workflow for isolating stereochemically pure spirocyclic building blocks.
Recommended Conditions:
-
Column: Chiralpak AD-H or IG (Amylose-based columns often resolve spiro-isomers best).
-
Mobile Phase: CO₂ : Methanol (gradient 5% to 40%).
-
Modifier: 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to sharpen amine peaks.
-
Detection: UV at 210/254 nm.
Part 4: Case Study & Application Logic
Scenario: Development of an M4 Muscarinic Antagonist. Problem: The lead compound, a piperidine-based antagonist, suffers from high metabolic clearance due to oxidation of the piperidine ring. Solution: Replacement of the piperidine with the spiro[2.5]octan-6-amine scaffold.
Outcome:
-
Metabolic Stability: The spiro-cyclopropane protects the C3 position from oxidation.
-
Selectivity: The rigid vector of the spiro[2.5] system discriminates between the M4 and M2 receptor subtypes better than the flexible piperidine.
-
IP Position: The spirocyclic core offers a novel intellectual property position compared to the crowded piperidine space.
References
-
Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition. (Foundational text on sp3-rich bioisosteres).
-
Natho, P., et al. (2025).[1] "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications.[1] (Recent review on spirocyclic synthesis and utility).
-
Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie. (Discusses the physicochemical benefits of spiro-fusion).
-
Vanderbilt University Medical Center. (2022).[2] "Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor." Bioorganic & Medicinal Chemistry Letters. (Direct application of spiro[2.5]octane scaffolds in drug discovery).
-
Enamine Ltd. "Spirocyclic Benzene Bioisosteres."[3] Enamine Building Blocks. (Commercial source and data on spirocyclic building blocks).
Sources
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of tert-Butyl spiro[2.5]octan-6-ylcarbamate
Case ID: SPIRO-BOC-OPT-001 Subject: Optimization of Deprotection Conditions for Acid-Sensitive Spirocyclic Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Strategic Assessment: The "Strain vs. Acidity" Conflict
You are working with tert-butyl spiro[2.5]octan-6-ylcarbamate . This molecule presents a specific chemoselective challenge: removing the Boc group requires acidity, but the spiro[2.5]octane core contains a strained cyclopropane ring that is susceptible to acid-catalyzed ring opening (homoconjugate addition).
While the amine at the 6-position is distal to the spiro-junction (minimizing direct inductive destabilization), the global ring strain (~27 kcal/mol) makes the system vulnerable to strong acids, particularly in the presence of nucleophiles (like Cl⁻ or Br⁻) or heat.
Critical Failure Mode: Acid-Catalyzed Ring Opening
If the deprotection conditions are too harsh, the cyclopropane ring will open, typically yielding a gem-dimethyl or alkyl-substituted cyclohexane derivative. This destroys your scaffold.
Optimization Goal: Maximize Boc cleavage rates while minimizing the lifetime of the protonated cyclopropane intermediate.
Decision Matrix: Selecting Your Protocol
Use the following logic flow to select the appropriate method for your specific stage of development.
Figure 1: Decision matrix for selecting the optimal deprotection strategy based on scale and risk tolerance.
Optimized Experimental Protocols
Protocol A: The Scavenger-Assisted TFA Method (Recommended)
Best for: General synthesis, gram-scale, and initial trials.
Standard TFA/DCM (1:1) is often too aggressive. This optimized protocol uses a dilute acid concentration and a cation scavenger to prevent the tert-butyl cation from attacking the strained ring or polymerizing.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) - Anhydrous
-
Triethylsilane (Et₃SiH) - Crucial Scavenger
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv of tert-butyl spiro[2.5]octan-6-ylcarbamate in DCM (concentration 0.1 M).
-
Scavenger Addition: Add 2.0 equiv of Triethylsilane (Et₃SiH).
-
Why? Et₃SiH irreversibly quenches the tert-butyl cation to form isobutane and silyl species, preventing it from acting as an electrophile toward the cyclopropane ring.
-
-
Acidification: Cool the solution to 0 °C . Dropwise add TFA to reach a final ratio of 4:1 DCM:TFA (v/v). Do not use 1:1.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC/LCMS.[1] Reaction is typically complete in 2 hours.
-
Workup (Crucial):
-
Concentrate in vacuo at < 30 °C (do not heat).
-
Co-evaporate 3x with Toluene or DCM to remove residual TFA.
-
Result: The TFA salt of the amine.
-
Protocol B: The Anhydrous Lewis Acid Method (TMSOTf)
Best for: High-value late-stage intermediates or if Protocol A causes ring opening.
This method avoids proton sources entirely during the cleavage step, utilizing a silyl-transfer mechanism that is extremely mild for acid-sensitive rings.
Reagents:
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[2]
-
2,6-Lutidine (Base scavenger)
-
DCM (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv of substrate in anhydrous DCM (0.1 M) under Nitrogen/Argon.
-
Base Addition: Add 1.5 equiv of 2,6-Lutidine.
-
Why? Buffers the solution and scavenges any adventitious acid.
-
-
Activation: Cool to 0 °C . Add 1.2 equiv of TMSOTf dropwise.
-
Reaction: Stir at 0 °C. The reaction proceeds via a silyl carbamate intermediate which is hydrolyzed upon workup.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM. The free amine is obtained after drying (Na₂SO₄) and concentration.
Troubleshooting Guide & FAQs
Mechanism of Failure: Why did my ring open?
The spiro[2.5]octane ring opening is driven by the relief of ring strain (~27 kcal/mol).
Figure 2: Pathway of acid-catalyzed ring opening failure.
Frequently Asked Questions
Q1: I see a new impurity at RRT 1.1 in LCMS with M+18 or M+36 mass. What is it?
-
Diagnosis: This is likely the ring-opened product.
-
M+18: Hydration of the ring (water attack).
-
M+36: HCl addition (if using HCl).[3]
-
-
Solution: Switch to Protocol B (TMSOTf) . If you must use acid, lower the temperature to 0 °C and strictly limit reaction time. Avoid HCl; TFA is a poorer nucleophile than Cl⁻.
Q2: The reaction is incomplete after 4 hours with 20% TFA. Should I add heat?
-
Answer: NO. Heating spiro[2.5]octanes in acid is the fastest way to degrade them.
-
Solution: Instead of heat, increase the concentration of the substrate (reduce solvent volume) or refresh the TFA. If conversion stalls, it may be due to the amine salt buffering the solution. Add slightly more acid at 0 °C.
Q3: Can I use HCl in Dioxane?
-
Answer: It is not recommended for this specific substrate. Dioxane stabilizes the oxonium ion, but commercial HCl/Dioxane often contains water and free Cl⁻, which is a potent nucleophile capable of opening the activated cyclopropane ring. If you need a hydrochloride salt, generate the free amine first (via Protocol A or B), then treat with 1.0 equiv of HCl in Ether at -78 °C.
Q4: My product is water-soluble and I lost it during workup.
-
Answer: The spiro-amine is a low molecular weight amine.
-
Solution: Do not perform an aqueous extraction if possible.
-
For Protocol A: Evaporate TFA/DCM and use the crude salt if purity allows.
-
If extraction is needed: Use CHCl₃/Isopropanol (3:1) as the organic layer during extraction from basic water to improve recovery.
-
Summary of Conditions
| Variable | Protocol A (TFA/Scavenger) | Protocol B (TMSOTf) | Protocol C (HCl/EtOAc) |
| Reagent | 20% TFA / DCM | TMSOTf / 2,6-Lutidine | 3M HCl / EtOAc |
| Temperature | 0 °C to RT | 0 °C | 0 °C (Strict) |
| Additives | Et₃SiH (Required) | None | None |
| Risk: Ring Opening | Low (with scavenger) | Very Low | Moderate (due to Cl⁻) |
| Risk: Cation Polymerization | Low | Low | High |
| Primary Use Case | Standard Synthesis | Sensitive/Precious Material | Rapid Salt Formation |
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons. (Chapter on Protection for the Amino Group: Carbamates).[4][5][6]
-
Mild Deprotection of Boc with TMSOTf. Sakaitani, M., & Ohfune, Y. (1990). Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonyl groups. Journal of Organic Chemistry, 55(3), 870-876.
- Stability of Spiro[2.5]octane Systems. Wipf, P., et al. (1997). Synthesis of spiro[2.5]octanes. (General reference on the synthesis and stability of the scaffold). Chemical Reviews, 97(8).
-
Scavengers in Boc Deprotection. Pearson, D. A., et al. (1989). Acid scavengers in the deprotection of Boc-amino acids.[4][7] Journal of Organic Chemistry, 54(21), 5178-5180.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
challenges in the synthesis of spirocyclic amines
Advanced Technical Support Center: Troubleshooting the Synthesis of Spirocyclic Amines
Welcome to the Application Scientist Support Portal. As drug discovery increasingly prioritizes high-Fsp³ architectures to improve solubility, metabolic stability, and off-target profiles, spirocyclic amines have become highly prized scaffolds. However, constructing a quaternary spiro-center—especially adjacent to basic nitrogen atoms—presents severe thermodynamic and kinetic hurdles.
This guide provides self-validating protocols, mechanistic troubleshooting, and verified methodologies to help you overcome steric hindrance, ring strain, and regioselectivity failures during your synthesis campaigns.
Visual Guide: Strategic Disconnections
Decision matrix for selecting the optimal spirocyclic amine synthesis strategy based on precursors.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: My standard Sₙ2 alkylation protocols for synthesizing spiro-piperidines are yielding <10% product, with heavy β-elimination side products. Why is this happening, and how do I fix it? A1: The causality here is rooted in extreme steric hindrance and the Thorpe-Ingold effect. When attempting an Sₙ2 displacement at a highly substituted carbon to form a spiro-center, the activation energy barrier is massive. The inherent basicity of your amine outcompetes its nucleophilicity, leading to an E2 elimination of your alkyl halide rather than substitution. Solution: Pivot from classical Sₙ2 to radical-mediated or transition-metal-catalyzed approaches. For instance, utilizing an intramolecular C–H bond amination via a modified Hofmann-Löffler-Freytag (HLF) approach allows you to convert monocyclic sulfonamides into spirocyclic architectures in a single step, entirely bypassing the steric penalties of intermolecular alkylation[1].
Q2: I need to synthesize spirocyclic tetrahydronaphthyridines (THNs) from primary alkylamines, but I am getting complex mixtures of dialkylated and regioisomeric products. How can I achieve selectivity? A2: Primary amines are notoriously difficult to mono-alkylate due to the increased nucleophilicity of the resulting secondary amine intermediate. To solve this, utilize a photoredox-catalyzed hydroaminoalkylation (HAA) strategy. By coupling unprotected primary amines with halogenated vinylpyridines under visible light, you generate a highly reactive α-amino radical that adds cleanly across the alkene. To suppress dialkylation during the α-C–H alkylation step, you must use a stoichiometric excess (e.g., 3.0 equivalents) of the primary amine feedstock[2].
Q3: What is the most operationally simple method to convert abundant cyclic ketones into N-unprotected spirocyclic amines, and why does my reaction stall at the imine stage? A3: The Stannyl Amine Protocol (SnAP) is the gold standard for this transformation. SnAP reagents (amino-tributylstannanes) condense with cyclic ketones to form an imine, which then undergoes a copper-mediated radical cyclization[3]. If your reaction stalls at the imine stage, you are likely lacking a strong hydrogen-bond donor in your solvent system. The addition of Hexafluoroisopropanol (HFIP) is critical; it stabilizes the transition state of the radical cyclization, significantly accelerating the rate of the 5- or 6-exo-trig ring closure.
Part 2: Verified Experimental Workflows & Step-by-Step Protocols
Every protocol described below is designed as a self-validating system. Visual or physical cues are provided to ensure the mechanistic steps are proceeding correctly.
Workflow A: Automated Photoredox Synthesis of Spirocyclic 1,8-THNs[2]
Causality Check: This protocol utilizes continuous flow chemistry. Batch photoredox often fails for spirocycles due to poor light penetration (the Beer-Lambert law), leading to incomplete radical generation. Flow ensures uniform irradiation.
-
Reagent Preparation: Prepare a solution of the primary cyclic amine (3.0 equiv, e.g., cyclohexylamine) and 2-fluoro-3-vinylpyridine (1.0 equiv) in a degassed solvent mixture (e.g., DMSO/MeCN). Note: Degassing is mandatory to prevent oxygen from quenching the excited photocatalyst.
-
Catalyst Addition: Add the Iridium-based photoredox catalyst (1–2 mol%).
-
Flow Setup: Pump the reaction mixture through a continuous flow photochemical reactor (e.g., Uniqsis PhotoSyn) equipped with blue LEDs.
-
HAA Step: Maintain a residence time of 20–30 minutes at ambient temperature to facilitate the hydroaminoalkylation.
-
Telescoped SₙAr: Direct the flow output directly into a heated coil (120–200 °C, depending on the amine's electronegativity). The thermal energy drives the intramolecular SₙAr cyclization, displacing the fluoride.
-
Isolation: Collect the output stream, remove volatiles in vacuo, and purify via reverse-phase chromatography to yield the spirocyclic 1,8-THN.
Workflow B: One-Step SnAP Cyclization for Spiro-Heterocycles[3]
Mechanistic pathway of the copper-mediated SnAP cyclization for spirocyclic N-heterocycles.
-
Imine Condensation: In a round-bottom flask, combine the cyclic ketone (1.0 equiv) and the appropriate SnAP reagent (1.0 equiv) in CH₂Cl₂. Stir over 4Å molecular sieves for 2 hours at room temperature.
-
Solvent Exchange: Filter off the molecular sieves and concentrate the imine intermediate. Redissolve the residue in a mixture of CH₂Cl₂ and HFIP (typically a 4:1 ratio).
-
Radical Generation: Add anhydrous Cu(OTf)₂ (1.0 equiv) and 2,6-lutidine (2.0 equiv) to the solution.
-
Cyclization & Validation: Stir the solution at room temperature for 12 hours. Self-Validation: The solution will initially appear dark green/brown. A successful reaction will exhibit a distinct color shift as the Cu(II) is reduced to Cu(I) during the generation of the N-centered radical.
-
Quench & Purify: Quench the reaction with 10% aqueous NH₄OH to complex and remove the copper salts. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the N-unprotected spirocycle.
Part 3: Quantitative Data & Reagent Selection
Use the following data matrix to benchmark your expected yields and identify the primary limitations of your chosen synthetic route.
| Synthetic Strategy | Target Scaffold | Typical Yield Range | Key Reagents & Catalysts | Primary Limitation |
| SnAP Protocol | Spiro[3.5], [4.5], [5.5] N-heterocycles | 45–80% | Amino-tributylstannanes, Cu(OTf)₂, HFIP | Requires stoichiometric tin reagents; highly enolizable ketones can be challenging. |
| Photoredox HAA | Spirocyclic 1,8-THNs & 1,6-THNs | 35–80% | Ir-photocatalyst, Blue LEDs, Vinylpyridines | Requires continuous flow setup for scalability; primary amine must be used in excess. |
| HLF C–H Amination | Spiro-pyrrolidines / bridged azacycles | 40–75% | N-iodohydantoin (NIH), Sulfonamide precursor | Regioselectivity depends heavily on tether length and inherent C–H bond strength. |
References
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. URL:[Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications / PMC. URL:[Link]
-
One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. ETH Zurich Research Collection. URL:[Link]
Sources
purification of tert-Butyl spiro[2.5]octan-6-ylcarbamate by column chromatography
Executive Summary & Molecule Profile
User Query: "I need to purify tert-butyl spiro[2.5]octan-6-ylcarbamate. I am experiencing issues with detection and potential degradation on the column."
Technical Analysis: The target molecule contains two distinct structural features that dictate the purification strategy:
-
Spiro[2.5]octane Core: A cyclopropane ring spiro-fused to a cyclohexane.[1] While generally robust, the cyclopropane ring possesses significant ring strain (~27 kcal/mol). Highly acidic stationary phases can theoretically catalyze ring-opening or rearrangement.
-
Boc-Carbamate ( tert -Butoxycarbonyl): This group masks the polarity of the amine, making the molecule lipophilic (soluble in organics, elutes with non-polar solvents). It is acid-labile; prolonged exposure to acidic silica can lead to deprotection (isobutylene gas evolution + free amine generation).
Method Development: The "Setup"
Stationary Phase Selection
-
Standard Recommendation: Silica Gel 60 (40–63 µm).
-
Critical Adjustment: If you observe "streaking" or decomposition (new baseline spots), the silica acidity is likely cleaving the Boc group or opening the cyclopropane ring.
-
Remediation:[2] Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize surface silanols. Alternatively, switch to Neutral Alumina .
-
Mobile Phase Systems
The carbamate functionality reduces polarity significantly compared to the free amine.
| Solvent System | Ratio (v/v) | Application | Notes |
| Hexane / EtOAc | 9:1 to 7:3 | Primary Choice | Most effective for standard purification. Product typically elutes around 15-30% EtOAc. |
| DCM / MeOH | 98:2 | Alternative | Use only if solubility in Hex/EtOAc is poor. Risk of "fronting" if loaded in DCM. |
| Toluene / EtOAc | Variable | Separation | Excellent for separating the product from excess Boc anhydride ( |
Visualization & Detection (The "Eyes")
Issue: "I cannot see my peak on the UV trace."
Root Cause: The spiro[2.5]octane core is aliphatic (no conjugation). The Boc carbonyl has a weak absorbance around 205–210 nm, which is often obscured by the UV cutoff of solvents like Ethyl Acetate (~256 nm).
Visualization Protocol
Do not rely on UV 254 nm. Use the following destructive stains:
-
Ninhydrin (Specific but requires activation):
-
Mechanism:[2][3] Ninhydrin reacts with free amines.[4][5] It does not react with carbamates directly.
-
Technique: Dip the plate and heat with a heat gun vigorously (until the plate is hot to the touch). The heat thermally cleaves the Boc group in situ, liberating the amine, which then reacts to form "Ruhemann’s Purple" (or dark red/brown).
-
Result: Product appears as a reddish/purple spot after significant heating.[5]
-
-
Phosphomolybdic Acid (PMA) / Hanessian’s Stain (Universal):
-
Iodine Chamber (
):-
Technique: Place plate in a jar with iodine crystals.
-
Result: Reversible brown spots.[6] Good for quick checks but less sensitive than PMA.
-
Troubleshooting Guides (Q&A)
Module A: Separation from Impurities
Q: I have a persistent impurity running just above/below my product. It looks like excess Boc anhydride (
A: Excess
-
Method 1 (Chemical Scavenging - Recommended): Before the column, add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 equiv relative to excess Boc) to the crude reaction mixture. Stir for 15 mins. The amine reacts with
to form a polar urea that stays on the baseline during chromatography. -
Method 2 (Sublimation):
is volatile. If your product is a solid, keep it under high vacuum (< 1 mbar) at 40°C for 2 hours. The anhydride will sublime into the trap.
Module B: Stability Checks
Q: How do I know if my compound is decomposing on the silica?
A: Perform the 2D-TLC Stability Test :
-
Spot your crude mixture at the corner of a square TLC plate.
-
Run the TLC in your chosen solvent (e.g., 20% EtOAc/Hex).
-
Dry the plate, rotate it 90° counter-clockwise, and run it again in the same solvent.
-
Diagnosis: All stable compounds will align on a diagonal line (
). If you see off-diagonal spots, your compound is decomposing on the silica during the time between runs.
Workflow Visualizations
Figure 1: Purification Logic Flow
Caption: Decision tree for selecting the optimal purification strategy based on impurity profile and stability.
Figure 2: Visualization Troubleshooting
Caption: Step-by-step guide to detecting the Boc-spiro-amine when UV fails.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. Link
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. (Chapter on Carbamates/Boc stability). Link
-
Deng, G. et al. Efficient Removal of Excess Di-tert-butyl Dicarbonate from Reaction Mixtures.Tetrahedron Lett.2005 , 46, 7993–7996. (Source for DMAPA scavenging method). Link
-
Biotage Application Note. Strategies for the Flash Purification of Ionizable Compounds. (Reference for amine buffering). Link
Sources
side reactions in the synthesis of tert-Butyl spiro[2.5]octan-6-ylcarbamate
The synthesis of tert-Butyl spiro[2.5]octan-6-ylcarbamate presents a unique intersection of small-ring strain chemistry and standard functional group manipulations.[1] The spiro[2.5]octane core—a cyclohexane ring fused to a cyclopropane—introduces specific vulnerabilities, particularly regarding acid sensitivity and stereochemical control.
This guide addresses the technical hurdles in the two primary synthetic phases:
-
Construction of the Spiro Core (Simmons-Smith Cyclopropanation).
-
Installation of the Carbamate (Curtius Rearrangement or Reductive Amination).
Part 1: Troubleshooting the Spiro Core Synthesis
Primary Reaction: Simmons-Smith Cyclopropanation of a methylene-cyclohexane precursor.[1]
Q1: Why is the cyclopropanation yield stalling at 50-60% despite excess reagents?
Diagnosis: This is likely due to Zinc Carbenoid Degradation or Surface Passivation of the zinc source.
The active species, typically
-
Side Reaction 1: Hydrolysis/Oxidation. The zinc carbenoid reacts rapidly with trace moisture or oxygen, destroying the reagent before it can cyclopropanate the alkene.
-
Side Reaction 2: Polymerization. The carbenoid can react with itself to form polymethylene chains.
Corrective Protocol:
-
Switch to the Furukawa Modification: Instead of the classical Zn-Cu couple, use
+ . This homogeneous system is more reactive and reproducible.-
Caution:
is pyrophoric.
-
-
Sequential Addition: Do not add all
at once. Add it in two portions (0.5 eq initially, then the rest after 1 hour) to maintain a steady concentration of the active carbenoid. -
Solvent Choice: Use 1,2-dichloroethane (DCE) or Dichloromethane (DCM) . Ethers can sometimes coordinate too strongly to the zinc, reducing electrophilicity.
Q2: I see a "ring-opened" impurity by NMR after workup. What happened?
Diagnosis: Acid-Catalyzed Ring Opening. Although the spiro[2.5]octane ring is moderately stable, the cyclopropane moiety possesses significant ring strain (~27 kcal/mol). During an acidic quench (e.g., 1M HCl), the ring can open, especially if a carbocation-stabilizing group is nearby.[1]
Mechanism:
Protonation of the cyclopropane leads to a tertiary carbocation (at the spiro center) or a secondary cation, followed by nucleophilic attack (by
Corrective Protocol:
-
Quench with Basic Salts: Never use strong acid to quench a Simmons-Smith reaction on this substrate. Use a saturated aqueous solution of Rochelle’s Salt (Potassium Sodium Tartrate) or saturated
(mildly acidic but usually safe). -
EDTA Wash: To remove zinc salts without acid, wash the organic layer with 10% aqueous
at pH 8.
Part 2: Functional Group Manipulation (The Carbamate)
Primary Route: Curtius Rearrangement of Spiro[2.5]octane-6-carboxylic acid.[1] Alternative Route: Reductive Amination of Spiro[2.5]octan-6-one.[1]
Q3: My Curtius rearrangement yielded a urea byproduct instead of the Boc-carbamate. Why?
Diagnosis: Moisture Intrusion.
The Curtius rearrangement proceeds via an isocyanate intermediate (
Visualizing the Side Reaction Pathway:
Caption: The "Death Spiral" of the Curtius Rearrangement. Moisture converts the key isocyanate intermediate into an amine, which scavenges remaining isocyanate to form urea.[1]
Corrective Protocol:
-
Dehydrate t-Butanol: Commercial
-BuOH often contains water.[1] Distill it from or melt it and dry over molecular sieves (4Å) before use. -
One-Pot Procedure: Use DPPA (Diphenylphosphoryl azide) in refluxing toluene with excess
-BuOH.[1] This avoids isolating the moisture-sensitive acyl azide.[1] -
Temperature Control: Ensure the reaction reaches reflux (>80°C) to facilitate the rearrangement before the amine has a chance to form via hydrolysis.
Q4: How do I control the cis/trans stereochemistry at the 6-position?
Context: The spiro[2.5]octane ring has a plane of symmetry, but the 6-position (para to the spiro center) can be cis or trans relative to the cyclopropane methylene.
-
Curtius Route: Stereochemistry is retained from the starting carboxylic acid. If you start with a 1:1 mixture of acids, you get a 1:1 mixture of carbamates.
-
Reductive Amination Route: Stereochemistry is determined during the reduction of the imine.
Troubleshooting Table: Controlling Stereochemistry
| Method | Dominant Isomer | Mechanism |
| Curtius Rearrangement | Retained | Stereospecific migration.[1] Requires separating the acid precursors first (e.g., via crystallization or chiral HPLC). |
| Reductive Amination (NaBH4) | Mixed (often ~1:1) | Hydride attacks from both axial and equatorial faces. |
| Reductive Amination (L-Selectride) | Cis (Axial) | Bulky hydride attacks from the less hindered equatorial face, forcing the amine axial.[1] |
| Thermodynamic Equilibration | Trans (Equatorial) | If the ketone is reduced to an alcohol first using Na/EtOH (dissolving metal conditions), the thermodynamic (equatorial) product is favored. |
Recommendation: If you need a single isomer, separate the carboxylic acid precursors before the Curtius step. Separation of the final Boc-carbamates is notoriously difficult due to rotamers broadening the NMR/HPLC signals.[1]
Part 3: Stability & Handling FAQs
Q5: Is the spiro[2.5]octane ring stable to TFA (for Boc removal)?
Answer: Yes, but with caveats. The spiro[2.5]octane ring is significantly more stable than a simple cyclopropane due to the geometric constraints of the spiro fusion.
-
Safe: 20-50% TFA in DCM at 0°C to Room Temperature for < 2 hours.[1]
-
Risky: Heating with HCl, refluxing in acidic alcohols, or prolonged exposure (>12 hours).
-
Verification: Monitor the disappearance of the cyclopropane protons in NMR (high field, ~0.2 - 0.6 ppm). If these signals vanish or shift downfield to ~1.0 ppm, ring opening has occurred.
Q6: Why does my NMR show "missing" signals for the Boc group?
Answer: Rotamers.
Carbamates, especially on secondary carbons or bulky rings, often exhibit restricted rotation around the N-CO bond.[1] This results in broad or split peaks in
-
Fix: Run the NMR at elevated temperature (e.g., 50°C in DMSO-
) to coalesce the rotamer peaks into sharp singlets.
References
-
Simmons-Smith Mechanism & Side Reactions
-
Curtius Rearrangement Troubleshooting
-
Ghosh, A. K., et al. (2018). Curtius Rearrangement: Mechanistic Insight and Recent Applications. Chemical Reviews. Link
-
-
Spiro[2.
-
Process for preparing spiro[2.5]octane-5,7-dione.[1][4][5] European Patent EP3191441B1. (Describes the core ring synthesis and stability). Link
-
Compounds and compositions for treating conditions associated with sting activity. WO2020010092A1. (Explicitly cites synthesis of t-butyl spiro[2.5]octan-6-ylcarbamate). Link
-
-
Acid Stability of Cyclopropanes
Sources
- 1. EP2892880B1 - Indole carboxamide derivatives and uses thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 5. US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione - Google Patents [patents.google.com]
Technical Support Center: Synthesis & Purification of tert-Butyl spirooctan-6-ylcarbamate
Technical Support Center: Synthesis & Purification of tert-Butyl spiro[1]octan-6-ylcarbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing tert-butyl spiro[1]octan-6-ylcarbamate. This spirocyclic scaffold is highly valued in drug development for its conformational rigidity and unique spatial arrangement, but its synthesis presents distinct challenges in yield optimization and byproduct clearance[2].
This guide breaks down the two-step synthesis—a Wittig olefination followed by a Furukawa-modified Simmons-Smith cyclopropanation—providing validated methodologies, mechanistic troubleshooting, and quantitative benchmarks.
Mechanistic Overview & Workflow
Reaction workflow for spiro[1]octane synthesis highlighting key troubleshooting nodes.
Validated Step-by-Step Methodologies
Every protocol below is designed as a self-validating system, allowing you to visually and chemically confirm success at each stage.
Protocol A: Wittig Olefination
Objective: Convert tert-butyl (4-oxocyclohexyl)carbamate to tert-butyl (4-methylenecyclohexyl)carbamate[3].
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF) under a strict nitrogen atmosphere. Cool the suspension to 0 °C.
-
Base Addition: Add potassium tert-butoxide (1.5 eq) portion-wise. Self-Validation: The white suspension will rapidly transition to a vibrant, bright yellow solution, confirming the successful deprotonation and formation of the active phosphorus ylide. Stir for 30 minutes.
-
Ketone Addition: Dissolve the starting ketone (1.0 eq) in a minimal volume of THF and add it dropwise to the ylide solution. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench & Primary Filtration: Quench the reaction with deionized water. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to a viscous residue.
-
TPPO Precipitation: Suspend the crude residue in cold hexanes. Self-Validation: A heavy white precipitate of triphenylphosphine oxide (TPPO) will form. Filter this suspension through a tightly packed Celite pad[4].
Protocol B: Furukawa-Modified Simmons-Smith Cyclopropanation
Objective: Cyclopropanate the exocyclic double bond to form the spiro[1]octane core[3].
-
Preparation: Dissolve the intermediate tert-butyl (4-methylenecyclohexyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen. Cool the solution to -78 °C.
-
Carbenoid Generation: Slowly add diethylzinc (1.0 M in hexanes, 3.0 eq). Stir for 15 minutes.
-
Diiodomethane Addition: Dropwise add diiodomethane (3.0 eq). Self-Validation: As the reaction warms to 0 °C and progresses, you will observe a mild exotherm and the gradual formation of a fine white precipitate (ZnI₂), indicating active carbenoid transfer[1].
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Lewis Acid Neutralization: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl to safely destroy unreacted Et₂Zn, immediately followed by saturated aqueous NaHCO₃ to neutralize Lewis acidic zinc salts[3].
-
Isolation: Extract with DCM, dry over Na₂SO₄, and purify via flash column chromatography.
Troubleshooting FAQs
Q1: My Wittig olefination yield is stalling, and I cannot separate the product from triphenylphosphine oxide (TPPO) via standard chromatography. How can I resolve this? Causality & Solution: TPPO is highly polar but exhibits broad solubility in many organic solvents, causing it to streak through silica gel and co-elute with lipophilic products. To efficiently remove it, exploit its near-zero solubility in cold, non-polar aliphatic solvents[4]. By concentrating your crude mixture completely and triturating it vigorously in cold hexanes or pentane, the TPPO will crystallize out and can be removed via filtration[4]. Alternatively, if hexanes fail, you can dissolve the crude mixture in ethanol and add ZnCl₂ to form an insoluble TPPO-ZnCl₂ complex, which precipitates quantitatively[4].
Q2: During the Simmons-Smith cyclopropanation, I observe significant unreacted starting material. How can I drive this to completion? Causality & Solution: The classic Simmons-Smith reagent (Zn-Cu couple) is heterogeneous and often sluggish when reacting with sterically hindered exocyclic double bonds on cyclohexane rings. Transitioning to the Furukawa modification (using Et₂Zn and CH₂I₂) solves this[1]. The Furukawa variant generates the zinc carbenoid homogeneously, significantly enhancing the reaction rate, reproducibility, and functional group tolerance. Ensure your DCM is strictly anhydrous, as moisture rapidly quenches the carbenoid intermediate.
Q3: I am losing my Boc protecting group during the cyclopropanation step. How do I prevent this degradation? Causality & Solution: Zinc carbenoids and their primary byproduct, zinc iodide (ZnI₂), are potent Lewis acids. Prolonged exposure to these species at room temperature can catalyze the premature cleavage of the acid-sensitive tert-butoxycarbonyl (Boc) group. To prevent this, monitor the reaction closely and quench it promptly once the starting material is consumed. Always use a biphasic basic quench (e.g., saturated NaHCO₃ mixed with NH₄Cl) to rapidly neutralize the Lewis acidic zinc species before they can degrade the carbamate[3].
Q4: What is the optimal purification strategy to achieve >98% purity for tert-Butyl spiro[1]octan-6-ylcarbamate? Causality & Solution: This spirocyclic compound is highly lipophilic and lacks a strong UV chromophore (only the carbamate carbonyl absorbs weakly), making UV-directed HPLC or TLC monitoring highly unreliable[2]. Do not rely on 254 nm UV light. Instead, use Phosphomolybdic Acid (PMA) or Ninhydrin stains for TLC visualization (Note: Ninhydrin requires intense heating to thermally deprotect the Boc group in situ). Purify the compound using flash column chromatography with a very shallow gradient of ethyl acetate in hexanes (0% to 15%) to separate the spirocycle from any unreacted olefin.
Quantitative Data Summary
| Parameter | Wittig Olefination | Simmons-Smith (Furukawa Mod.) |
| Reagent Equivalents | Ph₃PCH₃Br (1.5 eq), KOtBu (1.5 eq) | Et₂Zn (3.0 eq), CH₂I₂ (3.0 eq) |
| Temperature Profile | 0 °C → 25 °C | -78 °C → 0 °C → 25 °C |
| Reaction Time | 3 - 4 hours | 2 - 4 hours |
| Typical Yield | 85 - 90% | 70 - 85% |
| Primary Impurity | Triphenylphosphine oxide (TPPO) | Unreacted olefin, ZnI₂ salts |
| Purity Metric | >95% (post-hexane trituration) | >98% (post-chromatography) |
References
- Title: EP2738156A1 - 9-aminomethyl substituted tetracycline compound Source: Google Patents URL
- Title: Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions Source: Benchchem URL
- Title: Simmons–Smith reaction Source: Wikipedia URL
- Source: TCI EUROPE N.V.
-
Title: tert-butyl N-{spiro[1]octan-6-yl}carbamate Source: Molport URL:
troubleshooting coupling reactions with the amine derived from tert-Butyl spiro[2.5]octan-6-ylcarbamate
The following guide is designed as a specialized Technical Support Center for researchers working with the amine derived from tert-Butyl spiro[2.5]octan-6-ylcarbamate. It synthesizes structural analysis, practical organic synthesis experience, and troubleshooting methodologies.[1]
Ticket ID: SPO-006-CPL Status: Open Subject: Troubleshooting coupling reactions with tert-Butyl spiro[2.5]octan-6-ylcarbamate derivatives. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
The Substrate Profile: Know Your Molecule[1]
Before troubleshooting, you must understand the structural constraints of your starting material.[1] The tert-Butyl spiro[2.5]octan-6-ylcarbamate (CAS: 1256256-52-6) is a precursor to spiro[2.5]octan-6-amine .[1]
Structural Analysis[1][2]
-
Core Scaffold: Spiro[2.5]octane (Cyclohexane spiro-fused to cyclopropane).[1][2]
-
Reactive Center: Primary amine (
) at position 6 (distal to the spiro junction). -
Key Challenge: Conformational Rigidity & Stereochemistry . The spiro-cyclopropane moiety locks the cyclohexane ring into a relatively rigid chair conformation. Unlike a simple cyclohexylamine, which can ring-flip to alleviate steric strain, the spiro[2.5] system has a high energy barrier for inversion.[1]
-
Isomer A (Equatorial): The amine projects away from the ring axial hydrogens. Highly reactive.
-
Isomer B (Axial): The amine projects parallel to the axial hydrogens (1,3-diaxial interaction).[1] Significantly reduced nucleophilicity due to steric crowding.
-
Critical Check: Are you working with a single diastereomer or a mixture? Commercial supplies often vary. If your reaction stalls at 50% conversion, you likely have a mixture where the equatorial isomer reacted, and the axial isomer remains unreacted.[1]
Pre-Coupling: Deprotection & Handling (The "Hidden" Failure Mode)[1]
Many coupling failures are actually deprotection failures or handling errors.[1]
Protocol: Boc-Deprotection to HCl Salt
Do not generate the free base unless necessary. The free amine (MW ~125 g/mol ) is lipophilic and moderately volatile.[1]
-
Dissolution: Dissolve Boc-carbamate in 1,4-Dioxane (5 mL/mmol).
-
Acidolysis: Add 4M HCl in Dioxane (5–10 equiv). Stir at RT for 2–4 hours.
-
Note: Avoid TFA if possible. TFA salts are hygroscopic and can suppress base-mediated couplings if not fully neutralized.
-
-
Isolation: Dilute with
or Hexanes. The amine-HCl salt should precipitate. Filter and dry.-
Troubleshooting: If no precipitate forms, evaporate solvent, triturate with
, and scratch the flask.[1]
-
Handling the Free Base (If required)
If your coupling requires a free base (e.g., certain Pd-catalyzed reactions):
-
Neutralization: Partition HCl salt between
and saturated .[1] -
Drying: Dry organic layer over
.[1][3] -
Evaporation: Concentrate under reduced pressure at <30°C .
-
STOP: Do not leave under high vacuum (< 5 mbar) for >15 minutes. The amine will sublime/evaporate.
Troubleshooting Amide Couplings (Amine + Carboxylic Acid)
Symptom: Low yield, unreacted amine, or "stuck" intermediate.[1]
Diagnostic Workflow
Use the following decision tree to select the correct coupling condition based on the steric profile of your carboxylic acid partner.
Recommended Protocols
A. Standard Conditions (HATU)
Best for: Routine couplings where the acid partner is not bulky.
-
Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M).
-
Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir 5 min to activate.
-
Add Spiro-amine HCl salt (1.1 equiv).
-
Stir 2–16 h.
-
Why: HATU is superior to EDC for secondary alkyl amines due to faster kinetics, minimizing competing hydrolysis.[1]
B. The "Nuclear Option" (Acid Chloride)
Best for: Low reactivity due to Axial amine isomer or bulky acids.[1]
-
Suspend Carboxylic Acid in DCM. Add oxalyl chloride (1.2 equiv) and 1 drop DMF. Stir until gas evolution ceases (1 h). Concentrate to remove excess reagent.
-
Redissolve acid chloride in DCM.
-
Add Spiro-amine HCl salt (1.0 equiv) and Pyridine (or
) (3.0 equiv). -
Tip: If the reaction is sluggish, add DMAP (0.1 equiv) as a nucleophilic catalyst.[1]
Troubleshooting Buchwald-Hartwig Couplings (Amine + Aryl Halide)
Symptom: No product, dehalogenation of aryl halide, or remaining starting material.[1]
Primary cycloalkyl amines can be tricky in Pd-coupling due to
Optimization Table: Ligand & Base Selection
| Variable | Recommendation | Scientific Rationale |
| Pd Source | Standard precursors. | |
| Ligand | BrettPhos or RuPhos | These bulky, electron-rich phosphines promote reductive elimination for primary amines and prevent |
| Base | Strong base ( | |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point ethers/alcohols stabilize the active Pd species.[1] |
| Temp | 80°C – 100°C | Required to overcome the activation energy of the oxidative addition step. |
Protocol:
-
Charge flask with Aryl Halide (1.0 equiv), Spiro-amine (1.2 equiv),
(1.4 equiv), (2 mol%), and BrettPhos (4 mol%).[1] -
Purge with
or Ar for 5 mins. -
Add anhydrous 1,4-Dioxane.[1]
-
Heat to 90°C.
-
Check: If using the HCl salt of the amine, you MUST add an extra equivalent of base (Total 2.4 equiv) to free-base the amine in situ.[1]
Frequently Asked Questions (FAQs)
Q1: I see two spots on TLC after deprotection. Is my ring opening? A: Unlikely. The spiro[2.5]octane cyclopropane ring is robust to standard TFA/HCl conditions. The two spots are likely cis/trans diastereomers of the amine.
-
Action: Isolate the mixture. If separation is required, Boc-reprotection followed by careful column chromatography often separates the isomers better than the free amine.[1]
Q2: My reaction yield is exactly 50%. Why? A: You likely have a 1:1 mixture of diastereomers (axial/equatorial). The equatorial isomer reacts rapidly; the axial isomer reacts very slowly due to steric hindrance.
-
Solution: Switch to "Method B" (Acid Chloride) or heat the HATU reaction to 50°C to force the axial isomer to react.
Q3: Can I use reductive amination with this amine? A: Yes, but steric hindrance applies.[1]
-
Protocol: Use
as a Lewis acid additive to force imine formation before adding the reducing agent ( ).[1] The titanium coordinates the ketone/aldehyde and the amine, overcoming the steric barrier.[1]
Q4: The amine salt is hygroscopic and sticky. How do I weigh it? A: This is common for spiro-ammonium salts.
-
Tip: Handle in a glovebox or dry bag if possible. Alternatively, dissolve the entire sticky batch in a known volume of dry Methanol or DMF to create a "stock solution" of known concentration, and dispense by volume.[1]
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development.
-
Wuitschik, G., et al. (2008).[1] Spirocyclic scaffolds in drug discovery. Nature Chemistry. (Discussion on spiro-ring stability and properties).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards.
Sources
Technical Support Center: tert-Butyl spiro[2.5]octan-6-ylcarbamate Stability & Handling
Welcome to the Advanced Applications Helpdesk. As a Senior Application Scientist, I have designed this guide to address the nuanced physicochemical behaviors of tert-butyl spiro[2.5]octan-6-ylcarbamate (CAS: 1256256-52-6). This compound features a delicate spirocyclic core masked by a robust tert-butyloxycarbonyl (Boc) protecting group. Successful manipulation of this molecule requires a deep understanding of orthogonal stability, carbocation management, and ring-strain dynamics.
Structural & Mechanistic Profiling
The dual nature of this molecule dictates its reactivity:
-
The Boc Group: Provides immense steric shielding and electronic deactivation of the amine nitrogen. The carbamate resonance significantly lowers the electrophilicity of the carbonyl carbon, rendering it impervious to nucleophilic attack under basic conditions[1].
-
The spiro[2.5]octane Core: Contains a cyclopropane ring fused to a cyclohexane. Cyclopropanes possess high ring strain (~27.5 kcal/mol). While generally stable, they can undergo electrophilic ring-opening under harsh, unbuffered acidic conditions if a stabilizing carbocation can form nearby. Fortunately, the amine at the 6-position is distal to the spiro center, allowing for chemoselective Boc cleavage without compromising the spirocyclic architecture[2].
Mechanistic factors contributing to the base stability of the compound.
Troubleshooting & FAQs
Q1: Why is my tert-butyl spiro[2.5]octan-6-ylcarbamate completely unreactive under strongly basic conditions (e.g., 2M NaOH, reflux)?
Scientist's Insight: The Boc group is fundamentally orthogonal to base-catalyzed hydrolysis[3]. The tert-butyl group provides exceptional steric hindrance, preventing nucleophiles (like OH⁻) from accessing the carbonyl carbon. Furthermore, the carbamate nitrogen's lone pair is delocalized into the carbonyl, reducing its basicity and electrophilicity[4]. The spiro[2.5]octane system is entirely aliphatic and lacks acidic protons. Therefore, the molecule remains intact even under harsh basic conditions or when exposed to strong non-nucleophilic bases like LDA at low temperatures[1].
Q2: I am using 50% TFA in DCM to deprotect the amine, but I am observing multiple peaks in LC-MS. Is the spiro ring opening?
Scientist's Insight: While the distal position of the amine protects the spiro center, the tert-butyl cations generated during Boc cleavage are highly reactive electrophiles[3]. Instead of ring-opening, you are likely observing tert-butylation of the newly freed amine or trace impurities. Causality & Solution: To prevent this, you must introduce a carbocation scavenger. Adding 2-5% triisopropylsilane (TIPS) or anisole to your TFA/DCM mixture will irreversibly intercept the tert-butyl cations, driving the reaction cleanly to the desired spiro[2.5]octan-6-amine trifluoroacetate salt[1].
Q3: How do I ensure self-validating isolation of the free spiro[2.5]octan-6-amine without losing it during workup?
Scientist's Insight: The free spiro[2.5]octan-6-amine (MW ~125.2 g/mol ) is relatively volatile and highly water-soluble[2]. A common failure point is attempting a standard aqueous basic extraction, which results in significant yield loss to the aqueous layer. The protocol must isolate the amine as its hydrochloride or trifluoroacetate salt, utilizing precipitation rather than liquid-liquid extraction.
Quantitative Stability Matrix
The following table synthesizes the stability of the compound across various pH and temperature gradients[1],[3].
| Condition | Reagent Example | Temperature | pH Range | Half-Life (t₁/₂)/Stability | Mechanistic Outcome |
| Strong Acid | 50% TFA in DCM | 20°C | < 1 | < 5 minutes | Complete deprotection to amine salt |
| Mild Acid | 10% Acetic Acid | 20°C | 3 - 4 | > 24 hours | Highly stable, negligible cleavage |
| Neutral | H₂O / PBS | 20°C | 7.0 | Indefinite | Completely stable |
| Mild Base | Sat. NaHCO₃ | 20°C | ~8.5 | Indefinite | Completely stable |
| Strong Base | 2M NaOH (aq) | 100°C | > 13 | Indefinite | Completely stable, no hydrolysis |
| Strong Nucleophilic Base | LDA in THF | -78°C | N/A | Stable | N-anion formation, no degradation |
Validated Experimental Protocols
Protocol: Chemoselective Acidic Deprotection (Self-Validating System)
This protocol is designed to cleanly remove the Boc group while preserving the spiro[2.5]octane core, yielding the hydrochloride salt[2],[3].
Scientific Causality: We utilize 4M HCl in 1,4-dioxane rather than TFA. HCl provides a cleaner reaction profile for volatile amines because the resulting hydrochloride salts are highly crystalline and easily precipitated, eliminating the need for complex aqueous workups that risk product loss.
Step-by-Step Methodology:
-
Preparation: Dissolve tert-butyl spiro[2.5]octan-6-ylcarbamate (1.0 eq) in anhydrous 1,4-dioxane (0.1 M concentration) under an inert nitrogen atmosphere.
-
Acid Addition: Cool the flask to 0°C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (10.0 eq). Causality: Cooling mitigates the exothermic protonation and prevents any thermal stress on the cyclopropane ring.
-
Self-Validating Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. You will observe gas evolution (CO₂ and isobutylene). Validation Check: The cessation of bubbling serves as a primary visual indicator that decarboxylation is complete (typically 1-2 hours)[3].
-
TLC Confirmation: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. Validation Check: The starting material is UV-inactive and Ninhydrin-negative. The product will appear as a distinct, dark purple/pink spot, confirming the presence of a primary amine.
-
Isolation: Concentrate the reaction mixture under reduced pressure (avoid exceeding 30°C to prevent volatility losses). Triturate the resulting residue with cold diethyl ether.
-
Filtration: Filter the resulting white precipitate. Wash twice with cold diethyl ether and dry under high vacuum to yield spiro[2.5]octan-6-amine hydrochloride in quantitative yield[2].
Acid-catalyzed Boc deprotection mechanism of the spirocyclic carbamate.
References
-
Boc-Protected Amino Groups . Organic Chemistry Portal. Available at:[Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature . ResearchGate. Available at:[Link]
Sources
removal of byproducts from tert-Butyl spiro[2.5]octan-6-ylcarbamate reactions
[1][2][3]
Current Status: ● Operational Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Purification & Byproduct Removal for tert-Butyl spiro[2.5]octan-6-ylcarbamate Reference ID: TSC-SPIRO-088[1][2][3]
Introduction: The "Invisible" Scaffold
Welcome to the technical support hub for spiro[2.5]octane synthesis. You are likely here because you are working with tert-Butyl spiro[2.5]octan-6-ylcarbamate , a high-value scaffold used to introduce metabolic stability and rigid 3D geometry into drug candidates without adding excessive molecular weight.[1][2][3]
The Problem: This molecule presents a "perfect storm" for purification difficulties:
-
No Chromophore: It lacks aromatic rings, making it invisible to standard UV detection (254 nm).[2][3]
-
Lipophilicity: The Boc group and the spiro-hydrocarbon skeleton make it "greasy," causing it to co-elute with byproducts like excess (Boc)₂O.[1]
-
Metal Residues: If you synthesized the ring via Simmons-Smith cyclopropanation, you are likely battling persistent zinc/iodine sludge.[1]
Below are the active troubleshooting tickets addressing these specific failure modes.
Ticket #001: The "Zinc Soup" (Simmons-Smith Workup)[1][2]
Issue: "I synthesized the spiro ring using Zn/CH₂I₂, but my crude oil is a milky/brown emulsion that won't separate, and my NMR is messy."
Diagnosis: This is a classic Zinc Carbenoid Emulsion .[1] The reaction generates zinc iodide (ZnI₂) and organozinc byproducts that form stable emulsions with organic solvents and basic amines. Standard acid washes are risky here due to the cyclopropane ring's potential sensitivity to strong Lewis acids.
Protocol: The Rochelle’s Salt Cure
Do not use strong HCl. Instead, use a chelating workup to sequester zinc ions into the aqueous phase.
Step-by-Step Workflow:
-
Quench: Dilute the reaction mixture with diethyl ether (Et₂O) or dichloromethane (DCM).
-
The Chelator: Add an equal volume of saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) .
-
The "Vigorous" Stir: This is the critical step. You must stir the biphasic mixture vigorously for 2–4 hours (or overnight).
-
Visual Cue: The layers will initially be cloudy. After sufficient stirring, the organic layer will become clear and colorless, while the aqueous layer captures the zinc solids/sludge.[2]
-
-
Separation: Separate the layers. The zinc is now in the aqueous phase.
-
Polish: Wash the organic layer once with brine, dry over Na₂SO₄, and concentrate.[3]
Why this works: Tartrate is a bidentate ligand that binds Zn²⁺ more strongly than the amine or the emulsion matrix, breaking the emulsion thermodynamically.
Ticket #002: Excess (Boc)₂O Removal
Issue: "I have converted the amine to the Boc-carbamate, but I cannot separate the product from the excess Di-tert-butyl dicarbonate ((Boc)₂O). They co-elute on silica."
Diagnosis: (Boc)₂O is lipophilic and non-polar, similar to your spiro-carbamate.[1][2][3] Standard chromatography often fails to resolve them.[1]
Solution A: The Scavenger Resin (Recommended)
If you are at a late stage or small scale (<5g), use a nucleophilic scavenger resin.[2][3]
-
Reagent: Tris-(2-aminoethyl)amine polymer-bound (PS-Trisamine).[1][2][3]
-
Loading: Add 3.0 equivalents (relative to excess Boc anhydride) of resin.[2]
-
Procedure: Stir gently in DCM/MeOH (9:1) for 4 hours. Filter off the resin.[4] The (Boc)₂O reacts with the resin to form a urea, which is trapped on the solid support.[2]
Solution B: The "Imidazole" Wash (Scale-Up)
For larger scales where resins are too expensive.[1]
-
Add Imidazole: Add 1.5 equivalents of imidazole (relative to excess (Boc)₂O) to the reaction mixture.
-
Stir: Stir for 30–60 minutes at room temperature.
-
Mechanism: Imidazole reacts with (Boc)₂O to form 1-(tert-butoxycarbonyl)imidazole .[1][2]
-
Wash: This byproduct is significantly more polar and hydrolytically unstable than (Boc)₂O.[1][3] Wash the organic layer with 0.5 M Citric Acid . The byproduct will hydrolyze or partition into the aqueous layer, leaving your pure carbamate in the organic phase.
Ticket #003: "I Can't See My Compound" (Detection)
Issue: "I'm running a column, but my compound doesn't show up on the UV detector. I'm blindly cutting fractions."
Diagnosis: tert-Butyl spiro[2.5]octan-6-ylcarbamate has no conjugated pi-system.[1][2] It is UV-inactive.[1]
Visualization Guide
You must use destructive stains for TLC monitoring.[1]
| Stain Type | Sensitivity | Color Result | Notes |
| Ninhydrin | Low (for Boc) | Faint Pink/Orange | Not recommended. Ninhydrin targets free amines.[1][2] It reacts poorly with Boc-carbamates unless heated vigorously to deprotect in situ.[1] |
| PMA (Phosphomolybdic Acid) | High | Dark Blue/Green spots | The Gold Standard. The spiro-hydrocarbon skeleton reduces Mo(VI) to Mo(V) effectively upon heating.[1][2][3] |
| Iodine Chamber | Medium | Brown/Yellow spots | Good for quick checks, but reversible and less sensitive for this specific scaffold.[2][3] |
| KMnO₄ | Medium | Yellow spots on purple | Works, but often oxidizes the background too quickly. |
Application Note: For flash chromatography, use an ELSD (Evaporative Light Scattering Detector) if available.[3] If not, collect small fractions and spot every 3rd tube on a TLC plate, staining with PMA.[2][3]
Ticket #004: Isomer Separation (Cis/Trans)[1][2][3]
Issue: "My NMR shows a doubling of peaks. I have a mixture of diastereomers."
Diagnosis: The spiro[2.5]octane ring creates a plane. The amine at position 6 can be cis or trans relative to the cyclopropane ring (distal vs. proximal). These are diastereomers with different physical properties.
Separation Strategy
These isomers are often separable, but require careful solvent tuning.[2][3]
-
Solvent System: Avoid MeOH/DCM (too polar/strong). Use Hexane:Ethyl Acetate or Toluene:Ethyl Acetate .[1]
-
Gradient: Start very shallow (e.g., 0% to 10% EtOAc over 20 column volumes).
-
Identification:
Visual Workflows
Workflow 1: Purification Decision Matrix
Use this logic flow to determine the correct workup based on your synthesis step.
Caption: Decision tree for selecting the appropriate workup method based on the reaction type and scale.
Workflow 2: Isomer Separation Logic
Caption: Workflow for detecting, separating, and assigning stereochemistry to spiro-isomers.
References
-
Simmons-Smith Workup (Rochelle's Salt)
-
Removal of Excess (Boc)
-
Spiro[2.
-
Boc-Amine Visualization
For further assistance, please contact the Synthesis Core Facility or submit a new ticket with your specific batch ID.[2]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for assessing the purity of tert-Butyl spiro[2.5]octan-6-ylcarbamate
[1]
Topic: Purity Assessment & Troubleshooting Guide Molecule: tert-Butyl spiro[2.5]octan-6-ylcarbamate (CAS: 1256256-52-6) Chemical Formula: C₁₃H₂₃NO₂ Molecular Weight: 225.33 g/mol
Introduction: The Purity Trinity
For researchers working with spirocyclic scaffolds like tert-butyl spiro[2.5]octan-6-ylcarbamate , purity assessment is not a single-step check but a triangulation of three critical vectors. This molecule presents unique analytical challenges due to its weak UV chromophore (lack of aromatic systems), thermal lability (Boc protecting group), and potential for regio-isomeric impurities derived from the spiro-cyclopropanation process.
This guide provides an autonomous, self-validating analytical framework designed to ensure your compound meets the rigorous standards required for downstream drug development.
Part 1: Chromatographic Method Development (HPLC/UPLC)
Q: I see no peaks or very weak signals on my HPLC. Is my compound gone?
A: Likely not. Your compound lacks a strong chromophore.[1] The spiro[2.5]octane ring and the Boc group are aliphatic; they do not absorb significantly above 210 nm.
The Fix:
-
Wavelength Selection: Set your UV detector to 205 nm or 210 nm .
-
Note: At this wavelength, common solvents (Acetone, impure Methanol) and modifiers (TFA) absorb strongly, causing baseline noise.
-
-
Mobile Phase Engineering:
-
Use Phosphoric Acid (0.1%) or Formic Acid (0.1%) instead of TFA to minimize background absorption.
-
Use HPLC-grade Acetonitrile (far more UV transparent than Methanol at 205 nm).
-
-
Alternative Detection (Recommended): If available, switch to CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering Detection) . These are "universal" detectors that rely on mass/volatility rather than optical properties, making them ideal for Boc-spiro-amines.
Q: How do I separate the product from its de-boc impurities and regioisomers?
A: Use a high-carbon-load C18 column and a shallow gradient. The lipophilicity of the spiro-cyclopropane moiety is your primary handle for separation.
Recommended Protocol: "The Spiro-Scaffold Gradient"
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm | High surface area for hydrophobic resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps the carbamate stable and amine impurities protonated. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aliphatic amides. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Gradient | 0-2 min: 5% B (Hold)2-15 min: 5% → 95% B15-20 min: 95% B | Shallow ramp maximizes resolution between the target and lipophilic precursors. |
| Detection | UV @ 205 nm (Reference 360 nm) | Critical for detecting the aliphatic amide bond. |
Part 2: Gas Chromatography (GC) & Thermal Stability
Q: My GC chromatogram shows multiple peaks, but NMR shows a pure compound. Why?
A: You are likely observing thermal degradation in the GC injector. Boc groups are thermally labile and can undergo thermolysis to form isobutylene, CO₂, and the free amine (spiro[2.5]octan-6-amine) at temperatures above 150°C.
The Mechanism:
The Fix:
-
Lower Injector Temperature: Set the inlet to 150°C - 180°C . Do not use the standard 250°C setting.
-
Pulsed Splitless Injection: Use a pressure pulse to sweep the sample onto the column quickly, minimizing residence time in the hot liner.
-
Derivatization (The "Gold Standard"): If direct injection fails, deprotect a small aliquot (TFA/DCM), then derivatize the free amine with trifluoroacetic anhydride (TFAA) . The resulting trifluoroacetamide is thermally stable and volatile.
Part 3: Structural Verification (NMR)
Q: How do I definitively confirm the spiro-cyclopropane structure?
A: 1H NMR is the ultimate arbiter. The spiro[2.5]octane system has a distinct fingerprint that separates it from gem-dimethyl or other impurities.
Key NMR Diagnostic Signals (CDCl₃):
-
The "Spiro-Eyes": Look for high-field multiplets between 0.2 ppm and 0.6 ppm . These 4 protons belong to the cyclopropane ring. If these are missing or shifted >1.0 ppm, the spiro ring has opened or failed to form.
-
The Boc Singlet: A sharp singlet (9H) at ~1.45 ppm .
-
The Carbamate Proton: A broad doublet or singlet at ~4.5 - 5.0 ppm (N-H).
-
The Methine Proton (H-6): A multiplet at ~3.4 - 3.6 ppm (adjacent to the Nitrogen).
Visualizing the Purity Workflow:
Caption: Integrated Analytical Workflow for Spiro-Carbamate Purity Assessment.
Part 4: Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Ghost Peak (GC) | Thermal cleavage of Boc group in injector. | Lower inlet temp to 160°C or use Cool On-Column injection. |
| Baseline Drift (HPLC) | UV absorption of TFA at 205 nm. | Switch modifier to Phosphoric Acid or Formic Acid . |
| Split Peak (HPLC) | Potential regioisomers (4-yl vs 6-yl) or rotamers. | 1. Run NMR at elevated temp (50°C) to coalesce rotamers.2. Use a slower gradient (0.5% B/min) to separate regioisomers. |
| Negative Peak (UV) | Sample solvent has higher UV absorbance than mobile phase. | Dissolve sample in the starting mobile phase (e.g., 5% ACN/Water). |
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Retrieved from
-
Organic Chemistry Portal. (2024). Boc-Protected Amino Groups: Stability and Analysis. Retrieved from
-
National Institutes of Health (NIH). (2010). HPLC-UV detection method for amines with weak chromophores. J Agric Food Chem. Retrieved from
-
Separation Science. (2023). GC Methods for Pharma & Clinical Analysis: Thermal Lability Considerations. Retrieved from
scale-up synthesis of tert-Butyl spiro[2.5]octan-6-ylcarbamate challenges
Welcome to the Technical Support Center for the scale-up synthesis of tert-Butyl spiro[2.5]octan-6-ylcarbamate .
As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transitioning this spirocyclic building block from the bench to pilot-scale production. The synthesis relies on two notoriously challenging transformations: a Simmons-Smith cyclopropanation and a Curtius rearrangement. Both reactions present significant thermal and safety hazards at scale.
This guide bypasses basic theory to focus on the causality of scale-up failures, providing self-validating protocols and field-proven troubleshooting strategies.
Process Workflow
Figure 1: Optimized scale-up workflow for tert-Butyl spiro[2.5]octan-6-ylcarbamate.
Troubleshooting & FAQs
Challenge 1: Unpredictable Exotherms in Simmons-Smith Cyclopropanation
Q: During the scale-up of the spiro-cyclopropanation step, we experience unpredictable induction periods followed by violent exotherms. How can we stabilize the zinc carbenoid formation?
A: The causality of this thermal runaway lies in the passivation of the zinc dust surface by a microscopic layer of zinc oxide[1]. When reagents are added, the reaction stalls, leading to hazardous reagent pooling. Once the oxide layer is eventually breached, the accumulated diiodomethane reacts simultaneously, overwhelming the reactor's cooling capacity.
Solution: Implement a strict, two-stage chemical activation protocol. First, use 1,2-dibromoethane (5 mol%) at elevated temperatures. The evolution of ethylene gas provides a self-validating visual cue that the zinc surface is active. Follow this with chlorotrimethylsilane (TMSCl, 1 mol%) to chemically scrub residual oxides. This ensures an immediate, zero-induction reaction when diiodomethane is dosed, allowing the exotherm to be controlled entirely by the feed rate.
Challenge 2: Thermal Hazards and Gas Evolution in the Curtius Rearrangement
Q: Converting spiro[2.5]octane-6-carboxylic acid to the tert-butyl carbamate using DPPA generates excessive N₂ gas and poses a thermal hazard at the 5 kg scale. What is the recommended mitigation strategy?
A: Diphenylphosphoryl azide (DPPA) mediates the Curtius rearrangement by forming an acyl azide, which thermally decomposes into an isocyanate and N₂ gas[2]. In batch reactors, the heat of decomposition (
Solution: Transition the acyl azide decomposition step to a continuous flow reactor[3]. By pumping the carboxylic acid, DPPA, and triethylamine through a heated flow coil (120 °C) equipped with a back-pressure regulator, the high-energy acyl azide is consumed in micro-volumes exactly as it forms. This spatiotemporal control neutralizes the accumulation of explosive intermediates and provides a steady, manageable release of N₂ gas.
Challenge 3: Emulsions and Byproduct Removal
Q: After the Curtius rearrangement, we struggle to remove diphenyl phosphate (the byproduct of DPPA) without column chromatography. How can we achieve >98% purity at scale?
A: Diphenyl phosphate is highly lipophilic in its protonated state but water-soluble as a salt. However, the target spirocyclic carbamate is also highly lipophilic, causing severe emulsion issues during basic aqueous workups due to matching interfacial tensions.
Solution: Utilize a controlled pH-swing extraction modified with an alcohol modifier. Quench the reaction mixture with 1M NaOH, maintaining the aqueous phase at pH > 11 to fully deprotonate the diphenyl phosphate. To break the resulting emulsion, add 10% v/v isopropanol to the organic phase (MTBE). The isopropanol alters the interfacial tension, forcing rapid phase separation. The product remains in the organic layer, yielding >98% purity after a solvent swap to heptane.
Quantitative Data: Batch vs. Continuous Flow Scale-Up
The following table summarizes the critical safety and efficiency metrics when transitioning the Curtius rearrangement step from a traditional batch process to a continuous flow regime.
| Parameter | Batch Process (100 g) | Batch Process (1 kg) | Continuous Flow (5 kg) |
| Yield (%) | 82% | 65% (Thermal degradation) | 89% |
| Purity (HPLC %) | 94% | 88% | 98.5% |
| Max Exotherm ( | +15 °C | +42 °C (Runaway risk) | < 2 °C (Isothermal) |
| N₂ Evolution Rate | 0.5 L/min | > 15 L/min (Surging) | Controlled at 1.2 L/min |
| Process Time | 12 Hours | 24 Hours | 6 Hours (Residence time: 10 min) |
Detailed Experimental Protocols
Protocol A: Self-Validating Simmons-Smith Cyclopropanation
Objective: Synthesis of Spiro[2.5]octane-6-carboxylic acid.
-
Zinc Activation (Critical Step): Charge a dry, nitrogen-purged reactor with Zinc dust (3.0 equiv, <10 micron particle size) and anhydrous THF (5 vol). Heat to 65 °C.
-
Add 1,2-dibromoethane (0.05 equiv) dropwise. Self-Validation Check: Wait 10-15 minutes until steady bubbling (ethylene gas) is observed, confirming zinc activation.
-
Cool the suspension to 0 °C and add TMSCl (0.01 equiv). Stir for 30 minutes.
-
Carbenoid Formation: Add diiodomethane (1.5 equiv) dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
Cyclopropanation: Slowly dose a solution of 4-methylenecyclohexanecarboxylic acid (1.0 equiv) in THF (2 vol) over 2 hours. The reaction exotherm should strictly follow the dosing rate.
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Filter the biphasic mixture through a pad of Celite to remove zinc salts. Extract with MTBE, wash with brine, and concentrate to yield the spirocyclic acid.
Protocol B: Continuous-Flow Curtius Rearrangement
Objective: Synthesis of tert-Butyl spiro[2.5]octan-6-ylcarbamate.
-
Feed Preparation:
-
Feed A: Spiro[2.5]octane-6-carboxylic acid (1.0 equiv) and Et₃N (1.2 equiv) dissolved in anhydrous toluene (0.5 M).
-
Feed B: DPPA (1.05 equiv) dissolved in anhydrous toluene (0.5 M).
-
-
Flow Reactor Setup: Connect Feed A and Feed B to dual HPLC pumps. Route the streams through a PEEK T-mixer into a stainless-steel residence coil (10 mL volume) submerged in a 120 °C oil bath. Equip the exit stream with a 100 psi back-pressure regulator (BPR).
-
Execution: Pump Feed A and Feed B at equal flow rates (e.g., 0.5 mL/min each) to achieve a 10-minute residence time in the heated zone.
-
Self-Validation Check: Utilize an inline FTIR flow cell post-BPR. Monitor the isocyanate stretch at ~2270 cm⁻¹. A strong, steady peak confirms complete acyl azide decomposition.
-
-
Carbamate Trapping: Route the continuous effluent directly into a batch receiving flask containing tert-butanol (5.0 equiv) and catalytic KOtBu (0.1 equiv) maintained at 60 °C.
-
Purification: Once the run is complete, wash the receiving flask contents with 1M NaOH (pH > 11) containing 10% v/v isopropanol to remove diphenyl phosphate. Perform a solvent swap to heptane and crystallize the pure tert-Butyl spiro[2.5]octan-6-ylcarbamate.
References
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses National Center for Biotechnology Information (PMC). URL:[Link][2]
-
Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging Almac Group / Organic Process Research & Development. URL: [Link][3]
Sources
Validation & Comparative
Technical Comparison: tert-Butyl spiro[2.5]octan-6-ylcarbamate vs. Traditional Boc-Amines
Executive Summary: The Spirocyclic Advantage
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is a critical strategy to improve clinical success rates. tert-Butyl spiro[2.5]octan-6-ylcarbamate (CAS 1256256-52-6) represents a high-value building block in this "escape from flatland."
Unlike traditional N-Boc-piperidine or N-Boc-cyclohexylamine, this spiro[2.5]octane derivative introduces a specific geometric constraint via the spiro-fused cyclopropane ring. This modification serves three primary medicinal chemistry objectives:
-
Metabolic Blocking: The spiro-fusion protects the C4 position (relative to the carbamate) from oxidative metabolism (CYP450), a common liability in substituted cyclohexanes.
-
Vector Rigidification: It locks the conformation of the cyclohexane ring, reducing the entropic penalty upon protein binding.
-
IP Novelty: It provides a distinct intellectual property space compared to ubiquitous piperidine/cyclohexane cores.
Structural & Physicochemical Analysis[1][2][3][4][5]
The following diagram illustrates the structural evolution and bioisosteric relationship between the standard piperidine/cyclohexane scaffolds and the spiro[2.5]octane system.
Figure 1: Structural evolution from standard building blocks to the spiro[2.5]octane scaffold.
Comparative Physicochemical Profile
The table below compares key properties. Note that while the spiro modification increases lipophilicity slightly compared to the piperidine (due to loss of the polar nitrogen), it often improves metabolic stability significantly.
| Property | tert-Butyl spiro[2.5]octan-6-ylcarbamate | N-Boc-Cyclohexylamine | N-Boc-Piperidine |
| CAS Number | 1256256-52-6 | 1476-50-2 | 109-33-1 |
| Molecular Formula | C₁₃H₂₃NO₂ | C₁₁H₂₁NO₂ | C₁₀H₁₉NO₂ |
| MW ( g/mol ) | 225.33 | 199.29 | 185.26 |
| Fsp³ (Fraction sp³) | 0.85 (High 3D character) | 0.82 | 0.80 |
| Parent Amine pKa | ~10.6 (Est.) | 10.64 | 11.22 |
| Metabolic Liability | Low (Blocked C4 position) | High (C4 oxidation common) | Medium (N-oxidation/C-oxidation) |
| Shape Vector | Rigid Chair/Boat | Flexible Chair | Flexible Chair |
Key Insight: The spiro[2.5]octane system maintains the basicity of the parent amine (upon deprotection) comparable to cyclohexylamine, ensuring it can still participate in critical charge-assisted hydrogen bonds within a binding pocket.
Metabolic Stability & Bioisosterism
The primary driver for selecting tert-butyl spiro[2.5]octan-6-ylcarbamate is metabolic stability. In a standard cyclohexane ring, the C4 position (para to the amine) is a "metabolic soft spot," highly prone to hydroxylation by Cytochrome P450 enzymes.
-
Mechanism: The spiro-cyclopropane ring at this position sterically hinders the approach of the heme-iron center of CYP enzymes and removes the abstractable hydrogen atoms at the C4 position.
-
Result: This often leads to a lower intrinsic clearance (
) and a longer half-life ( ) in vivo compared to the cyclohexyl analog.
Experimental Protocols: Deprotection & Handling
Despite the strain inherent in the cyclopropane ring, the spiro[2.5]octane system is chemically robust. It withstands standard acidic deprotection conditions without ring opening or rearrangement.
Protocol A: Standard TFA Deprotection (Recommended)
This method is preferred for small-scale discovery chemistry due to ease of handling.
Reagents:
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution (for quenching)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 equiv of tert-butyl spiro[2.5]octan-6-ylcarbamate in DCM (concentration ~0.1 M).
-
Acid Addition: Cool to 0°C. Add TFA dropwise (ratio 1:4 TFA:DCM v/v). Note: The cyclopropane ring is stable; no special precautions are needed.
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (ninhydrin stain) or LCMS (loss of M+100 or M+56 fragment).
-
Workup:
-
Option 1 (Isolation as Salt): Concentrate in vacuo to give the trifluoroacetate salt.
-
Option 2 (Free Base): Dilute with DCM, wash carefully with sat. NaHCO₃ (gas evolution!), dry over Na₂SO₄, and concentrate.
-
Protocol B: HCl/Dioxane Deprotection (Scale-Up)
Preferred for generating the stable hydrochloride salt (CAS 1256256-54-8) as a free-flowing solid.
Reagents:
-
4M HCl in 1,4-Dioxane
-
Diethyl ether or MTBE
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate in a minimum amount of 1,4-dioxane or MeOH.
-
Reaction: Add 4M HCl in dioxane (5–10 equiv). Stir at RT for 2 hours.
-
Precipitation: The amine hydrochloride salt often precipitates.[6] If not, add Et₂O or MTBE to induce precipitation.
-
Filtration: Filter the white solid, wash with Et₂O, and dry under vacuum.
Visual Workflow: Deprotection Logic
Figure 2: Decision tree for deprotection methodologies ensuring stability of the spiro-system.
References
-
Spirocyclic Scaffolds in Drug Discovery
- Boc Deprotection Methodologies: Title: "Experimental procedure for deprotection of Boc-protected amines" Source: BenchChem Technical Guides
-
Spiro[2.
-
Cyclohexylamine Properties
Sources
- 1. rsc.org [rsc.org]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mcours.net [mcours.net]
- 5. rdworldonline.com [rdworldonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. Spiro[2.5]octan-6-amine hydrochloride | 1256256-54-8 [sigmaaldrich.com]
- 9. 1256256-54-8 | Spiro[2.5]octan-6-amine hydrochloride - Capot Chemical [capotchem.com]
- 10. Cyclohexylamine - Wikipedia [en.wikipedia.org]
biological activity of derivatives of tert-Butyl spiro[2.5]octan-6-ylcarbamate versus non-spirocyclic analogs
The following technical guide provides an in-depth analysis of the biological activity of tert-butyl spiro[2.5]octan-6-ylcarbamate derivatives, specifically focusing on their performance relative to non-spirocyclic (cyclohexane) analogs.
Executive Summary: The Spiro[2.5]octane Advantage[1]
In modern medicinal chemistry, the tert-butyl spiro[2.5]octan-6-ylcarbamate scaffold serves as a critical precursor to spiro[2.5]octan-6-amine derivatives.[1] These molecules represent a strategic bioisosteric replacement for simple cyclohexane rings.
The primary driver for adopting this scaffold is the Spiro-Fusion Effect .[1] Fusing a cyclopropane ring to the cyclohexane core at the C4 position (relative to the amine) introduces three critical advantages over non-spirocyclic analogs:
-
Conformational Restriction: It locks the cyclohexane ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.
-
Metabolic Blocking: The spiro-cyclopropyl group sterically and electronically protects the typically labile C4 position from cytochrome P450-mediated oxidation (hydroxylation).[1]
-
Vectorial Projection: It creates a unique hydrophobic vector that can fill specific sub-pockets in enzymes like Methionine Aminopeptidase-2 (MetAP2) and Cathepsin S , which flat cyclohexane analogs cannot access.[1]
Structural Analysis: Spiro[2.5]octane vs. Cyclohexane[1]
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the transition from cyclohexane to spiro[2.5]octane.
Figure 1: SAR Logic & Metabolic Stability[1]
Caption: SAR transformation showing the metabolic blockade and conformational rigidity conferred by the spiro[2.5]octane fusion.
Comparative Biological Performance[2][3]
The following data synthesizes performance metrics of spiro[2.5]octane derivatives (derived from the carbamate precursor) against their direct cyclohexane analogs in key therapeutic areas: Anticancer (Cytotoxicity) and Enzyme Inhibition (Cathepsin S / MetAP2) .[1]
Table 1: Comparative Potency and Stability Profile
| Property | Non-Spiro Analog (Cyclohexane) | Spiro[2.5]octane Derivative | Improvement Factor | Mechanism |
| IC50 (DU-145 Prostate Cancer) | 4.8 µM | 3.1 µM | 1.5x Potency | Improved hydrophobic fit in binding pocket [1].[1] |
| IC50 (Cathepsin S) | ~50 nM | < 15 nM | >3x Potency | Rigid projection of amine into the S2 pocket [2]. |
| Metabolic Stability ( | 28 min (Human Liver Microsomes) | > 120 min | 4x Stability | Blockade of C4-oxidation by cyclopropane ring [3].[1] |
| Lipophilicity (cLogP) | 2.1 | 2.5 | Optimization | Increased lipophilicity without adding rotatable bonds. |
| Fsp3 (Saturation) | 1.0 | 1.0 (Higher Complexity) | N/A | Higher 3D complexity correlates with clinical success [4].[1] |
Key Insight: While the potency gain (IC50) is often moderate (2-3 fold), the metabolic stability gain is frequently transformative, converting a hit compound into a viable lead candidate by extending half-life.[1]
Experimental Protocols
To validate these findings in your own lab, follow these self-validating protocols.
Synthesis: Deprotection of tert-Butyl Spiro[2.5]octan-6-ylcarbamate
The carbamate is the stable storage form.[1] It must be deprotected to the free amine to generate the active urea or amide derivatives.
Protocol:
-
Dissolution: Dissolve 1.0 eq of tert-butyl spiro[2.5]octan-6-ylcarbamate in Dichloromethane (DCM) (0.1 M concentration).
-
Acidolysis: Add 10 eq of Trifluoroacetic acid (TFA) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).
-
Workup: Concentrate in vacuo. Redissolve in DCM and wash with sat.
to liberate the free amine base. -
Validation:
NMR should show loss of the t-butyl singlet at 1.45 ppm and appearance of the free amine peak.
Biological Assay: Competitive Enzyme Inhibition (Cathepsin S)
This assay measures the ability of the derivative to inhibit substrate hydrolysis.
Workflow Diagram:
Caption: Standard fluorometric assay workflow for evaluating spiro[2.5]octane derivatives against proteolytic enzymes.
Step-by-Step:
-
Preparation: Prepare assay buffer (100 mM Na-acetate, pH 5.5, 1 mM EDTA, 1 mM DTT).
-
Enzyme Mix: Dilute recombinant Cathepsin S to 5 nM in buffer.
-
Compound: Add 2 µL of spiro[2.5]octane derivative (in DMSO) to black 96-well plates.
-
Initiation: Add 50 µL Enzyme Mix. Incubate 15 min at 37°C.
-
Substrate: Add 50 µL of 20 µM Z-VVR-AMC substrate.
-
Read: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 min.
-
Control: Compare slope of fluorescence vs. time against DMSO-only control.
References
-
BenchChem. (2025).[1][2][3] A Comparative Guide to the In Vitro Evaluation of Spiro[2.5]octane Derivatives as Anticancer Agents. Retrieved from [1]
-
J&K Scientific. (2008).[1][4] Spiro[2.5]octan-6-ylmethanamine: 4-Amino-2-cyanopyrimidines as Cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [1]
-
Zheng, Y.J., & Tice, C.M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.[1] Retrieved from [1]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1]
Sources
Spectroscopic Comparison Guide: tert-Butyl spirooctan-6-ylcarbamate vs. Analogous Carbamates
Spectroscopic Comparison Guide: tert-Butyl spiro[1]octan-6-ylcarbamate vs. Analogous Carbamates
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
In modern medicinal chemistry, the transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a proven strategy to improve clinical success rates. Spirocycles, particularly the spiro[1]octane system, offer unique advantages: they increase the fraction of sp³ carbons (Fsp³), restrict conformational flexibility, and often improve metabolic stability without significantly increasing lipophilicity.
The compound tert-Butyl spiro[1]octan-6-ylcarbamate (an N-Boc protected spiro[1]octan-6-amine) serves as a critical synthetic building block for advanced therapeutics, including2[2]. To effectively utilize this building block, analytical chemists must be able to confidently differentiate it from simpler cycloalkyl analogs, such as tert-Butyl cyclohexylcarbamate. This guide provides an in-depth, causality-driven spectroscopic comparison to aid in structural validation.
Spectroscopic Profiling & Causality
When comparing tert-Butyl spiro[1]octan-6-ylcarbamate to standard cycloalkyl carbamates, the analytical focus must center on the electronic and magnetic perturbations introduced by the spiro-fused cyclopropane ring.
1H NMR: The Magnetic Anisotropy Effect
The most diagnostic feature of the spiro[1]octane system is the highly shielded nature of the cyclopropyl protons. The C-C bonds of the cyclopropane ring possess significant π-character, generating a local ring current when placed in a magnetic field. This magnetic anisotropy creates a shielding cone that pushes the resonance of the cyclopropyl protons significantly upfield, typically between 0.20 and 0.60 ppm . In contrast, the standard methylene protons of a cyclohexane ring resonate between 1.10 and 2.00 ppm . The N-Boc group provides a reliable internal reference point, appearing as a strong, highly equivalent 9-proton singlet at ~1.45 ppm across all such carbamates.
13C NMR: Identifying the Spiro Center
In ¹³C NMR, the spirocyclic architecture introduces a distinct quaternary carbon (the spiro center). While the carbamate carbonyl (~155 ppm) and the Boc tertiary carbon (~79 ppm) remain consistent, the spiro quaternary carbon typically resonates near 30 ppm , a signal completely absent in simple unbranched cycloalkanes.
FT-IR and Mass Spectrometry
Infrared spectroscopy is less sensitive to the hydrocarbon skeleton but highly diagnostic for the carbamate functional group. Both molecules exhibit a sharp N-H stretch (~3360 cm⁻¹) and a strong C=O stretch (~1681 cm⁻¹). In Electrospray Ionization Mass Spectrometry (ESI-MS), the spiro[1]octane analog yields an[M+Na]⁺ adduct that is exactly 26 Da heavier than its cyclohexyl counterpart, corresponding to the additional C₂H₂ atoms of the fused cyclopropane ring.
Comparative Data Analysis
The following table synthesizes the quantitative spectroscopic data, directly comparing the spirocyclic carbamate with its standard cyclohexyl counterpart.
| Spectroscopic Feature | tert-Butyl spiro[1]octan-6-ylcarbamate | tert-Butyl cyclohexylcarbamate | Causality / Structural Origin |
| ¹H NMR (Cycloalkane) | ~1.20 - 1.90 ppm (m, 8H) | 1.13 - 1.93 ppm (m, 10H) | Standard sp³ CH₂ protons in the six-membered ring. |
| ¹H NMR (Cyclopropyl) | ~0.20 - 0.60 ppm (m, 4H) | Absent | Magnetic anisotropy and shielding cone of the cyclopropane ring. |
| ¹H NMR (Boc group) | ~1.45 ppm (s, 9H) | 1.44 ppm (s, 9H) | Highly equivalent methyl groups of the tert-butyl moiety. |
| ¹H NMR (CH-N) | ~3.50 ppm (br m, 1H) | 3.43 ppm (br s, 1H) | Deshielding caused by the adjacent electronegative carbamate nitrogen. |
| ¹³C NMR (C=O) | ~155.0 ppm | 155.2 ppm | Highly deshielded carbamate carbonyl carbon. |
| ¹³C NMR (Spiro C) | ~30.0 ppm | Absent | Quaternary spiro carbon linking the two rings. |
| IR (C=O stretch) | ~1680 - 1700 cm⁻¹ | 1681 cm⁻¹ | Strong dipole moment change of the carbamate carbonyl during vibration. |
| MS (ESI+) | [M+Na]⁺ m/z 248.16 | [M+Na]⁺ m/z 222.14 | Exact mass difference of 26 Da (C₂H₂) due to the spiro-fusion. |
Note: Data for tert-butyl cyclohexylcarbamate is adapted from standard 3[3].
Visualizing the Analytical Workflow & Causality
Figure 1: Multimodal spectroscopic workflow for the structural validation of spirocyclic carbamates.
Figure 2: Causal relationship between the spirocyclic architecture and observed NMR spectral features.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity and reproducibility, the following step-by-step methodologies must be employed when characterizing these carbamates. Each protocol is designed as a self-validating system to eliminate false positives.
Protocol A: High-Resolution NMR Spectroscopy (¹H and ¹³C)
Causality Check: Using Tetramethylsilane (TMS) as an internal standard ensures that the highly shielded cyclopropyl protons (which appear very close to 0 ppm) are accurately distinguished from instrumental noise or solvent impurities.
-
Sample Preparation: Dissolve 15–20 mg of the carbamate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Transfer to a clean, dry 5 mm NMR tube.
-
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the magnet to achieve a line width of <1.0 Hz for the TMS signal.
-
Data Acquisition (¹H): Acquire a standard 1D ¹H spectrum using a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and 16–32 scans.
-
Data Acquisition (¹³C): Acquire a ¹³C{¹H} decoupled spectrum using a relaxation delay of 2–3 seconds and a minimum of 512 scans to ensure adequate signal-to-noise for the quaternary spiro carbon.
-
Validation & Processing: Reference the spectra to TMS (0.00 ppm) or the residual CHCl₃ peak (7.26 ppm for ¹H; 77.16 ppm for ¹³C). Integrate the highly shielded region (0.2–0.6 ppm) to confirm the presence of exactly 4 protons corresponding to the cyclopropane ring[4].
Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)
Causality Check: Running a background scan immediately prior to the sample scan subtracts atmospheric CO₂ and H₂O, ensuring that the critical N-H stretch (~3360 cm⁻¹) is not obscured by moisture.
-
Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.
-
Sample Loading: Place 1–2 mg of the solid carbamate directly onto the ATR crystal. Apply the pressure clamp to ensure uniform contact between the crystal and the sample.
-
Data Acquisition: Acquire the sample spectrum using the same parameters as the background.
-
Validation: Verify the presence of the strong carbamate C=O stretch at ~1680–1700 cm⁻¹. The absence of a broad O-H stretch (>3400 cm⁻¹) confirms the sample is free of residual water.
Protocol C: Electrospray Ionization Mass Spectrometry (ESI-HRMS)
Causality Check: N-Boc protected amines are prone to in-source fragmentation (loss of the tert-butyl group or CO₂). Utilizing a soft ionization technique and optimizing the fragmentor voltage prevents the complete loss of the molecular ion.
-
Sample Preparation: Prepare a 1 µg/mL solution of the carbamate in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to promote protonation.
-
Instrument Setup: Inject the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C.
-
Data Acquisition: Scan over a mass range of m/z 100–1000 in positive ion mode.
-
Validation: Identify the [M+H]⁺, [M+Na]⁺, and the characteristic [M-C₄H₈+H]⁺ fragment (loss of isobutylene, -56 Da). Compare the exact mass of the [M+Na]⁺ ion against the calculated theoretical mass (C₁₃H₂₃NO₂Na⁺ = 248.1621) with an acceptable error of <5 ppm.
References
- Source: Royal Society of Chemistry (RSC)
-
Process for preparing spiro[1]octane-5,7-dione Source: Google Patents (EP2880008B1) URL:
- Source: Google Patents (US20070021454A1)
- Source: Google Patents (WO2020010092A1)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2020010092A1 - Compounds and compositions for treating conditions associated with sting activity - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. US20070021454A1 - Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease - Google Patents [patents.google.com]
Assessing the Metabolic Stability of Compounds Containing the Spirooctane Moiety: A Comparative Guide
Assessing the Metabolic Stability of Compounds Containing the Spiro[1]octane Moiety: A Comparative Guide
As a Senior Application Scientist navigating the complexities of modern hit-to-lead optimization, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability. Lipophilic, three-dimensional scaffolds like adamantane or simple cycloalkanes often yield high-affinity binders, but they frequently suffer from rapid Phase I metabolic clearance.
Enter the spiro[1]octane moiety. This bridged bicyclic structure—featuring a cyclopropane ring fused to a cyclohexane ring—has emerged as a privileged bioisostere,[2]. By replacing traditional bulky groups with spiro[1]octane, drug development professionals can strategically manipulate a molecule's spatial trajectory, reduce its lipophilicity (
This guide objectively compares the metabolic stability of the spiro[1]octane moiety against alternative scaffolds, explains the mechanistic causality behind its performance, and provides a self-validating experimental protocol for assessing its in vitro clearance.
Mechanistic Causality: Why Spiro[1]octane Outperforms Traditional Scaffolds
The metabolic stability of a drug candidate is heavily dictated by its recognition and oxidation by hepatic Cytochrome P450 (CYP450) enzymes. The spiro[1]octane scaffold confers resistance to these pathways through two primary mechanisms:
-
Lipophilicity and Non-Specific Binding Reduction: Highly lipophilic moieties like adamantane (
contribution ) drive non-specific hydrophobic interactions within the CYP450 active site, leading to rapid systemic clearance. Substituting adamantane with spiro[1]octane lowers the overall while maintaining the necessary 3D bulk to occupy deep hydrophobic target pockets[3]. -
Electronic and Steric Reprogramming via Hyperconjugation: The fusion of the cyclopropyl ring alters the electronic landscape of the adjacent cyclohexane system. Computational and mechanistic studies on C(sp3)–H bond oxygenation reveal that the
orbitals of the spiro[1]octane's axial C–H bonds hyperconjugatively interact with the Walsh orbitals of the cyclopropane ring,[4]. While this can direct specific radical or cationic pathways in highly reactive chemical models (e.g., dioxirane oxidation), in a biological setting, this unique electronic distribution—combined with the rigid steric shielding of the spiro-fusion—effectively shifts or obscures traditional metabolic "soft spots," preventing rapid enzymatic hydroxylation[5].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Figure 1: Mechanistic advantages of spiro[1]octane scaffold hopping in drug design.
Comparative Performance Data
To objectively evaluate the spiro[1]octane moiety, we must compare it against standard aliphatic rings used in medicinal chemistry.
Table 1: Physicochemical & Metabolic Comparison of Aliphatic Scaffolds
| Scaffold | Relative | 3D Conformational Rigidity | Typical Liver Microsome | Primary Metabolic Liability |
| Adamantane | High | Very High (Locked) | Short (< 30 min) | Rapid, multi-site CYP hydroxylation |
| Cyclohexane | Moderate | Moderate (Chair-boat flips) | Moderate (30–60 min) | Hydroxylation at unshielded equatorial C-H bonds |
| gem-Dimethyl | Low | Low (Highly flexible) | Variable | Oxidation of terminal methyl groups |
| Spiro[1]octane | Moderate-Low | High (Spiro-locked) | Extended (> 120 min) | Sterically hindered; resistant to Phase I oxidation |
Experimental Evidence in Literature
-
Ebola Virus (EBOV) Entry Inhibitors: In a hit-to-lead campaign targeting the EBOV glycoprotein, an initial lead containing an adamantane group exhibited potent binding but suffered from poor metabolic stability and an excessively high
(7.2). Replacing the adamantane with a difluoro-spiro[1]octane derivative not only improved infectious EBOV entry inhibition (IC50 dropping from 64 nM to 19 nM) but significantly rescued the compound's metabolic stability profile[3]. -
Bacterial Carbonic Anhydrase Inhibitors: During the optimization of acetazolamide-based inhibitors for Vancomycin-Resistant Enterococci (VRE), researchers synthesized a series of spirocyclic analogs. The derivative utilizing the spiro[1]octane scaffold (Compound 7) demonstrated robust mouse liver microsome (MLM) stability, achieving a half-life (
) of >120 minutes, indicating minimal clearance via Phase I liver metabolism compared to highly flexible alkyl chain alternatives[6],.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Self-Validating Experimental Protocol: Liver Microsomal Stability Assay
To definitively prove the metabolic advantage of a spiro[1]octane-containing compound, you must evaluate it using a well-controlled Liver Microsome Stability Assay. The following protocol is designed as a self-validating system : it includes a minus-NADPH control to differentiate true enzymatic CYP450 metabolism from aqueous chemical instability.
Reagents & Materials
-
Pooled Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) (20 mg/mL protein).
-
0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM
. -
NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).
-
Test Compound (Spiro[1]octane derivative) and Positive Control (e.g., Verapamil or Testosterone) at 10 mM in DMSO.
-
Quench Solution: Ice-cold Acetonitrile containing an internal standard (IS) (e.g., Tolbutamide, 100 ng/mL).
Step-by-Step Methodology
-
Working Solution Preparation: Dilute the 10 mM test compound to 100 µM in 50% Acetonitrile/water.
-
Matrix Preparation: Dilute the liver microsomes in the phosphate buffer to a working concentration of 0.625 mg/mL.
-
Pre-Incubation: To a 96-well plate, add 40 µL of the microsome matrix and 1 µL of the 100 µM test compound. Incubate the plate at 37°C for 10 minutes. (Final compound concentration will be 1 µM, keeping DMSO < 0.1% to prevent CYP inhibition).
-
Reaction Initiation:
-
Active Wells: Add 10 µL of the pre-warmed NADPH regenerating system to initiate metabolism. (Final protein concentration = 0.5 mg/mL).
-
Minus-NADPH Control Wells: Add 10 µL of plain phosphate buffer instead of NADPH. (Causality check: If the compound degrades here, the instability is chemical, not CYP-mediated).
-
-
Time-Course Sampling & Quenching: At designated time points (
= 0, 5, 15, 30, 60, and 120 minutes), remove 50 µL from the reaction mixture and immediately transfer it into 150 µL of the ice-cold Quench Solution. The organic solvent instantly denatures the CYP enzymes, halting the reaction. -
Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer 100 µL of the supernatant to a clean plate. Analyze the remaining parent compound relative to the internal standard using a validated LC-MS/MS method.
-
Kinetic Calculation: Plot the natural log of the percentage of compound remaining versus time. Calculate the elimination rate constant (
) from the slope of the linear regression.-
Half-life (
) = -
Intrinsic Clearance (
) =
-
Figure 2: Standardized workflow for assessing in vitro liver microsome stability via LC-MS/MS.
Conclusion
The spiro[1]octane moiety is far more than a structural novelty; it is a highly functional bioisostere capable of rescuing failing chemotypes. By enforcing conformational rigidity while simultaneously lowering lipophilicity and utilizing cyclopropyl hyperconjugation to mask metabolic soft spots, it consistently outperforms traditional adamantane and gem-dimethyl groups in liver microsome stability assays. Incorporating this scaffold into early-stage hit-to-lead optimization can drastically reduce downstream pharmacokinetic attrition.
References
Sources
- 1. WO2021219019A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]
- 2. 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol|CAS 23153-74-4 [benchchem.com]
- 3. Small molecule drug discovery for Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. art.torvergata.it [art.torvergata.it]
- 6. Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Catalysts for the N-Arylation of tert-Butyl spiro[2.5]octan-6-ylcarbamate Derivatives
Executive Summary
The incorporation of spirocyclic scaffolds into small-molecule therapeutics is a proven strategy for increasing three-dimensional complexity (Fsp³ fraction) and improving metabolic stability. tert-Butyl spiro[2.5]octan-6-ylcarbamate (CAS: 1256256-52-6)[1] serves as a highly valuable, bench-stable building block in this domain. It is frequently utilized in the synthesis of targeted protein degraders (PROTACs) and cereblon (CRBN) E3 ligase ligands[2].
However, functionalizing this scaffold presents a significant synthetic bottleneck. The typical workflow requires Boc-deprotection followed by a C–N cross-coupling (Buchwald-Hartwig amination) of the resulting sterically hindered primary amine (spiro[2.5]octan-6-amine) with an aryl halide[3]. The unique conformational rigidity and steric bulk of the cyclopropane ring fused to the cyclohexane core demand highly optimized palladium catalyst systems to prevent off-target reactions such as β-hydride elimination. This guide objectively compares the efficacy of leading catalyst systems for this transformation and provides validated, step-by-step experimental protocols.
Mechanistic Challenges & Catalyst Selection
The primary challenge in coupling spiro[2.5]octan-6-amine lies in the transition state of the reductive elimination step within the palladium catalytic cycle.
-
Bidentate Ligands (e.g., Xantphos, BINAP): While classic choices for amination, these ligands often struggle with the steric demands of spirocyclic amines. Their rigid bite angles can lead to stalled intermediate complexes and promote premature catalyst deactivation.
-
Dialkylbiaryl Phosphine Ligands (Buchwald Ligands): Ligands such as BrettPhos and RuPhos are structurally tuned to overcome these exact steric barriers. The bulky dialkylbiaryl framework forces the palladium center into an electron-rich, sterically crowded environment that dramatically accelerates the rate of reductive elimination, favoring the formation of the desired C(sp²)–N bond over side reactions[3].
Workflow from Boc-protected spirocycle to N-arylated target.
Quantitative Catalyst Comparison
The following table summarizes the comparative efficacy of three distinct palladium/ligand systems for the cross-coupling of deprotected spiro[2.5]octan-6-amine with a model heteroaryl bromide (e.g., a functionalized indazole or pyridine derivative). Data reflects optimized conditions derived from recent library syntheses of E3 ligase binders[3].
| Catalyst System | Ligand Type | Base | Temp / Time | Yield (%) | Mechanistic Observation |
| Pd₂(dba)₃ / BrettPhos | Monodentate Dialkylbiaryl | LHMDS | 80 °C / 4 h | 88% | Optimal. Specifically tuned for primary amines. Rapid reductive elimination prevents catalyst stalling. LHMDS acts as a pseudo-protecting base, preventing hydrolysis of sensitive functional groups[3]. |
| Pd₂(dba)₃ / RuPhos | Monodentate Dialkylbiaryl | LHMDS | 80 °C / 12 h | 65% | Moderate. RuPhos is generally superior for secondary amines. With the primary spirocyclic amine, conversion is slower, leading to trace amounts of hydrodehalogenation byproducts. |
| Pd(OAc)₂ / Xantphos | Bidentate | Cs₂CO₃ | 100 °C / 24 h | < 20% | Poor. The wide bite angle of Xantphos fails to adequately accommodate the steric bulk of the spiro[2.5]octane core during the amine coordination phase. |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps (e.g., degassing, base selection) is explicitly defined.
Protocol A: Boc-Deprotection of tert-Butyl spiro[2.5]octan-6-ylcarbamate
Causality: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, initiating the loss of isobutylene and carbon dioxide. The reaction is entropically driven by gas evolution.
-
Setup: Dissolve tert-Butyl spiro[2.5]octan-6-ylcarbamate (1.0 mmol, 225.3 mg) in anhydrous dichloromethane (DCM, 4.0 mL) in a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA, 1.0 mL) dropwise. Self-Validation: Mild effervescence (CO₂ gas) should be visible.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Ninhydrin stain) until the starting material spot is completely consumed.
-
Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To obtain the free base, dissolve the resulting viscous oil in DCM (10 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) until the aqueous layer pH is >8.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield spiro[2.5]octan-6-amine as a pale oil, which should be used immediately in the next step to prevent degradation.
Protocol B: Buchwald-Hartwig Amination (BrettPhos System)
Causality: Rigorous deoxygenation is mandatory because electron-rich phosphine ligands like BrettPhos are highly susceptible to oxidation (forming phosphine oxides), which kills the catalytic cycle. LHMDS is selected over NaOtBu to prevent base-mediated cleavage of sensitive amides/esters on the aryl halide partner[3].
-
Preparation: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BrettPhos (0.04 mmol, 4 mol%).
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times). Self-Validation: The catalyst mixture should appear as a dark purple/red solid before solvent addition.
-
Reactant Addition: Dissolve the freshly prepared spiro[2.5]octan-6-amine (1.2 mmol, 1.2 equiv) in anhydrous, degassed THF (5.0 mL) and add it to the Schlenk tube via a gastight syringe.
-
Base Addition: Add LHMDS (1.0 M in THF, 2.2 mL, 2.2 equiv) dropwise via syringe.
-
Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture at 80 °C in a pre-heated oil bath for 4 hours.
-
Monitoring & Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Pd-catalyzed Buchwald-Hartwig amination cycle for spirocyclic amines.
References
- Molport. "tert-butyl N-{spiro[2.5]octan-6-yl}carbamate". Molport Chemical Database.
- National Institutes of Health (PMC). "A Facile Protocol for C(sp2)–C(sp3) Bond Formation Reactions Toward Functionalized E3 Ligase Ligands". PMC.
- National Institutes of Health (PMC). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders". PMC.
Sources
- 1. tert-butyl N-{spiro[2.5]octan-6-yl}carbamate | 1256256-52-6 | Buy Now [molport.com]
- 2. A Facile Protocol for C(sp2)–C(sp3) Bond Formation Reactions Toward Functionalized E3 Ligase Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
in silico analysis of the conformational properties of tert-Butyl spiro[2.5]octan-6-ylcarbamate
Comparative Assessment of Rigidified sp3-Rich Scaffolds for Drug Discovery
Executive Summary
In the pursuit of escaping "flatland" in drug discovery, spirocyclic scaffolds have emerged as critical tools for increasing fraction sp3 (Fsp3) character while maintaining structural rigidity. This guide provides a comprehensive in silico analysis of tert-Butyl spiro[2.5]octan-6-ylcarbamate (CAS: 1256256-52-6).[1]
We compare this scaffold against its non-spirocyclic parent (tert-butyl cyclohexylcarbamate) and a larger spiro-homolog (spiro[3.5]nonane).[1] Our analysis demonstrates that the spiro[2.5]octane core offers a unique "Goldilocks" zone: it provides superior conformational locking compared to cyclohexane while avoiding the excessive lipophilicity penalties often associated with larger spiro-fusions.[1]
Key Findings:
-
Conformational Locking: The cyclopropane spiro-fusion restricts the cyclohexane ring flip, creating a high-energy barrier (>10 kcal/mol) that locks the carbamate vector.[1]
-
Metabolic Stability: The spiro-center effectively blocks the metabolic soft spot at the C4 position (relative to the amine), a common liability in piperidine/cyclohexane analogs.[1]
-
Lipophilicity: Maintains a favorable LogP profile (Predicted ~2.1) comparable to open-chain analogs but with enhanced shape complementarity.[1]
Computational Methodology
To ensure reproducibility and accuracy, we employed a hierarchical in silico workflow combining molecular mechanics with Density Functional Theory (DFT).
Workflow Protocol
Figure 1: Hierarchical computational workflow for conformational analysis.
Detailed Protocol
-
Conformer Generation: Initial ensembles were generated using RDKit with the ETKDGv3 algorithm. We generated 500 conformers per molecule to ensure exhaustive sampling of the carbamate rotamers.
-
Geometry Optimization (DFT): The lowest energy conformers (within 5 kcal/mol of the global minimum) were subjected to full geometry optimization using the B3LYP hybrid functional with the 6-31G* basis set using Gaussian 16 or ORCA.
-
Solvation Model: All DFT calculations utilized the CPCM (Conductor-like Polarizable Continuum Model) with water as the solvent to mimic physiological conditions.
-
Validation: Frequency calculations were performed to confirm stationary points (zero imaginary frequencies).
Comparative Analysis: Performance vs. Alternatives
We evaluated tert-Butyl spiro[2.5]octan-6-ylcarbamate against two standard alternatives used in hit-to-lead optimization.
The Alternatives
-
Baseline (Alternative A): tert-Butyl cyclohexylcarbamate. (Flexible, cheap, standard building block).
-
Homolog (Alternative B): tert-Butyl spiro[3.5]nonan-7-ylcarbamate.[1] (Larger spiro ring, higher steric bulk).
Conformational Energy Landscape
The primary advantage of the spiro[2.5]octane scaffold is rigidity . In the baseline cyclohexane, the ring flips rapidly between chair conformations at room temperature.[1] In the spiro[2.5]octane, the cyclopropane ring acts as a "gem-dimethyl" surrogate but with greater strain, effectively locking the six-membered ring into a specific chair conformation.[1]
Table 1: Conformational Properties & Energetics
| Property | Spiro[2.5]octan-6-ylcarbamate (Target) | Cyclohexylcarbamate (Alt A) | Spiro[3.5]nonan-7-ylcarbamate (Alt B)[1] |
| Ring Flip Barrier | High (>10.5 kcal/mol) | Low (~10.8 kcal/mol but highly fluxional) | Medium (~9.0 kcal/mol) |
| Dominant Conformation | Locked Chair (Equatorial) | Fluxional Chair | Distorted Chair |
| Entropy Penalty (Binding) | Low (Pre-organized) | High (Los of entropy upon binding) | Medium |
| Vector Stability (RMSD) | 0.4 Å | 1.8 Å | 0.9 Å |
Note: Ring flip barriers are calculated at B3LYP/6-31G level.[1] Lower RMSD indicates a more stable exit vector for the carbamate group.*[1]
Physicochemical Profile (ADME Prediction)
Spiro-scaffolds are often criticized for adding molecular weight (MW) without adding interactions.[1] However, the spiro[2.5] system adds minimal weight (only 2 carbons vs. 2 hydrogens) compared to the gem-dimethyl effect.[1]
Table 2: Calculated Physicochemical Properties
| Metric | Spiro[2.5]octan-6-ylcarbamate | Cyclohexylcarbamate | Interpretation |
| MW (Da) | 225.33 | 199.29 | Slight increase; acceptable for fragments.[1] |
| cLogP | 2.45 | 2.10 | Spiro adds lipophilicity, but remains <3. |
| TPSA (Ų) | 38.33 | 38.33 | Identical (Polar groups unchanged). |
| Fsp3 | 0.85 | 0.82 | Superior. Higher 3D character. |
| Metabolic Liability | Low | High (C4 oxidation) | Spiro blocks the para-position oxidation. |
Strategic Application: When to Use This Scaffold
The decision to incorporate a spiro[2.5]octane block should be data-driven. Use the following decision tree to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.
Figure 2: Decision matrix for scaffold selection in lead optimization.
Experimental Validation (Self-Validating Protocols)
While in silico predictions are powerful, they must be validated. The following experimental protocols confirm the computational findings.
NMR Validation of Conformational Locking
To confirm the "locked" chair conformation predicted by DFT:
-
Experiment: Run 1H-NMR in CDCl3 at varying temperatures (-50°C to +25°C).
-
Observation: A flexible cyclohexane will show broadening or coalescence of axial/equatorial proton signals. The Spiro[2.5]octane derivative should show distinct, sharp doublets for the methylene protons adjacent to the spiro center even at room temperature, indicating a lack of ring flipping.[1]
-
NOESY: Look for strong NOE correlations between the carbamate NH and the axial protons of the cyclohexane ring, confirming the equatorial preference of the substituent.
Metabolic Stability Assay (Microsomal)
-
Protocol: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM) and NADPH for 0, 15, 30, and 60 minutes.
-
Analysis: Monitor intrinsic clearance (CLint) via LC-MS/MS.
-
Success Criteria: The spiro[2.5] compound should exhibit a T1/2 > 60 min, significantly longer than the cyclohexyl analog (often T1/2 < 30 min due to C4 hydroxylation).
References
-
BenchChem. (2025).[2] Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Retrieved from
-
Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry, 53(5), 1863-1870.[1] (Contextualizing spiro-scaffold utility).
-
MolPort. (2024). tert-butyl N-{spiro[2.5]octan-6-yl}carbamate Catalog Entry. Retrieved from
-
NIST Chemistry WebBook. (2023). Spiro[2.5]octane Thermochemical Data. Retrieved from
-
Montalvo-González, R., et al. (2012).[3] Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives by NMR. Magnetic Resonance in Chemistry, 50(1), 33-39.[1][3]
-
BLD Pharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures for tert-Butyl spiro[2.5]octan-6-ylcarbamate
Part 1: Executive Safety Assessment
tert-Butyl spiro[2.5]octan-6-ylcarbamate (CAS: 1256256-52-6) is a specialized spirocyclic amine derivative protected by a tert-butoxycarbonyl (Boc) group.[1] While specific toxicological data for this exact isomer is limited, structural analogues (Boc-protected aliphatic amines and spiro[2.5]octane derivatives) dictate that it be handled as a Hazardous Organic Solid .
Critical Hazard Profile:
-
Primary Classification: Irritant (Skin/Eye/Respiratory).[2]
-
Secondary Classification: Acute Toxicity (Oral) - Category 4 (inferred from analogues).
-
Environmental: Potential chronic aquatic toxicity; strictly prohibited from drain disposal.
-
Reactivity: Stable under normal conditions but combustible; releases toxic nitrogen oxides (NOx) upon thermal decomposition.
Part 2: Disposal Decision Logic & Workflow
Do not treat this compound as general trash.[3] It requires segregation into the Solid Organic Hazardous Waste stream.
2.1 Waste Stream Decision Tree
The following logic gate ensures compliant segregation based on the physical state of your waste.
Figure 1: Decision logic for segregating CAS 1256256-52-6 waste streams to ensure compatibility with incineration protocols.
Part 3: Step-by-Step Disposal Protocol
3.1 Solid Waste (Pure Compound & Contaminated Items)
Applicability: Expired powder, weigh boats, contaminated gloves, and paper towels.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Segregation: Ensure no oxidizers or strong acids are present in the same container, as the Boc group is acid-labile and can generate gas (isobutylene/CO2) causing pressure buildup.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid Organic."
-
Constituents: List "tert-Butyl spiro[2.5]octan-6-ylcarbamate" explicitly.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
3.2 Liquid Waste (Reaction Mixtures & Rinsates)
Applicability: Mother liquors, HPLC waste, or cleaning solvents.
-
Solvent Compatibility Check:
-
If dissolved in Dichloromethane (DCM)
Halogenated Waste . -
If dissolved in Methanol/Ethyl Acetate/DMSO
Non-Halogenated Waste .
-
-
Decontamination of Empty Vials:
-
Triple Rinse: Rinse the empty original vial 3 times with a minimal amount of acetone or ethanol.
-
Disposal: Pour rinsate into the appropriate liquid waste container.
-
Glassware: Defaced (label removed) triple-rinsed vials may usually be discarded in "Glass Disposal" boxes (verify with local EHS).
-
3.3 Spill Cleanup Procedure
In the event of a benchtop spill:
| Parameter | Protocol |
| PPE Required | Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use N95 dust mask if powder is fine. |
| Containment | Do not dry sweep if dust generation is likely. Cover with a damp paper towel to suppress dust. |
| Cleanup | Scoop material into a disposable container. Wipe area with acetone-soaked tissues. |
| Disposal | Place all cleanup materials (tissues, gloves, scoop) into the Solid Organic Waste container. |
Part 4: Regulatory & Technical Context[3]
4.1 Chemical Stability & Reactivity
Researchers must understand the stability profile to prevent storage accidents prior to disposal.
-
Acid Sensitivity: The Boc (tert-butoxycarbonyl) group is acid-labile. Contact with strong acids (e.g., HCl, TFA) releases isobutylene gas and CO2. Risk: Sealed waste containers mixed with acids may pressurize and burst.
-
Thermal Decomposition: Occurs at high temperatures (>150°C), releasing flammable isobutylene and toxic nitrogen oxides.
4.2 Compliance Standards
-
US (RCRA): This compound is not P-listed or U-listed specifically, but must be characterized by the generator. It falls under "Process Waste" exhibiting toxicity characteristics.
-
EU (CLP): Dispose of as hazardous waste (EWC code 16 05 06* or similar for lab chemicals).
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394626, tert-Butyl N-(spiro[2.5]octan-6-yl)carbamate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: tert-Butyl spiro[2.5]octan-6-ylcarbamate
Executive Summary & Hazard Philosophy
Compound: tert-Butyl spiro[2.5]octan-6-ylcarbamate CAS: 1256256-52-6 (Representative) Physical State: Solid (White to off-white powder)
The "Unknown Hazard" Directive: As a research-grade pharmaceutical intermediate, this compound lacks a comprehensive toxicological monograph (e.g., NTP or IARC studies). Therefore, you must operate under the Precautionary Principle . While the tert-butoxycarbonyl (Boc) protecting group generally reduces the acute corrosivity associated with free amines, it increases lipophilicity, potentially facilitating skin absorption.
Baseline Hazard Classification (GHS):
-
H319: Causes serious eye irritation.[2]
-
Warning: Treat as a potential sensitizer due to the carbamate moiety.
Strategic Risk Assessment (The "Why" Behind the PPE)
Effective safety is not about checking boxes; it is about understanding the interaction between the chemical's physical properties and your biological systems.
| Feature | Risk Mechanism | Operational Countermeasure |
| Spirocyclic Scaffold | Rigid, lipophilic structure designed for metabolic stability. | High Skin Absorption Risk: If dissolved in DMSO or DCM, this compound may cross the dermal barrier rapidly. |
| Powder Morphology | Spiro-compounds often crystallize as low-density, static-prone "fluffy" solids. | Inhalation Vector: Static charge can cause particles to "jump" during weighing, bypassing standard airflow if not managed. |
| Carbamate Linker | Structural similarity to known sensitizers. | Immune Response: Repeated low-level exposure may lead to hypersensitivity. Zero-skin-contact policy is mandatory.[1] |
PPE Matrix: Task-Based Requirements
Do not use a "one size fits all" approach. Select PPE based on the state of matter.[4][5]
A. Solid Handling (Weighing, Transfer)
-
Respiratory: Primary: Certified Chemical Fume Hood (Face velocity 80–100 fpm). Secondary: If hood work is impossible (not recommended), use a half-face respirator with P100 (HEPA) cartridges.
-
Eyes: Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses are insufficient if the powder is static-prone and could disperse.
-
Hands: Disposable Nitrile Gloves (Minimum thickness 5 mil).
-
Technique: "Tuck and Tape" – Tuck lab coat cuffs into gloves to seal wrist exposure.
-
-
Body: Standard cotton lab coat + Tyvek sleeves if handling >10g.
B. Solution Handling (Synthesis, Extraction)
-
The Solvent Factor: The PPE is dictated by the solvent, not just the solute.
-
If in Dichloromethane (DCM): Standard nitrile gloves degrade in <5 minutes. You MUST use Silver Shield (Laminate) or double-gloved nitrile with immediate change upon splash.
-
If in DMF/DMSO: These solvents carry the compound through the skin. Double nitrile gloves are required.
-
-
Eyes: Face shield required over goggles if working with volumes >100 mL or under pressure/vacuum.
Operational Protocols: Step-by-Step
Protocol A: Static-Neutralized Weighing
Rationale: Preventing aerosolization of the spiro-powder.
-
Preparation: Place an ionizing fan (static eliminator) inside the fume hood, directed at the balance, 10 minutes prior to use.
-
Setup: Line the balance area with a dark-colored, chemically resistant mat (makes white powder spills visible).
-
Transfer: Use a disposable antistatic spatula. Do not pour from the bottle; transfer small aliquots.
-
Decontamination: Immediately wipe the balance area with a wet wipe (solvent-appropriate) to capture invisible dust.
Protocol B: Waste Disposal
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Solid Waste – Toxic Organic." Do not mix with oxidizers.[5]
-
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).
-
Empty Containers: Triple rinse with solvent; dispose of rinsate as liquid waste. Deface the label before discarding the bottle.
Emergency Response Visualization
In the event of exposure or spill, immediate logic is crucial.
Caption: Decision logic for spill remediation. Note the critical "Wet Wipe" step for solids to prevent inhalation.
Hierarchy of Controls (Specific to this Compound)
Caption: Safety relies primarily on Engineering controls (Fume Hood); PPE is the last line of defense.
References
-
Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (2024). Compound Summary: tert-Butyl spiro[2.5]octan-6-ylcarbamate.[7][8][9] National Center for Biotechnology Information. [Link](Note: Search by CAS 1256256-52-6 for specific structure variants).
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. nj.gov [nj.gov]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. molport.com [molport.com]
- 8. aablocks.com [aablocks.com]
- 9. 959704-59-7|tert-Butyl (1-oxaspiro[2.5]octan-6-yl)carbamate|BLD Pharm [bldpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
